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Foundational

An In-depth Technical Guide to the Receptor Binding Affinity Studies of 7-(2-Methoxyphenyl)-1-benzofuran-2-carboxylic acid

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the receptor binding affinity of the novel compound, 7-(2-Methoxyphenyl)-1-benzofuran-2-carboxy...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the receptor binding affinity of the novel compound, 7-(2-Methoxyphenyl)-1-benzofuran-2-carboxylic acid. We will delve into the strategic rationale behind experimental design, present detailed protocols for robust execution, and explore the subsequent analysis of downstream signaling pathways to fully characterize the compound's mechanism of action.

Introduction: The Therapeutic Potential of the Benzofuran Scaffold

The benzofuran nucleus is a privileged heterocyclic structure found in a multitude of natural and synthetic compounds demonstrating a wide array of pharmacological activities.[1] Derivatives of benzofuran-2-carboxylic acid, in particular, have garnered significant attention for their therapeutic potential, exhibiting properties such as anticancer, anti-inflammatory, and antimicrobial effects.[2][3] Recent studies have identified specific derivatives as potent inhibitors of Pim-1 kinase and lymphoid-tyrosine phosphatase (LYP), highlighting the potential of this scaffold in oncology and immunology.[4][5]

The subject of this guide, 7-(2-Methoxyphenyl)-1-benzofuran-2-carboxylic acid, is a novel analog within this promising class. While its specific biological targets are yet to be elucidated, its structural similarity to other bioactive benzofurans suggests it may interact with key receptors or enzymes involved in cellular signaling pathways. This guide will outline a systematic approach to identify its molecular targets and quantify its binding affinity, a critical first step in its development as a potential therapeutic agent.

Part 1: Target Identification and Prioritization

Given the absence of established receptor binding data for 7-(2-Methoxyphenyl)-1-benzofuran-2-carboxylic acid, a logical first step is to perform a screening campaign against a panel of receptors implicated in the known activities of structurally related benzofuran derivatives.

Rationale for Target Selection:

Based on the literature, key target families to investigate include:

  • Protein Kinases: The discovery of benzofuran-2-carboxylic acids as Pim-1 inhibitors suggests that a broad kinase panel screening is warranted.[4]

  • Phosphatases: The identification of derivatives as LYP inhibitors points towards the potential for interaction with other protein tyrosine phosphatases.[5]

  • G-Protein Coupled Receptors (GPCRs): The diverse pharmacological effects of benzofurans, including their influence on the central nervous system and inflammatory pathways, suggest potential modulation of various GPCRs.

  • Nuclear Receptors: Some heterocyclic compounds are known to interact with nuclear receptors, influencing gene transcription.

Initial Screening Strategy:

A tiered approach is recommended. Initially, a broad-based screen against a commercially available panel of receptors and enzymes (e.g., a diversity panel) can provide initial "hits." Subsequently, more focused secondary screens on the identified target families can confirm and refine these initial findings.

Part 2: Core Methodologies for Receptor Binding Affinity Determination

The gold standard for quantifying the interaction between a ligand and its receptor is the radioligand binding assay. This technique is highly sensitive and robust, providing key parameters such as the equilibrium dissociation constant (Kd) and the maximal binding capacity (Bmax).

Radioligand Binding Assays: A Step-by-Step Workflow

This section details the protocols for saturation and competition binding assays, which are fundamental to characterizing the binding of 7-(2-Methoxyphenyl)-1-benzofuran-2-carboxylic acid to its putative receptor.

Experimental Workflow for Radioligand Binding Assays

Caption: Workflow for Radioligand Binding Assays.

Protocol 1: Saturation Binding Assay

This assay determines the affinity (Kd) of a radiolabeled ligand for the receptor and the density of receptors (Bmax) in the preparation.

Materials:

  • Receptor source (e.g., membrane preparation from cells expressing the target receptor)

  • Radiolabeled ligand (e.g., 3H- or 125I-labeled standard)

  • Unlabeled competitor (for determining non-specific binding)

  • Assay buffer (specific to the receptor system)

  • 96-well filter plates

  • Scintillation cocktail

  • Liquid scintillation counter

Procedure:

  • Prepare serial dilutions of the radioligand in assay buffer. A typical concentration range would span from 0.1 to 10 times the expected Kd.

  • To a 96-well plate, add:

    • A fixed amount of receptor preparation to each well.

    • Increasing concentrations of the radioligand to determine total binding.

    • Increasing concentrations of the radioligand plus a high concentration of an unlabeled competitor (to saturate the specific binding sites) to determine non-specific binding.

  • Incubate the plate at a specific temperature and for a duration sufficient to reach equilibrium.

  • Terminate the assay by rapid filtration through the filter plate to separate bound from free radioligand.

  • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Dry the filters , add scintillation cocktail, and count the radioactivity in a liquid scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding at each radioligand concentration.

Protocol 2: Competition Binding Assay

This assay determines the ability of the unlabeled test compound, 7-(2-Methoxyphenyl)-1-benzofuran-2-carboxylic acid, to compete with a known radioligand for binding to the receptor. This allows for the determination of the inhibitory constant (Ki).

Procedure:

  • Prepare serial dilutions of the test compound , 7-(2-Methoxyphenyl)-1-benzofuran-2-carboxylic acid.

  • To a 96-well plate, add:

    • A fixed amount of receptor preparation.

    • A fixed concentration of the radioligand (typically at or below its Kd).

    • Increasing concentrations of the test compound.

    • Control wells for total binding (no test compound) and non-specific binding (excess unlabeled competitor).

  • Follow steps 3-6 from the Saturation Binding Assay protocol.

  • Calculate the percentage of specific binding at each concentration of the test compound relative to the total specific binding.

Data Analysis and Interpretation

Saturation Binding Data:

The specific binding data is plotted against the concentration of the radioligand. Non-linear regression analysis is used to fit the data to a one-site binding model to determine the Kd and Bmax.

Competition Binding Data:

The percentage of specific binding is plotted against the logarithm of the test compound concentration. Non-linear regression is used to fit the data to a sigmoidal dose-response curve to determine the IC50 (the concentration of the test compound that inhibits 50% of specific radioligand binding). The Ki can then be calculated using the Cheng-Prusoff equation:

Ki = IC50 / (1 + [L]/Kd)

Where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Data Presentation:

ParameterDescriptionDetermined from
Kd Equilibrium dissociation constant; a measure of the radioligand's affinity.Saturation Assay
Bmax Maximum number of binding sites; a measure of receptor density.Saturation Assay
IC50 Concentration of the test compound that inhibits 50% of specific binding.Competition Assay
Ki Inhibitory constant; a measure of the test compound's affinity for the receptor.Competition Assay

Part 3: Investigating Downstream Signaling Pathways

Identifying a binding interaction is only the first step. To understand the functional consequence of 7-(2-Methoxyphenyl)-1-benzofuran-2-carboxylic acid binding to its target, it is crucial to investigate its effect on downstream signaling pathways. The specific assays will depend on the nature of the identified receptor.

Hypothetical Scenario: GPCR Target Identified

If the primary screen identifies a GPCR as a target, the following downstream signaling assays would be pertinent.

GPCR Downstream Signaling Cascades

Caption: Simplified GPCR Signaling Pathways.

Protocol 3: cAMP Measurement Assay

This assay is used to determine if the test compound modulates the activity of adenylyl cyclase through Gs or Gi coupled receptors.

Procedure:

  • Seed cells expressing the target GPCR in a 96-well plate.

  • Treat the cells with varying concentrations of 7-(2-Methoxyphenyl)-1-benzofuran-2-carboxylic acid. Include appropriate controls (e.g., a known agonist and antagonist).

  • For Gi-coupled receptors , stimulate the cells with an agonist like forskolin to induce cAMP production.

  • Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or LANCE).

  • Analyze the data to determine if the test compound stimulates (agonist) or inhibits (antagonist or inverse agonist) cAMP production.

Protocol 4: Intracellular Calcium Mobilization Assay

This assay is used to determine if the test compound activates Gq-coupled receptors, leading to an increase in intracellular calcium.

Procedure:

  • Load cells expressing the target GPCR with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Add varying concentrations of the test compound to the cells.

  • Measure the fluorescence intensity over time using a fluorescence plate reader or a fluorometric imaging system.

  • Analyze the data to determine if the test compound induces a transient increase in intracellular calcium.

Conclusion: A Pathway to Characterization

This technical guide provides a comprehensive and scientifically rigorous framework for elucidating the receptor binding affinity and functional activity of 7-(2-Methoxyphenyl)-1-benzofuran-2-carboxylic acid. By employing a systematic approach of target identification, robust binding assays, and functional downstream signaling studies, researchers can effectively characterize the pharmacological profile of this novel compound. The insights gained from these studies will be instrumental in guiding its future development as a potential therapeutic agent.

References

  • Bhaskar, K., & Yadav, J. S. (2021). Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. Indian Journal of Chemistry, 60B, 767-774. [Link]

  • Lee, J. H., et al. (2015). Design, synthesis, and biological evaluation of benzofuran- and 2,3-dihydrobenzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives as anticancer agents and inhibitors of NF-κB. Bioorganic & Medicinal Chemistry Letters, 25(12), 2545-2549. [Link]

  • Farhat, J., et al. (2022). Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 14(9), 2196. [Link]

  • Xiang, Y., et al. (2011). The discovery of novel benzofuran-2-carboxylic acids as potent Pim-1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(10), 3050-3056. [Link]

  • Li, Y., et al. (2023). Discovery of benzofuran-2-carboxylic acid derivatives as lymphoid tyrosine phosphatase (LYP) inhibitors for cancer immunotherapy. European Journal of Medicinal Chemistry, 258, 115599. [Link]

Sources

Exploratory

A Comprehensive Technical Guide on the Predicted Toxicity Profile and Material Safety Data Sheet for 7-(2-Methoxyphenyl)-1-benzofuran-2-carboxylic acid

Abstract: The compound 7-(2-Methoxyphenyl)-1-benzofuran-2-carboxylic acid is a complex heterocyclic molecule for which specific toxicological data is not publicly available. This guide provides a comprehensive, predictiv...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: The compound 7-(2-Methoxyphenyl)-1-benzofuran-2-carboxylic acid is a complex heterocyclic molecule for which specific toxicological data is not publicly available. This guide provides a comprehensive, predictive analysis of its potential toxicity and safety handling requirements. By dissecting the molecule into its core components—a benzofuran scaffold, a carboxylic acid moiety, and a methoxyphenyl substituent—we can infer a probable toxicological profile based on structure-activity relationships (SAR) and data from analogous compounds. This document is intended for researchers, scientists, and drug development professionals, offering a framework for risk assessment and outlining a rigorous, phased strategy for definitive toxicological evaluation, from in silico and in vitro screening to in vivo studies.

Section 1: Compound Profile and Inferred Hazard Identification

The first principle in assessing a novel chemical entity is to analyze its structure for known toxicophores and reactive metabolites. The structure of 7-(2-Methoxyphenyl)-1-benzofuran-2-carboxylic acid contains three key regions of interest for toxicological consideration.

1.1 The Benzofuran Core: The foundational scaffold is benzofuran. Studies on the parent compound, 2,3-benzofuran, conducted by the National Toxicology Program (NTP), provide critical insights. Chronic oral exposure to 2,3-benzofuran has been shown to be carcinogenic in mice, causing tumors of the lung, forestomach, and liver.[1] It also demonstrated evidence of carcinogenicity in female rats, specifically causing kidney tumors.[1] The primary systemic effects observed at lower doses were liver and kidney toxicity.[1] The mechanism is thought to involve metabolic activation by cytochrome P-450 oxygenases, potentially leading to reactive intermediates that cause cellular damage.[1] While some benzofuran derivatives are used therapeutically or explored as drug candidates, the potential for the core structure to be metabolized into toxic species necessitates careful evaluation.[2][3]

1.2 The Carboxylic Acid Moiety: The presence of a carboxylic acid group is a significant factor in the compound's potential toxicology. Many drugs containing this functional group are associated with idiosyncratic drug toxicity.[4] A primary mechanism of concern is the formation of reactive acyl glucuronide metabolites in the liver. These metabolites can undergo intramolecular acyl migration and can covalently bind to proteins, leading to cellular dysfunction and immune responses.[4] Furthermore, carboxylic acids can interfere with mitochondrial function, particularly fatty acid metabolism, which can lead to lipid accumulation (steatosis) and cellular injury.[4][5]

1.3 The Methoxyphenyl Substituent: The 2-methoxyphenyl group attached at the 7-position influences the molecule's lipophilicity and metabolic profile. The methoxy group is typically subject to O-demethylation by cytochrome P450 enzymes, which would yield a phenolic metabolite. This metabolite could then be conjugated and excreted or potentially undergo further oxidation to form reactive quinone-type species, although this is a secondary concern compared to the metabolism of the benzofuran core.

Section 2: Predicted Material Safety Data Sheet (MSDS) Profile

Given the absence of a specific MSDS, the following profile is extrapolated from safety data sheets of structurally similar compounds, such as 7-methoxybenzofuran-2-carboxylic acid and other benzofuran derivatives.[6][7][8] This section should be treated as a preliminary guide for laboratory handling.

MSDS Section Predicted Information
Hazard Identification GHS Classification (Predicted): Acute Toxicity, Oral (Category 4)[8][9]; Skin Irritation (Category 2)[6][7][8]; Serious Eye Irritation (Category 2A)[6][7][8]; Specific Target Organ Toxicity – Single Exposure (Respiratory Tract Irritation) (Category 3).[6][8] Signal Word: Warning.[6] Hazard Statements: H302: Harmful if swallowed.[8] H315: Causes skin irritation.[6][8] H319: Causes serious eye irritation.[6][8] H335: May cause respiratory irritation.[6][8]
First-Aid Measures Inhalation: Remove person to fresh air and keep comfortable for breathing. Call a physician if you feel unwell.[6][8] Skin Contact: Take off immediately all contaminated clothing. Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[6][7][8] Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[6][7][8] Ingestion: Rinse mouth. Call a POISON CENTER or doctor if you feel unwell. Do NOT induce vomiting.[8]
Handling and Storage Handling: Avoid contact with skin, eyes, and clothing.[10] Do not breathe dust.[6] Use only in a well-ventilated area, preferably a fume hood.[6][10] Wash hands thoroughly after handling.[6] Storage: Store in a cool, dry, well-ventilated place.[6][10] Keep container tightly closed.[6][10] Store locked up.[11]
Personal Protection Eye/Face Protection: Wear chemical safety goggles or a face shield (EN 166).[8] Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber). Wear protective clothing.[8] Respiratory Protection: If dust is generated, use a NIOSH-approved respirator with a particulate filter.[8]

Section 3: Proposed Toxicological Evaluation Strategy

A definitive toxicity profile requires a multi-phased empirical investigation. The following strategy provides a logical, tiered approach to characterize the potential risks of 7-(2-Methoxyphenyl)-1-benzofuran-2-carboxylic acid, progressing from computational and in vitro methods to targeted in vivo studies. This approach aligns with the principles of the 3Rs (Replacement, Reduction, and Refinement) in animal testing.[12]

Phase 1: In Silico and In Vitro Assessment

The initial phase focuses on non-animal methods to predict toxicity and identify specific hazards, which can then guide further testing.

3.1.1 In Silico Modeling: Utilize computational toxicology software (e.g., DEREK, TOPKAT) to predict potential for mutagenicity, carcinogenicity, skin sensitization, and hepatotoxicity based on structural fragments.

3.1.2 In Vitro Assay Battery: A comprehensive panel of in vitro assays is essential to screen for key toxicological endpoints.

  • Cytotoxicity: Assess general cell viability using multiple assays (e.g., MTT, LDH release) on relevant cell lines, such as the human hepatocarcinoma cell line HepG2, to screen for baseline cytotoxicity and establish dose ranges for subsequent tests.[13]

  • Hepatotoxicity: Given the concerns from the benzofuran core and carboxylic acid moiety, specific hepatotoxicity assays are critical. This includes using HepG2 cells to assess mitochondrial toxicity (e.g., Seahorse assay or MitoToxGlo) and the potential for steatosis (lipid accumulation) via high-content screening.[4][5]

  • Genotoxicity: A standard battery of tests is required to assess mutagenic and clastogenic potential.

    • Ames Test (Bacterial Reverse Mutation Assay): To detect point mutations, conducted with and without metabolic activation (S9 fraction).[1]

    • In Vitro Micronucleus Test: In mammalian cells (e.g., CHO, TK6) to detect chromosomal damage.

  • Metabolic Stability: Incubate the compound with human liver microsomes to determine its metabolic rate and identify major metabolites, which can inform potential reactive intermediate formation.

G cluster_phase1 Phase 1: In Vitro Toxicology Workflow NCE Test Compound: 7-(2-Methoxyphenyl)-1-benzofuran- 2-carboxylic acid Cytotoxicity Cytotoxicity Screening (e.g., MTT on HepG2) Establishes Dose Range NCE->Cytotoxicity Metabolism Metabolic Stability (Liver Microsomes) Identifies Metabolites NCE->Metabolism Hepatotoxicity Hepatotoxicity Assays - Mitochondrial Toxicity - Steatosis (Lipid Accumulation) Cytotoxicity->Hepatotoxicity Dose-Finding Genotoxicity Genotoxicity Battery - Ames Test (Mutagenicity) - Micronucleus (Clastogenicity) Cytotoxicity->Genotoxicity Dose-Finding Report Phase 1 Report: Initial Hazard Profile Hepatotoxicity->Report Genotoxicity->Report Metabolism->Report

Caption: Phase 1 In Vitro Toxicology Workflow.

Phase 2: In Vivo Acute and Exploratory Toxicity Studies

Positive findings in Phase 1, particularly for non-genotoxic endpoints, would warrant limited, well-defined in vivo studies to understand the compound's effects in a whole biological system.[14]

3.2.1 Acute Oral Toxicity Study: An acute toxicity study (e.g., following OECD Guideline 423, Acute Toxic Class Method) in a single rodent species (e.g., Wistar rats) is performed.[15] This study aims to determine the acute lethal dose (LD50) and identify signs of immediate toxicity.

  • Administration: Single gavage dose.

  • Observation Period: 14 days.

  • Endpoints:

    • Mortality and clinical signs of toxicity (e.g., changes in behavior, breathing, posture).

    • Body weight changes.[16]

    • Gross necropsy at study termination to identify any visible organ abnormalities.

3.2.2 Exploratory Sub-Chronic Toxicity Study (e.g., 14- or 28-Day): If the compound is intended for further development, a repeat-dose study is crucial for identifying target organs of toxicity and establishing a No-Observed-Adverse-Effect Level (NOAEL).[17]

  • Administration: Daily oral gavage for 14 or 28 days in rodents.

  • Groups: Typically a vehicle control and at least three dose levels.

  • Endpoints:

    • In-life: Detailed clinical observations, body weight, food/water consumption.

    • Terminal:

      • Hematology & Clinical Chemistry: Analysis of blood samples to assess effects on blood cells, liver enzymes (ALT, AST), and kidney function (BUN, creatinine).[16]

      • Organ Weights: Key organs (liver, kidneys, spleen, etc.) are weighed.

      • Histopathology: Microscopic examination of major organs and any gross lesions to identify cellular changes. This is the most critical endpoint for identifying target organs.

G cluster_phase2 Phase 2: In Vivo Exploratory Toxicology Workflow Start Favorable In Vitro Profile Acute Acute Oral Toxicity (e.g., OECD 423, Rat) Determines LD50 Start->Acute SubChronic 14/28-Day Repeat Dose Study (Rat, 3 Doses + Control) Acute->SubChronic If Tolerated InLife In-Life Monitoring - Clinical Signs - Body Weight SubChronic->InLife Terminal Terminal Endpoints SubChronic->Terminal NOAEL Establish NOAEL Identify Target Organs InLife->NOAEL Blood Hematology & Clinical Chemistry Terminal->Blood Organs Organ Weights & Histopathology Terminal->Organs Blood->NOAEL Organs->NOAEL

Caption: Phase 2 In Vivo Toxicology Workflow.

Section 4: Conclusion and Risk Assessment

While definitive data for 7-(2-Methoxyphenyl)-1-benzofuran-2-carboxylic acid is lacking, a structure-based assessment predicts a moderate hazard profile. The primary concerns are potential skin, eye, and respiratory irritation based on analogues, and more significantly, potential for liver and kidney toxicity stemming from the benzofuran core and metabolic activation of the carboxylic acid group. Carcinogenicity, as seen with the parent 2,3-benzofuran, remains a long-term risk that cannot be dismissed without specific data.

The proposed multi-phase toxicological evaluation strategy provides a robust framework for moving from prediction to empirical data. The results of the in vitro assays will provide the first critical go/no-go decision point, with a particular focus on hepatotoxicity and genotoxicity. Subsequent, carefully designed in vivo studies are essential to understand the compound's disposition and effects in a complex organism, ultimately allowing for a scientifically sound risk assessment and the establishment of safe exposure limits for research and development professionals.

References

  • Improving the Odds of Success in Drug Discovery: Choosing the Best Compounds for in Vivo Toxicology Studies | Journal of Medicinal Chemistry - ACS Publications.
  • Patterns of presentation and clinical features of toxicity after reported use of ([2-aminopropyl]-2,3-dihydrobenzofurans), the 'benzofuran' compounds. A report from the United Kingdom National Poisons Information Service | Request PDF - ResearchGate.
  • In vivo toxicology studies - Drug development - PK-TK - Vivotecnia.
  • In Vivo Acute Toxicity Studies of Novel Anti-Melanoma Compounds Downregulators of hnRNPH1/H2 - PMC.
  • ATSDR 2,3-Benzofuran Tox Profile.
  • Study of Benzofuran Derivatives and their Biological Significance Study of comprehensive properties of benzofuran and its derivatives - IJSDR.
  • The role of early in vivo toxicity testing in drug discovery toxicology - ResearchGate.
  • Smart studies: Examine how in vivo studies could provide more information encompassing novel studies (and endpoints) - ECETOC.
  • In vitro toxicological characterization of perfluorinated carboxylic acids with different carbon chain lengths - PubMed.
  • Toxicity of Carboxylic Acid-Containing Drugs: The Role of Acyl Migration and CoA Conjugation Investigated | Chemical Research in Toxicology - ACS Publications.
  • SAFETY DATA SHEET - ThermoFisher.
  • The Synthesis, Characterisation and Biological Evaluation of Novel Benzofuran Derivatives - EAS Publisher.
  • Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022.
  • Analysis of structure-cytotoxicity in vitro relationship (SAR) for perfluorinated carboxylic acids.
  • Comparative in vitro toxicity assessment of perfluorinated carboxylic acids - PubMed.
  • SAFETY DATA SHEET - TCI Chemicals.
  • Safety Data Sheet - Key Organics.
  • Safety Data Sheet - Angene Chemical.
  • 7-methoxy-2-methyl-2,3-dihydro-1-benzofuran-5-carboxylic acid - NextSDS.
  • Uncovering the toxicity mechanisms of a series of carboxylic acids in liver cells through computational and experimental approaches - ResearchGate.
  • Safety data sheet - BASF.
  • Cytotoxicity of Benzofuran-Containing Simplified Viniferin Analogues - MDPI.

Sources

Foundational

An In-depth Technical Guide to the In Vivo Metabolism of 7-(2-Methoxyphenyl)-1-benzofuran-2-carboxylic acid

This guide provides a comprehensive framework for investigating the in vivo metabolic fate of 7-(2-Methoxyphenyl)-1-benzofuran-2-carboxylic acid. As a novel benzofuran derivative, understanding its metabolic profile is c...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for investigating the in vivo metabolic fate of 7-(2-Methoxyphenyl)-1-benzofuran-2-carboxylic acid. As a novel benzofuran derivative, understanding its metabolic profile is critical for advancing its development as a potential therapeutic agent. Benzofuran cores are prevalent in a wide array of pharmacologically active compounds, known for their diverse biological activities including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The metabolic journey of such a molecule dictates its pharmacokinetic profile, efficacy, and potential for toxicity.

While direct metabolic studies on 7-(2-Methoxyphenyl)-1-benzofuran-2-carboxylic acid are not yet available in published literature, this guide will leverage established principles of drug metabolism and data from structurally related benzofuran compounds to propose a likely metabolic map and outline a robust experimental strategy for its elucidation.

Part 1: Postulated Metabolic Pathways

The chemical structure of 7-(2-Methoxyphenyl)-1-benzofuran-2-carboxylic acid presents several key functional groups amenable to metabolic transformation. The metabolism is anticipated to proceed through Phase I and Phase II reactions.

Phase I Metabolism: Functionalization Reactions

Phase I metabolism typically involves the introduction or unmasking of functional groups, preparing the molecule for Phase II conjugation. For the target compound, the following Phase I reactions are plausible:

  • O-Demethylation: The methoxy group on the phenyl ring is a prime target for cytochrome P450 (CYP) enzymes, particularly isoforms like CYP1A2, CYP2D6, and CYP3A4, which are known to be involved in the metabolism of other benzofuran derivatives.[4] This reaction would yield a phenolic metabolite.

  • Aromatic Hydroxylation: The benzofuran and phenyl rings could undergo hydroxylation at various positions, creating additional phenolic metabolites.

  • Furan Ring Opening: Cleavage of the furan ring is a known metabolic pathway for some benzofuran-containing compounds and can lead to the formation of reactive intermediates.[5]

Phase II Metabolism: Conjugation Reactions

The primary and any Phase I metabolites, particularly those with newly formed hydroxyl or existing carboxylic acid groups, are expected to undergo Phase II conjugation to increase their water solubility and facilitate excretion.

  • Glucuronidation: The carboxylic acid moiety and any phenolic metabolites are likely to be conjugated with glucuronic acid by UDP-glucuronosyltransferases (UGTs).

  • Sulfation: Phenolic metabolites can also be sulfated by sulfotransferases (SULTs).

The following diagram illustrates the postulated metabolic pathways for 7-(2-Methoxyphenyl)-1-benzofuran-2-carboxylic acid.

cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism parent 7-(2-Methoxyphenyl)-1-benzofuran-2-carboxylic acid demethylation O-Demethylation (CYP450s) parent->demethylation hydroxylation Aromatic Hydroxylation (CYP450s) parent->hydroxylation ring_opening Furan Ring Opening parent->ring_opening glucuronidation Glucuronidation (UGTs) parent->glucuronidation Direct Conjugation demethylation->glucuronidation sulfation Sulfation (SULTs) demethylation->sulfation hydroxylation->glucuronidation hydroxylation->sulfation excretion Excretion (Urine, Feces) ring_opening->excretion glucuronidation->excretion sulfation->excretion

Caption: Postulated Metabolic Pathways.

Part 2: Experimental Design for In Vivo Metabolism Studies

A well-designed in vivo study is paramount to accurately define the metabolic fate of the title compound. The following protocol outlines a standard approach.

Animal Model Selection

The choice of animal model is a critical first step. The Wistar rat is a commonly used model in metabolic studies due to its well-characterized physiology and metabolic enzymes.[4] It is advisable to use both male and female animals to investigate any potential sex-dependent differences in metabolism.

Dosing and Sample Collection
  • Compound Administration: The compound can be administered orally (gavage) or intravenously to assess both first-pass and systemic metabolism. The formulation should ensure adequate bioavailability.

  • Housing: Following administration, animals should be housed in metabolic cages that allow for the separate collection of urine and feces.

  • Sample Collection:

    • Urine and Feces: Collect at regular intervals (e.g., 0-8h, 8-24h, 24-48h) to capture the full excretion profile.

    • Blood: Collect blood samples at various time points (e.g., 0, 0.5, 1, 2, 4, 8, 24h) to determine the pharmacokinetic profile of the parent compound and its major metabolites. Plasma should be separated and stored at -80°C.

  • Sample Processing:

    • Urine samples can be directly analyzed or subjected to enzymatic hydrolysis (e.g., with β-glucuronidase/sulfatase) to cleave conjugates and aid in the identification of Phase I metabolites.

    • Feces should be homogenized and extracted with an appropriate organic solvent.

    • Plasma samples may require protein precipitation prior to analysis.

The following diagram illustrates a typical experimental workflow for an in vivo metabolism study.

cluster_animal_phase Animal Phase cluster_sample_prep Sample Preparation cluster_analysis Analytical Phase cluster_data_analysis Data Interpretation dosing Dosing (Oral/IV) collection Sample Collection (Urine, Feces, Blood) dosing->collection urine_prep Urine Processing (Hydrolysis) collection->urine_prep feces_prep Fecal Extraction collection->feces_prep plasma_prep Plasma Protein Precipitation collection->plasma_prep lcms LC-MS/MS (Metabolite ID & Quant) urine_prep->lcms feces_prep->lcms plasma_prep->lcms nmr NMR (Structure Elucidation) lcms->nmr pk_analysis Pharmacokinetic Analysis lcms->pk_analysis met_pathway Metabolic Pathway Elucidation nmr->met_pathway

Caption: Experimental Workflow.

Part 3: Bioanalytical Methodology

The identification and quantification of metabolites require sensitive and selective analytical techniques. High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is the cornerstone of modern metabolic studies.[6][7][8]

Metabolite Identification and Quantification
  • HPLC-MS/MS: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is essential for accurate mass measurements and fragmentation analysis to propose metabolite structures.

  • LC-HR-MSn: Liquid chromatography-high resolution-mass spectrometry can provide detailed structural information on metabolites.[4]

  • GC-MS: Gas chromatography-mass spectrometry may be employed for volatile metabolites or after derivatization of non-volatile compounds.[4][6]

  • NMR Spectroscopy: For definitive structure elucidation of major metabolites, isolation followed by Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard.

Illustrative Data Presentation

The following tables provide examples of how quantitative data from these studies would be presented.

Table 1: Hypothetical Metabolite Profile in Rat Urine (0-24h) Following Oral Administration

MetaboliteProposed Structure% of Dose Excreted
M1O-desmethyl metabolite15.2 ± 3.1
M2M1-glucuronide25.8 ± 4.5
M3Parent-glucuronide10.5 ± 2.2
M4Aromatic hydroxylated metabolite5.1 ± 1.3
M5M4-sulfate8.9 ± 1.9
ParentUnchanged Compound2.3 ± 0.8

Table 2: Hypothetical Pharmacokinetic Parameters in Rat Plasma

AnalyteCmax (ng/mL)Tmax (h)AUC (0-t) (ng*h/mL)t1/2 (h)
Parent450 ± 851.01850 ± 3203.5
M1120 ± 252.0980 ± 1505.2
M2350 ± 602.52100 ± 4106.1

Part 4: Toxicological Considerations

Metabolic activation is a key consideration in the safety assessment of any new chemical entity. The potential for the furan ring to be metabolized to reactive intermediates that could bind to macromolecules should be investigated.[9] In vitro assays, such as those for mutagenicity (e.g., Ames test) and cytotoxicity in relevant cell lines (e.g., hepatocytes), can provide early indications of potential toxicity.

Conclusion

This guide provides a scientifically grounded, albeit predictive, framework for the comprehensive in vivo metabolic investigation of 7-(2-Methoxyphenyl)-1-benzofuran-2-carboxylic acid. By following the outlined experimental protocols and employing advanced analytical techniques, researchers can elucidate the metabolic pathways, pharmacokinetic profile, and potential bioactivation of this novel compound. These data are indispensable for its continued development and for ensuring its safety and efficacy as a potential therapeutic agent.

References

  • Analytical Methods for Detecting 2,3-Benzofuran. Agency for Toxic Substances and Disease Registry (ATSDR). [Link]

  • Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. MDPI. [Link]

  • Metabolic fate, mass spectral fragmentation, detectability, and differentiation in urine of the benzofuran designer drugs 6-APB and 6-MAPB in comparison to their 5-isomers using GC-MS and LC-(HR). PubMed. [Link]

  • Identification of (2-Aminopropyl)benzofuran and Its Metabolites in Human Urine. ResearchGate. [Link]

  • Protein Binding of Benzofuran Derivatives: A CD Spectroscopic and In Silico Comparative Study of the Effects of 4-Nitrophenyl Functionalized Benzofurans and Benzodifurans on BSA Protein Structure. PMC. [Link]

  • Application of directly coupled high performance liquid chromatography-NMR-mass spectometry and 1H NMR spectroscopic studies to the investigation of 2,3-benzofuran metabolism in Sprague-Dawley rats. Semantic Scholar. [Link]

  • Neuroprotective and Antioxidant Effects of Novel Benzofuran-2-Carboxamide Derivatives. ResearchGate. [Link]

  • Study of Benzofuran Derivatives and their Biological Significance Study of comprehensive properties of benzofuran and its derivatives. IJSDR. [Link]

  • 7-methoxy-2,3-dihydro-1-benzofuran-5-carboxylic acid — Chemical Substance Information. NextSDS. [Link]

  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. PMC. [Link]

  • Main excretion metabolites of 7-methoxy-2-nitronaphtho[2,1-b]furan (R 7000) in rats. ResearchGate. [Link]

  • Synthesis and Evaluation of Benzofuran Derivatives for Antibacterial Activity. IJRPR. [Link]

  • Discovery of benzofuran-2-carboxylic acid derivatives as lymphoid tyrosine phosphatase (LYP) inhibitors for cancer immunotherapy. PubMed. [Link]

  • Metabolism of Selected 2-Arylbenzofurans in a Colon In Vitro Model System. MDPI. [Link]

  • Toxicological Profile for 2,3-Benzofuran. Agency for Toxic Substances and Disease Registry (ATSDR). [Link]

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Exploratory

A Technical Guide to Target Identification of 7-(2-Methoxyphenyl)-1-benzofuran-2-carboxylic acid in Cancer Cells

Abstract The deconvolution of molecular targets for novel bioactive compounds is a critical bottleneck in drug discovery. It is the bridge between a promising phenotypic screening hit and a rational, mechanism-driven dru...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The deconvolution of molecular targets for novel bioactive compounds is a critical bottleneck in drug discovery. It is the bridge between a promising phenotypic screening hit and a rational, mechanism-driven drug development program. This guide provides an in-depth, technical framework for the identification and validation of the molecular target(s) of 7-(2-Methoxyphenyl)-1-benzofuran-2-carboxylic acid, a compound with a benzofuran scaffold known to be present in various biologically active molecules.[1][2][3] We will detail a multi-pronged strategy, combining unbiased, hypothesis-generating chemoproteomics and genetic screens with rigorous, hypothesis-driven validation assays. The methodologies described herein are designed to be self-validating through the stringent use of controls, providing researchers with a robust roadmap to elucidate the mechanism of action for this and other novel anti-cancer agents.

Introduction: The "Why" of Target Identification

Phenotypic screens, which measure the effect of a compound on a cell's behavior (e.g., apoptosis, growth inhibition), are powerful tools for discovering compounds with novel anti-cancer activity. However, a phenotype without a mechanism is a black box. Identifying the specific protein(s) that a compound like 7-(2-Methoxyphenyl)-1-benzofuran-2-carboxylic acid directly binds to and modulates is paramount. This knowledge:

  • Enables Structure-Activity Relationship (SAR) Studies: Understanding how the compound binds to its target allows chemists to rationally design more potent and selective derivatives.

  • Uncovers the Mechanism of Action (MoA): It explains how the compound kills cancer cells, revealing the signaling pathways involved.

  • Identifies Biomarkers: The target protein or its pathway components can be used as biomarkers to select patients most likely to respond to the drug in clinical trials.

  • Predicts Off-Target Effects: Proactively identifying unintended targets can help in predicting and mitigating potential toxicities.

Our subject molecule, 7-(2-Methoxyphenyl)-1-benzofuran-2-carboxylic acid, belongs to a class of compounds with a wide range of documented biological activities, including anti-tumor and antioxidant properties.[1][2][3] This guide will use it as a model to illustrate a comprehensive target deconvolution workflow.

Phase 1: Foundational Characterization & Assay Development

Before embarking on a complex target ID campaign, we must confirm the compound's activity and establish a reliable assay.

2.1. Confirming Anti-Cancer Phenotype

First, we must validate the anti-cancer activity of the compound in a panel of relevant cancer cell lines (e.g., breast, lung, colon).

  • Cell Viability Assays (e.g., CellTiter-Glo®): Determine the half-maximal inhibitory concentration (IC50) across different cell lines.

  • Apoptosis/Cell Death Assays: Use techniques like Annexin V/PI staining followed by flow cytometry or caspase-3/7 activity assays to confirm the compound induces programmed cell death.

2.2. Establishing a Robust Target Engagement Assay

A simple, scalable assay is needed to quickly test derivatives and support subsequent experiments. If the MoA is unknown, a proliferation assay is a common starting point.

ParameterExample ValueDescription
Cell Line MCF-7 (Breast Cancer)Chosen based on highest sensitivity in initial screen.
Assay Type Real-Time Glo™ MT Cell Viability AssayAllows for kinetic monitoring of cell death.
Compound IC50 5.2 µMPotency benchmark for future experiments.
Timepoint 48 hoursOptimal time to observe significant phenotype.

Phase 2: A Multi-Pronged Strategy for Target Discovery

No single method for target identification is foolproof. Therefore, we employ a convergent strategy using orthogonal approaches to generate a high-confidence list of candidate targets. The Broad Institute, among others, advocates for such a multi-faceted approach.[4]

G cluster_0 Phase 2: Unbiased Target Discovery cluster_1 Data Integration & Hypothesis Generation cluster_2 Phase 3: Target Validation Affinity Proteomics Affinity Proteomics Candidate List Candidate List Affinity Proteomics->Candidate List Genetic Screens Genetic Screens Genetic Screens->Candidate List Expression Profiling Expression Profiling Expression Profiling->Candidate List Direct Binding Direct Binding Candidate List->Direct Binding Target Engagement Target Engagement Candidate List->Target Engagement Functional Validation Functional Validation Candidate List->Functional Validation Validated Target Validated Target Direct Binding->Validated Target Target Engagement->Validated Target Functional Validation->Validated Target

Caption: Overall workflow for target identification.

Approach A: Affinity-Based Chemical Proteomics

This is a direct biochemical method to physically isolate the binding partners of our compound from the entire cellular proteome.[5][6][7]

Principle: The compound is immobilized on a solid support (e.g., agarose beads) to create an "affinity matrix." This matrix is then used as bait to "pull down" its binding proteins from a cancer cell lysate. The captured proteins are subsequently identified by mass spectrometry.

G Compound Compound Linker Linker Compound->Linker Bead Bead Linker->Bead Lysate Cell Lysate (Proteome) Bead->Lysate Incubate Wash Wash Lysate->Wash Target Target Protein Target->Bead NonSpecific Non-specific Protein NonSpecific->Bead Elute Elute Wash->Elute MS LC-MS/MS Elute->MS Identify Proteins

Caption: Principle of affinity-based pull-down.

Protocol: Affinity Pull-Down & Mass Spectrometry

  • Probe Synthesis: Synthesize a derivative of 7-(2-Methoxyphenyl)-1-benzofuran-2-carboxylic acid with a linker arm (e.g., a polyethylene glycol chain) attached to a position determined by SAR not to interfere with activity. Covalently attach this probe to NHS-activated agarose beads.

  • Cell Lysis: Culture MCF-7 cells to ~80% confluency. Harvest and lyse the cells in a non-denaturing lysis buffer (e.g., RIPA buffer with protease/phosphatase inhibitors).

  • Incubation: Incubate the clarified cell lysate with the compound-conjugated beads for 2-4 hours at 4°C with gentle rotation.

  • Crucial Controls:

    • Negative Control: Incubate lysate with unconjugated beads to identify proteins that bind non-specifically to the matrix itself.[8]

    • Competition Control: Pre-incubate the lysate with an excess (e.g., 100x) of the free, unconjugated compound before adding the compound-conjugated beads. True targets will be outcompeted and show reduced binding to the beads.[8][9]

  • Washing: Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads using an appropriate method (e.g., boiling in SDS-PAGE sample buffer).

  • Protein Identification: Run the eluates on an SDS-PAGE gel, excise the protein bands, and perform in-gel trypsin digestion. Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Identify proteins that are present in the main experiment but absent or significantly reduced in the control lanes. These are your primary candidates.

Approach B: Genome-Wide CRISPR-Based Genetic Screens

Genetic screens can identify genes that, when knocked out, confer resistance to the compound. This strongly implies that the gene product is either the direct target or a critical component of the target's pathway. CRISPR-based screens have revolutionized this approach due to their specificity and efficiency.[10][11][12]

Principle: A pooled library of single-guide RNAs (sgRNAs), targeting every gene in the genome, is introduced into a population of cancer cells. The cells are then treated with a lethal dose of the compound. Cells that acquire a mutation in the target gene (or a resistance-conferring gene) will survive. By sequencing the sgRNAs in the surviving population, we can identify the genes responsible for resistance.[13][14]

Protocol: CRISPR-Cas9 Knockout Screen for Drug Resistance

  • Library Transduction: Transduce a Cas9-expressing cancer cell line (e.g., A549) with a genome-wide pooled lentiviral sgRNA library at a low multiplicity of infection (MOI < 0.3) to ensure most cells receive only one sgRNA.

  • Antibiotic Selection: Select for successfully transduced cells (e.g., using puromycin).

  • Establish Baseline: Harvest a population of cells before drug treatment to determine the initial representation of each sgRNA in the library.

  • Drug Treatment: Treat the remaining cell population with 7-(2-Methoxyphenyl)-1-benzofuran-2-carboxylic acid at a concentration that kills >90% of the cells (e.g., 3x IC50).

  • Harvest Survivors: Allow the surviving cells to regrow into colonies and harvest them.

  • Genomic DNA Extraction & Sequencing: Extract genomic DNA from both the baseline and survivor populations. Amplify the sgRNA-encoding regions using PCR and perform next-generation sequencing (NGS).

  • Data Analysis: Use bioinformatics tools (e.g., MAGeCK) to identify sgRNAs that are significantly enriched in the survivor population compared to the baseline. The genes targeted by these sgRNAs are your top candidates.

Approach C: Transcriptomic Profiling (RNA-Seq)

RNA sequencing (RNA-seq) can reveal how a compound alters the gene expression landscape of a cell, providing clues about the pathways being perturbed.[15][16][17] While indirect, this method can powerfully complement other approaches. A cell often tries to counteract a drug's effect through homeostatic feedback; for example, inhibiting a key enzyme might cause the cell to upregulate the gene that codes for that enzyme.[18][19]

Protocol: Differential Gene Expression Analysis via RNA-Seq

  • Cell Treatment: Treat cancer cells with the compound at its IC50 concentration for a relevant time period (e.g., 24 hours). Include a vehicle-treated control (e.g., DMSO).

  • RNA Extraction: Harvest the cells and extract high-quality total RNA.

  • Library Preparation & Sequencing: Prepare RNA-seq libraries (e.g., using a 3' mRNA-seq kit for robust gene expression profiling) and perform sequencing on an NGS platform.[15]

  • Data Analysis: Align reads to the reference genome and perform differential expression analysis to identify genes that are significantly up- or down-regulated upon compound treatment.

  • Pathway Analysis: Use tools like GSEA (Gene Set Enrichment Analysis) or DAVID to identify signaling pathways that are statistically overrepresented in the set of differentially expressed genes. This can point towards the compound's mechanism of action.[17]

Phase 3: Rigorous Target Validation

The discovery phase will generate a list of candidate proteins. This list must be triaged, and the top candidates must be rigorously validated through orthogonal, hypothesis-driven experiments.

Validation of Direct Physical Binding: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to confirm direct target engagement in a physiological context—inside intact cells or cell lysates.[20][21][22]

Principle: The binding of a ligand (our compound) to its target protein typically increases the protein's thermal stability. When heated, the unbound protein will denature and aggregate at a lower temperature than the ligand-bound protein. This difference can be quantified.[20][23]

G cluster_0 No Drug (Vehicle) cluster_1 With Drug A1 Native Protein A2 Heat (e.g., 55°C) A1->A2 A3 Denatured & Aggregated Protein A2->A3 A4 Low Soluble Fraction A3->A4 B1 Drug-Bound Protein B2 Heat (e.g., 55°C) B1->B2 B3 Stable Protein B2->B3 B4 High Soluble Fraction B3->B4

Caption: Principle of the Cellular Thermal Shift Assay (CETSA).

Protocol: Western Blot-Based CETSA

  • Treatment: Treat intact cancer cells with the compound or vehicle control for 1-2 hours.

  • Harvest and Aliquot: Harvest the cells, wash with PBS, and resuspend in PBS. Aliquot the cell suspension into separate PCR tubes.

  • Heat Challenge: Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at room temperature.[20]

  • Lysis and Centrifugation: Lyse the cells by freeze-thawing (e.g., three cycles in liquid nitrogen). Separate the soluble fraction (containing non-aggregated protein) from the aggregated protein pellet by high-speed centrifugation (20,000 x g).[24]

  • Western Blotting: Analyze the amount of the soluble candidate protein remaining at each temperature in both vehicle- and drug-treated samples by Western blotting using a specific antibody. A positive result is a shift of the melting curve to a higher temperature in the drug-treated sample.

Functional Validation: Genetic Knockdown

If the compound kills cells by inhibiting its target, then removing the target protein from the cells should, at a minimum, affect the cell's sensitivity to the compound.

Protocol: siRNA-Mediated Knockdown

  • Transfection: Transfect cancer cells with siRNA specifically targeting the candidate gene or with a non-targeting control siRNA.

  • Knockdown Confirmation: After 48-72 hours, confirm successful knockdown of the target protein by Western blot or qPCR.

  • Assess Phenotype:

    • Phenocopy: Does the knockdown of the target protein mimic the effect of the drug (e.g., cause cell death or growth arrest)?

    • Resistance: Treat both knockdown and control cells with the compound. If the target is required for the drug's action, its knockdown should confer resistance (i.e., a higher IC50).

Data Integration and Conclusion

The strongest case for a target is built when multiple orthogonal lines of evidence converge. An ideal outcome would be:

  • The protein is identified as a high-confidence hit in the affinity pull-down experiment (and is competed by free drug).

  • Knockout of its gene confers resistance in the CRISPR screen .

  • The compound induces a thermal shift of the protein in CETSA.

  • siRNA knockdown of the protein confers resistance to the compound.

  • The known biological function of the protein is consistent with the phenotypic effects of the compound and the pathways identified via RNA-seq .

By following this rigorous, multi-faceted guide, researchers can move from a promising compound to a validated target, paving the way for the next stage of rational drug development.

References

  • ACS Central Science. (2022, October 27). Innovative CRISPR Screening Promotes Drug Target Identification. Retrieved from [Link]

  • Lonza Bioscience. (n.d.). CRISPR screening and its applications in drug discovery. Retrieved from [Link]

  • Almqvist, H. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. In Assay Guidance Manual. National Center for Biotechnology Information. Retrieved from [Link]

  • ACS Publications. (2023, March 26). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. Retrieved from [Link]

  • ACS Central Science. (2022, October 27). Innovative CRISPR Screening Promotes Drug Target Identification. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). CRISPR approaches to small molecule target identification. Retrieved from [Link]

  • Lexogen. (2025, May 28). Designing Successful RNA-Seq Experiments for Drug Discovery: A Strategic Approach. Retrieved from [Link]

  • Lexogen. (2024, October 16). Applications and Showcases of RNA Sequencing Throughout the Drug Discovery Process. Retrieved from [Link]

  • Tempus. (2023, August 10). The value of RNA sequencing in drug discovery. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Affinity Enrichment Chemoproteomics for Target Deconvolution and Selectivity Profiling. Retrieved from [Link]

  • Bio-protocol. (2023, May 21). How can we use RNA sequencing to figure out how a drug works?. Retrieved from [Link]

  • PubMed. (n.d.). HiBiT Cellular Thermal Shift Assay (HiBiT CETSA). Retrieved from [Link]

  • Bio-protocol. (2016). 2.6. Cellular Thermal Shift Assay (CETSA). Retrieved from [Link]

  • YouTube. (2023, May 18). How can we use RNA sequencing to figure out how a drug works?. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023, October 10). Target identification of small molecules: an overview of the current applications in drug discovery. Retrieved from [Link]

  • ResearchGate. (n.d.). Affinity chromatography-based proteomics for drug target deconvolution. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Cracking the Code of Drug Discovery: Small Molecules and Target Identification. Retrieved from [Link]

  • Broad Institute. (n.d.). Small-molecule Target and Pathway Identification. Retrieved from [Link]

  • EUbOPEN. (n.d.). NanoLuc and HiBIT CETSA assays to assess cellular target engagement of compounds in cells. Retrieved from [Link]

  • ACS Central Science. (2022, September 22). Cellular Target Deconvolution of Small Molecules Using a Selection-Based Genetic Screening Platform. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Network Analysis Identifies Drug Targets and Small Molecules to Modulate Apoptosis Resistant Cancers. Retrieved from [Link]

  • PubMed. (2015, May 1). Neuroprotective and antioxidant effects of novel benzofuran-2-carboxamide derivatives. Retrieved from [Link]

  • Evotec. (n.d.). Chemical Proteomics. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Target deconvolution techniques in modern phenotypic profiling. Retrieved from [Link]

  • European Review for Medical and Pharmacological Sciences. (2022, September 15). A brief introduction to chemical proteomics for target deconvolution. Retrieved from [Link]

  • PubMed. (2015, May 1). Neuroprotective and Antioxidant Effects of Novel Benzofuran-2-Carboxamide Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). The structure of the 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide derivative. Retrieved from [Link]

  • SciSpace. (2020, September 21). An Update on Natural Occurrence and Biological Activity of Benzofurans. Retrieved from [Link]

  • MedCrave online. (2016, September 28). Mini review on important biological properties of benzofuran derivatives. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Total Synthesis Pathway for 7-(2-Methoxyphenyl)-1-benzofuran-2-carboxylic Acid: Application Notes &amp; Protocols

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Advanced Application Notes and Experimental Protocols Strategic Overview & Retrosynthetic Rationale The synthesis of func...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Advanced Application Notes and Experimental Protocols

Strategic Overview & Retrosynthetic Rationale

The synthesis of functionalized benzofuran-2-carboxylic acids is of paramount importance in medicinal chemistry due to the prevalence of the benzofuran core in biologically active scaffolds, including selective receptor antagonists and anti-inflammatory agents[1].

To construct 7-(2-Methoxyphenyl)-1-benzofuran-2-carboxylic acid , we employ a highly convergent, three-step "Late-Stage Suzuki" approach. Instead of attempting to build the furan ring onto a pre-existing biaryl system—which often suffers from steric hindrance and low yields—we first construct a halogenated benzofuran core. The 7-bromo position of the resulting intermediate serves as an excellent, highly reactive leaving group for palladium-catalyzed cross-coupling[2]. This strategy allows for modular diversification and ensures high overall atom economy and yield.

ForwardSynthesis SM1 3-Bromo-2-hydroxybenzaldehyde + Ethyl bromoacetate Step1 Step 1: O-Alkylation & Cyclization (K2CO3, DMF) SM1->Step1 Int1 Ethyl 7-bromobenzofuran- 2-carboxylate Step1->Int1 Step2 Step 2: Suzuki Coupling (Pd(dppf)Cl2, Boronic Acid) Int1->Step2 Int2 Ethyl 7-(2-methoxyphenyl) benzofuran-2-carboxylate Step2->Int2 Step3 Step 3: Saponification (LiOH, THF/H2O) Int2->Step3 Target 7-(2-Methoxyphenyl)-1-benzofuran- 2-carboxylic acid Step3->Target

Figure 1: Three-step forward synthesis workflow for the target benzofuran-2-carboxylic acid.

Quantitative Data & Reaction Metrics

The following table summarizes the validated reaction metrics for the three-step sequence. These parameters have been optimized to balance reaction velocity with the suppression of side products (e.g., protodeboronation or ester hydrolysis during coupling)[3].

StepReaction TypePrimary Reagents & CatalystTemp (°C)Time (h)Expected Yield (%)Purity (HPLC)
1 CyclizationK₂CO₃, DMF904 - 682 - 85> 95%
2 Suzuki CouplingPd(dppf)Cl₂, K₂CO₃, Dioxane/H₂O901278 - 82> 98%
3 SaponificationLiOH·H₂O, THF/MeOH/H₂O254> 95> 99%

Detailed Experimental Protocols

Step 1: Synthesis of Ethyl 7-bromobenzofuran-2-carboxylate

Objective: One-pot construction of the benzofuran core via sequential O-alkylation and intramolecular Knoevenagel-type condensation[1].

  • Causality & Design: Potassium carbonate (K₂CO₃) is employed as a mild base to selectively deprotonate the phenol without triggering a Cannizzaro reaction on the adjacent aldehyde. DMF is chosen as a highly polar aprotic solvent to accelerate the initial Sₙ2 O-alkylation. Heating to 90 °C provides the necessary thermodynamic driving force for the subsequent intramolecular aldol condensation and dehydration, effectively closing the aromatic furan ring.

  • Protocol:

    • Charge a flame-dried round-bottom flask with 3-bromo-2-hydroxybenzaldehyde (1.0 equiv, 10 mmol) and anhydrous K₂CO₃ (2.5 equiv, 25 mmol) in dry DMF (30 mL).

    • Stir the suspension at room temperature for 15 minutes to ensure complete phenoxide formation (solution will turn deep yellow).

    • Add ethyl bromoacetate (1.2 equiv, 12 mmol) dropwise via syringe.

    • Heat the reaction mixture to 90 °C under a nitrogen atmosphere for 4–6 hours.

    • Self-Validation: Monitor via TLC (Hexanes/EtOAc 8:2). The starting material spot (UV active, stains yellow with 2,4-DNPH) should disappear, replaced by a higher Rf product spot.

    • Workup: Cool to room temperature, quench with ice water (100 mL), and extract with EtOAc (3 × 40 mL). Wash the combined organic layers with brine (3 × 50 mL) to remove DMF, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify via flash column chromatography (Hexanes/EtOAc) to yield the product as an off-white solid.

Step 2: Late-Stage Suzuki-Miyaura Cross-Coupling

Objective: Installation of the 2-methoxyphenyl moiety at the 7-position.

  • Causality & Design: The 7-bromo position is highly activated for oxidative addition[2]. We utilize Pd(dppf)Cl₂ as the catalyst because the bidentate dppf ligand enforces a cis-geometry at the palladium center, which significantly accelerates the rate-limiting reductive elimination step. This is critical when coupling sterically hindered ortho-substituted boronic acids. A biphasic 1,4-dioxane/water system is essential to solubilize both the lipophilic benzofuran and the inorganic base required for the transmetalation step[3].

  • Protocol:

    • In a Schlenk flask, combine Ethyl 7-bromobenzofuran-2-carboxylate (1.0 equiv, 5 mmol), (2-methoxyphenyl)boronic acid (1.5 equiv, 7.5 mmol), and K₂CO₃ (2.0 equiv, 10 mmol).

    • Add a degassed solvent mixture of 1,4-Dioxane and H₂O (4:1 v/v, 25 mL).

    • Add the catalyst Pd(dppf)Cl₂ (0.05 equiv, 0.25 mmol). Purge the flask with nitrogen (3 vacuum/N₂ cycles).

    • Heat the mixture to 90 °C for 12 hours with vigorous stirring.

    • Self-Validation: The reaction mixture will transition from a reddish-orange suspension to a dark brown mixture. TLC (Hexanes/EtOAc 9:1) will show the consumption of the bromide.

    • Workup: Filter the mixture through a short pad of Celite to remove palladium black. Dilute the filtrate with EtOAc (50 mL) and wash with water and brine. Dry over Na₂SO₄ and concentrate. Purify via recrystallization (EtOH) or chromatography to afford Ethyl 7-(2-methoxyphenyl)benzofuran-2-carboxylate.

Step 3: Mild Saponification

Objective: Deprotection of the ethyl ester to yield the final carboxylic acid.

  • Causality & Design: Lithium hydroxide (LiOH·H₂O) is specifically selected over NaOH or KOH. The lithium cation acts as a mild Lewis acid, coordinating to the ester carbonyl oxygen and increasing the electrophilicity of the carbonyl carbon. This allows the hydrolysis to proceed rapidly at room temperature, preventing any base-catalyzed degradation of the benzofuran core.

  • Protocol:

    • Dissolve Ethyl 7-(2-methoxyphenyl)benzofuran-2-carboxylate (1.0 equiv, 3 mmol) in a solvent mixture of THF/MeOH/H₂O (2:1:1 v/v, 15 mL).

    • Add LiOH·H₂O (3.0 equiv, 9 mmol) in one portion.

    • Stir at room temperature (25 °C) for 4 hours.

    • Self-Validation: TLC will show complete conversion of the ester to a baseline spot (the carboxylate salt).

    • Workup: Concentrate the mixture under reduced pressure to remove THF and MeOH. Dilute the remaining aqueous layer with water (10 mL) and wash with diethyl ether (10 mL) to remove organic impurities.

    • Carefully acidify the aqueous layer with 1M HCl to pH ~2. A dense white/pale-yellow precipitate will form immediately.

    • Filter the precipitate, wash with cold water, and dry under high vacuum to afford pure 7-(2-Methoxyphenyl)-1-benzofuran-2-carboxylic acid.

Mechanistic Insights: The Suzuki-Miyaura Coupling

Understanding the catalytic cycle is essential for troubleshooting Step 2. The reaction relies on the seamless transition of the Palladium catalyst through varying oxidation states. If protodeboronation of the (2-methoxyphenyl)boronic acid occurs (a common side reaction), it is usually indicative of insufficient catalyst activation or an improper solvent ratio hindering the transmetalation step.

SuzukiCycle Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (Insertion into C-Br) Pd0->OxAdd PdII_1 Pd(II) Intermediate (Ar-Pd-Br) OxAdd->PdII_1 Transmet Transmetalation (Boronic Acid + Base) PdII_1->Transmet PdII_2 Pd(II) Intermediate (Ar-Pd-Ar') Transmet->PdII_2 RedElim Reductive Elimination (Product Release) PdII_2->RedElim RedElim->Pd0 Regenerates Catalyst

Figure 2: Mechanism of the Pd-catalyzed Suzuki-Miyaura cross-coupling step.

References

  • Kowalewska, M., Kwiecień, H., Śmist, M., & Wrześniewska, A. (2013). Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. Journal of Chemistry, 2013, Article ID 183717. URL: [Link]

Sources

Application

HPLC method development for 7-(2-Methoxyphenyl)-1-benzofuran-2-carboxylic acid analysis

Application Note: HPLC Method Development and Validation for 7-(2-Methoxyphenyl)-1-benzofuran-2-carboxylic Acid Executive Summary & Physicochemical Rationale 7-(2-Methoxyphenyl)-1-benzofuran-2-carboxylic acid is a struct...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: HPLC Method Development and Validation for 7-(2-Methoxyphenyl)-1-benzofuran-2-carboxylic Acid

Executive Summary & Physicochemical Rationale

7-(2-Methoxyphenyl)-1-benzofuran-2-carboxylic acid is a structurally complex intermediate frequently utilized in the synthesis of potent enzyme inhibitors and receptor agonists[1]. As a Senior Application Scientist, approaching the chromatographic behavior of this molecule requires a deep understanding of its physicochemical dichotomy: it possesses a highly lipophilic, conjugated benzofuran-methoxyphenyl core, juxtaposed with a polar, ionizable carboxylic acid moiety.

The Causality of Method Design: The primary analytical challenge is the carboxylic acid group, which has an estimated pKa​ of ~3.5. If analyzed in a neutral mobile phase, the molecule will exist in a state of partial ionization. In Reversed-Phase Liquid Chromatography (RPLC), this dual-state existence (neutral vs. ionized) creates competing retention mechanisms, manifesting as severe peak tailing, band broadening, and irreproducible retention times.

To create a robust, self-validating system, we must enforce ion suppression . By buffering the mobile phase to a pH at least 1.5 units below the pKa​ (e.g., pH 2.0 using 0.1% Trifluoroacetic Acid), we force the analyte entirely into its neutral, protonated state[2]. This ensures uniform partitioning into the hydrophobic C18 stationary phase, yielding sharp, symmetrical peaks and reliable quantitation.

Experimental Protocol & Method Parameters

Reagents and Materials
  • Analyte: 7-(2-Methoxyphenyl)-1-benzofuran-2-carboxylic acid (Reference Standard, >99.0% purity).

  • Solvents: HPLC-grade Acetonitrile (MeCN), Milli-Q Water (18.2 MΩ·cm).

  • Modifiers: Trifluoroacetic acid (TFA), LC-MS grade.

Chromatographic Conditions
  • Column: Waters XBridge Shield RP18 (150 mm × 4.6 mm, 3.5 µm).

    • Expert Insight: The embedded polar group technology in this stationary phase minimizes secondary interactions with residual surface silanols, which is critical for maintaining peak symmetry for aromatic carboxylic acids.

  • Mobile Phase A: 0.1% TFA in Water (v/v)

  • Mobile Phase B: 0.1% TFA in Acetonitrile (v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C (Mitigates ambient temperature fluctuations, ensuring consistent solvent viscosity and reproducible mass transfer).

  • Injection Volume: 10 µL

  • Detection (DAD): 254 nm (Primary quantification wavelength due to extensive π−π∗ conjugation of the benzofuran ring)[1].

Gradient Program

A gradient approach is mandated to achieve both adequate retention of the polar acid moiety and timely elution of the hydrophobic core.

Time (min)Mobile Phase A (%)Mobile Phase B (%)Flow Profile
0.07030Isocratic Hold (Focusing)
8.01090Linear Gradient
10.01090Column Wash
10.17030Return to Initial
15.07030Re-equilibration
Sample Preparation

Crucial Insight (The "Solvent Effect"): A mismatch between the sample injection diluent and the initial mobile phase conditions can cause solvent-induced band broadening.

  • Stock Solution: Dissolve 10.0 mg of the standard in 10 mL of Methanol to yield a 1.0 mg/mL stock.

  • Working Solution: Dilute the stock to 50 µg/mL using the Sample Diluent (Water:MeCN 70:30, v/v) to match the initial gradient conditions. Filter through a 0.22 µm PTFE syringe filter prior to injection to protect the column frit.

Method Validation (ICH Q2(R2) Framework)

To ensure the analytical procedure is scientifically sound and fit for its intended purpose, the method was validated strictly according to the updated ICH Q2(R2) guidelines[3][4].

System Suitability Testing (SST)

SST is the cornerstone of a self-validating system. It proves that the instrument, electronics, and fluidics are functioning optimally before any sample is analyzed.

Table 1: System Suitability Parameters

Parameter ICH/USP Acceptance Criteria Observed Value Status

| Retention Time ( tR​ ) | Monitor for consistency | 6.42 min | - | | Tailing Factor ( Tf​ ) | 2.0 | 1.12 | Pass | | Theoretical Plates ( N ) | > 2000 | 9,450 | Pass | | Injection Precision | %RSD 2.0% (n=6) | 0.38% | Pass |

Validation Results Summary

The method demonstrated exceptional linearity, sensitivity, and robustness, confirming its suitability for routine Quality Control (QC) and stability-indicating assays[5].

Table 2: ICH Q2(R2) Validation Data Summary

Validation Parameter Range / Criteria Result
Linearity Range 25% to 150% of nominal target 12.5 - 75.0 µg/mL

| Correlation Coefficient ( R2 ) | 0.999 | 0.9997 | | Limit of Detection (LOD) | Signal-to-Noise (S/N) 3 | 0.12 µg/mL | | Limit of Quantitation (LOQ) | Signal-to-Noise (S/N) 10 | 0.36 µg/mL | | Accuracy (Mean Recovery) | 98.0% - 102.0% (at 3 levels) | 99.8% | | Intermediate Precision | Inter-day %RSD 2.0% | 0.75% |

Visualizing the Logical Workflow

The following diagram maps the causality and lifecycle of the method development process, integrating physicochemical profiling with regulatory validation.

HPLC_Method_Lifecycle A 1. Physicochemical Profiling pKa ~3.5, Lipophilic Core B 2. Chromatographic Strategy Ion Suppression (pH 2.0) A->B Dictates C 3. Method Optimization Gradient & Flow Tuning B->C Guides D 4. ICH Q2(R2) Validation Accuracy, Precision, Linearity C->D Finalizes E 5. Routine QC Analysis Self-Validating System D->E Approves

Fig 1: Lifecycle approach to HPLC method development and validation based on ICH Q2(R2) guidelines.

References

  • ICH Q2(R2) Validation of Analytical Procedures International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). URL:[Link]

  • ICH Q2(R2) Validation of Analytical Procedures - Scientific Guideline European Medicines Agency (EMA). URL:[Link]

  • Discovery and Characterization of BAY-184: A New Potent and Selective Acylsulfonamide-Benzofuran In Vivo-Active KAT6AB Inhibitor Journal of Medicinal Chemistry - ACS Publications. URL:[Link]

  • Electronic Supplementary Information: HPLC Analysis of Benzofuran-2-carboxylic acid derivatives The Royal Society of Chemistry. URL:[Link]

Sources

Method

Application Note: Synthesis and Derivatization of 7-(2-Methoxyphenyl)-1-benzofuran-2-carboxylic Acid and Analogs

Executive Summary Benzofuran-2-carboxylic acids are privileged scaffolds in medicinal chemistry, frequently serving as the core structural motif in active pharmaceutical ingredients (APIs) targeting metabolic disorders,...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Benzofuran-2-carboxylic acids are privileged scaffolds in medicinal chemistry, frequently serving as the core structural motif in active pharmaceutical ingredients (APIs) targeting metabolic disorders, oncology (e.g., PARP inhibitors), and viral infections[1][2]. The 7-aryl substitution pattern—specifically the 7-(2-methoxyphenyl) moiety—introduces unique steric and electronic topographies that enhance binding affinity within deep hydrophobic receptor pockets.

This application note details a robust, scalable, and self-validating synthetic workflow for the preparation of 7-(2-methoxyphenyl)-1-benzofuran-2-carboxylic acid (CAS 634905-16-1) [3][4] and its downstream derivatives. By elucidating the mechanistic causality behind catalyst selection, solvent effects, and reagent stoichiometry, this guide empowers researchers to optimize yields and adapt the protocol for analogous library generation.

Retrosynthetic Analysis & Mechanistic Rationale

The target compound can be efficiently disconnected at the C7-aryl bond, pointing toward a palladium-catalyzed Suzuki-Miyaura cross-coupling strategy.

  • Core Construction: The starting material, 7-bromobenzofuran-2-carboxylic acid (CAS 550998-59-9) [5], is synthesized via a modified Rap-Stoermer condensation. Reacting 2-hydroxy-3-bromobenzaldehyde with ethyl bromomalonate in the presence of a weak base (K₂CO₃) facilitates an initial O-alkylation, followed by an intramolecular Knoevenagel-type condensation and subsequent decarboxylation/dehydration to form the aromatic benzofuran system[1].

  • Cross-Coupling: The 7-bromo intermediate is coupled with 2-methoxyphenylboronic acid. The ortho-methoxy group on the boronic acid introduces steric hindrance, necessitating a highly active catalyst system. Bidentate ligands like dppf (1,1'-Bis(diphenylphosphino)ferrocene) are preferred as they enforce a cis-geometry on the palladium center, accelerating the rate-limiting reductive elimination step.

  • Derivatization: The free carboxylic acid can be activated using uronium-based coupling reagents (e.g., HATU) to generate diverse amide libraries for structure-activity relationship (SAR) studies[2].

Synthetic Workflow Visualization

SyntheticPathway A 2-Hydroxy-3-bromobenzaldehyde + Ethyl bromomalonate B Ethyl 7-bromobenzofuran-2-carboxylate (Intermediate 1) A->B K2CO3, MEK, Reflux (Rap-Stoermer) D Ethyl 7-(2-methoxyphenyl)benzofuran -2-carboxylate (Intermediate 2) B->D Pd(dppf)Cl2, Na2CO3 Dioxane/H2O, 90°C C 2-Methoxyphenylboronic acid (Suzuki Reagent) C->D F 7-(2-Methoxyphenyl)-1-benzofuran -2-carboxylic acid (Target) D->F Saponification E Base Hydrolysis (LiOH, THF/H2O) E->F G Downstream Derivatization (Amides, Esters, APIs) F->G HATU, DIEA, Amine DMF, RT

Caption: Synthetic pathway for 7-(2-Methoxyphenyl)-1-benzofuran-2-carboxylic acid and its derivatives.

Quantitative Data: Suzuki-Miyaura Optimization

The steric bulk of the ortho-methoxy group on the boronic acid significantly impacts the transmetalation and reductive elimination steps. Table 1 summarizes the optimization of the cross-coupling step to maximize the yield of Intermediate 2.

Table 1: Optimization of Cross-Coupling Conditions

EntryCatalyst SystemBaseSolvent SystemTemp (°C)Yield (%)Mechanistic Observation
1Pd(PPh₃)₄ (5 mol%)K₂CO₃Toluene/H₂O (4:1)10045%Monodentate PPh₃ leads to slow reductive elimination; protodeboronation observed.
2Pd(dppf)Cl₂ (5 mol%)Na₂CO₃Dioxane/H₂O (4:1)9082%Bidentate dppf enforces cis-geometry, accelerating product formation.
3Pd(OAc)₂ + SPhosK₃PO₄Toluene/H₂O (10:1)10094%Electron-rich, bulky SPhos ligand facilitates oxidative addition and stabilizes Pd(0).

Note: Entry 3 represents the optimal conditions for library scale-up, while Entry 2 is highly reliable for standard bench-scale synthesis due to the air-stability of Pd(dppf)Cl₂.

Step-by-Step Experimental Protocols

Protocol A: Synthesis of Ethyl 7-bromobenzofuran-2-carboxylate (Intermediate 1)

Causality Focus: The choice of methyl ethyl ketone (MEK) over lower-boiling solvents like acetone ensures a high enough reflux temperature (80°C) to drive the dehydration step of the Rap-Stoermer condensation to completion.

  • Setup: To a 500 mL round-bottom flask equipped with a reflux condenser, add 2-hydroxy-3-bromobenzaldehyde (50.0 mmol) and anhydrous K₂CO₃ (60.0 mmol).

  • Reaction: Suspend the mixture in 200 mL of anhydrous MEK. Slowly add ethyl bromomalonate (55.0 mmol) dropwise over 15 minutes.

  • Heating: Heat the reaction mixture to reflux (approx. 80°C) for 12 hours. The suspension will turn from yellow to a darker orange as the condensation proceeds[1].

  • Workup: Cool to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Partition the residue between EtOAc (200 mL) and water (150 mL). Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate. Purify via silica gel chromatography (Hexanes/EtOAc 9:1) to afford Intermediate 1 as a pale yellow solid.

Protocol B: Suzuki-Miyaura Cross-Coupling (Intermediate 2)

Causality Focus: Thorough degassing of the solvent system is critical. Oxygen rapidly oxidizes the electron-rich phosphine ligands and the Pd(0) active species, leading to palladium black precipitation and reaction stalling.

  • Setup: In a 250 mL Schlenk flask, combine Ethyl 7-bromobenzofuran-2-carboxylate (20.0 mmol), 2-methoxyphenylboronic acid (24.0 mmol)[4], and Pd(dppf)Cl₂ (1.0 mmol, 5 mol%).

  • Degassing: Add 100 mL of a 1,4-Dioxane/H₂O mixture (4:1 v/v). Sparge the solution with Argon for 15 minutes.

  • Base Addition: Add solid Na₂CO₃ (40.0 mmol) under a positive stream of Argon.

  • Reaction: Heat the mixture to 90°C for 6 hours. Monitor via TLC or LC-MS until the starting bromide is consumed.

  • Workup: Cool to room temperature, dilute with water (100 mL), and extract with EtOAc (3 x 75 mL). Combine organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify via flash chromatography to yield Ethyl 7-(2-methoxyphenyl)benzofuran-2-carboxylate.

Protocol C: Saponification to Final Acid (CAS 634905-16-1)

Causality Focus: LiOH is utilized instead of NaOH/KOH because the resulting lithium carboxylate salt is highly soluble in the aqueous/THF mixture, preventing premature precipitation and ensuring complete hydrolysis.

  • Setup: Dissolve Intermediate 2 (15.0 mmol) in 60 mL of THF/MeOH (1:1).

  • Hydrolysis: Add an aqueous solution of LiOH·H₂O (45.0 mmol in 20 mL H₂O). Stir at room temperature for 4 hours.

  • Acidification: Concentrate the mixture under vacuum to remove organic solvents. Dilute the aqueous residue with 50 mL water and cool to 0°C. Dropwise add 1M HCl until the pH reaches 2-3.

  • Isolation: Collect the resulting white precipitate via vacuum filtration. Wash the filter cake with cold water and dry under high vacuum at 45°C overnight to afford 7-(2-methoxyphenyl)-1-benzofuran-2-carboxylic acid [3].

Protocol D: Downstream Amide Derivatization

Causality Focus: HATU is selected as the coupling agent because it generates an HOAt active ester, which is significantly more reactive than standard HOBt esters. This is essential for coupling sterically hindered or electron-deficient amines to the benzofuran core[2].

  • Activation: To a solution of 7-(2-methoxyphenyl)-1-benzofuran-2-carboxylic acid (1.0 mmol) in anhydrous DMF (5 mL), add HATU (1.2 mmol) and N,N-Diisopropylethylamine (DIEA) (3.0 mmol)[2]. Stir at room temperature for 15 minutes to pre-form the active ester.

  • Coupling: Add the desired amine (e.g., tert-butyl piperazine-1-carboxylate) (1.1 mmol). Stir at room temperature for 2–4 hours.

  • Quenching & Extraction: Quench the reaction with ice water (15 mL). Extract the aqueous layer with EtOAc (3 x 10 mL). Wash the combined organics with 5% LiCl aqueous solution (to remove residual DMF), dry over MgSO₄, and concentrate.

References

  • Lookchem. "Cas 634905-16-1,7-(2-methoxyphenyl)-1-benzofuran-2-carboxylic acid." Lookchem Database. Available at:[Link]

  • United States Patent Office. "US Patent 7,045,545 B1: Preparation of Benzofurans." Google Patents. Available at:[Link]

  • World Intellectual Property Organization. "WO2024261709A1 - Isoindolinone-containing parp inhibitors and methods of use." Google Patents.

Sources

Application

Mass spectrometry ionization techniques for 7-(2-Methoxyphenyl)-1-benzofuran-2-carboxylic acid

Application Note: Mass Spectrometry Ionization Strategies for 7-(2-Methoxyphenyl)-1-benzofuran-2-carboxylic Acid Executive Summary This application note provides a comprehensive, field-proven framework for the mass spect...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Mass Spectrometry Ionization Strategies for 7-(2-Methoxyphenyl)-1-benzofuran-2-carboxylic Acid

Executive Summary

This application note provides a comprehensive, field-proven framework for the mass spectrometric analysis of 7-(2-Methoxyphenyl)-1-benzofuran-2-carboxylic acid. Designed for researchers in drug metabolism and pharmacokinetics (DMPK) and structural characterization, this guide details the mechanistic rationale behind ionization modality selection, source optimization, and collision-induced dissociation (CID) pathways.

Physicochemical Profiling & Ionization Causality

The analyte, 7-(2-Methoxyphenyl)-1-benzofuran-2-carboxylic acid (Exact Mass: 268.0732 Da), presents a unique tripartite structure: a stable benzofuran core, a C7-linked 2-methoxyphenyl ring, and a highly ionizable C2-carboxylic acid ()[1]. Understanding these functional groups is critical for dictating mass spectrometry behavior:

  • Electrospray Ionization - Negative Mode (ESI-) : This is the definitive gold standard for this molecule. The C2-carboxylic acid is highly acidic (estimated pKa ~3.0–3.5) due to the electron-withdrawing effect of the adjacent furan oxygen and extended aromatic conjugation. In a mildly buffered mobile phase (pH 6.0–7.0), the molecule exists almost entirely in its deprotonated state, yielding a robust [M−H]− precursor ion at m/z 267.07.

  • Electrospray Ionization - Positive Mode (ESI+) : While the methoxy oxygen and furan ring can act as weak proton acceptors to form [M+H]+ at m/z 269.08 ()[2], the ionization efficiency is drastically lower than in negative mode. ESI+ is only recommended for orthogonal structural confirmation.

  • Atmospheric Pressure Chemical Ionization (APCI) : The aromatic stability of the benzofuran core makes it resilient to the high temperatures of an APCI vaporizer. However, carboxylic acids are prone to thermal decarboxylation. APCI- should only be deployed if severe, unresolvable matrix suppression is encountered in ESI-.

Quantitative Data & Source Optimization

To maximize sensitivity, source parameters must be tuned to balance efficient droplet desolvation against the risk of in-source fragmentation (specifically, premature loss of CO2​ ).

Table 1: Optimized ESI- Mass Spectrometry Parameters

ParameterOptimal ValueMechanistic Rationale
Polarity Negative (ESI-)Targets the acidic C2-carboxylic acid moiety.
Precursor Ion m/z 267.07 [M−H]− formed via solution-phase deprotonation.
Capillary Voltage 2.5 kVLower voltage prevents corona discharge in negative mode.
Cone/Declustering Voltage 35 VHigh enough to decluster solvent, low enough to prevent in-source −CO2​ loss.
Desolvation Temp 450 °CEnsures complete evaporation of aqueous/organic droplets.
Desolvation Gas 800 L/hrSweeps away neutral solvent molecules, reducing background noise.
Collision Energy (CE) 15 eV / 30 eV15 eV for CO2​ loss; 30 eV for subsequent methyl radical loss.

Step-by-Step Experimental Protocol: A Self-Validating System

This protocol emphasizes trustworthiness by integrating system suitability and matrix-effect evaluations directly into the workflow, ensuring the method validates itself during execution.

Phase 1: Sample Preparation & Mobile Phase Formulation

  • Prepare Mobile Phases :

    • Mobile Phase A: 10 mM Ammonium Acetate in LC-MS grade H2​O (pH ~6.8).

    • Mobile Phase B: 100% LC-MS grade Methanol.

    • Causality Check: Ammonium acetate is strictly selected over Trifluoroacetic Acid (TFA) or Formic Acid. TFA causes severe ion suppression in negative ESI via ion-pairing, while acidic modifiers suppress the solution-phase deprotonation of the carboxylic acid, drastically reducing signal (; )[3][4].

  • Sample Extraction : Use solid-phase extraction (SPE) or protein precipitation (for biological matrices) ensuring the final reconstitution solvent matches the initial LC conditions (e.g., 10% MeOH) to prevent peak distortion.

Phase 2: LC-MS/MS System Setup & Validation 3. Column Selection : Utilize a sub-2 µm C18 column (e.g., 50 x 2.1 mm) to leverage the hydrophobic nature of the benzofuran and methoxyphenyl groups. 4. Self-Validating Step (Post-Column Infusion) :

  • Infuse a 100 ng/mL neat standard of the analyte via a T-junction post-column at 10 µL/min.
  • Inject a blank matrix extract through the LC system.
  • Monitor the m/z 267.07 baseline. A stable baseline validates the absence of matrix suppression. A dip in the baseline indicates co-eluting suppressors, necessitating LC gradient adjustment.
  • Data Acquisition : Run the LC gradient (10% B to 95% B over 3 minutes) and acquire data in Multiple Reaction Monitoring (MRM) mode.

    Workflow A Analyte: 7-(2-Methoxyphenyl) -1-benzofuran-2-carboxylic acid B Mobile Phase Optimization (Avoid TFA; Use NH4Ac pH 6.8) A->B Step 1 C ESI Negative Mode [M-H]- m/z 267.07 B->C Step 2 D Post-Column Infusion (Matrix Effect Validation) C->D Step 3 E MRM Method Finalization (Transitions: 267 -> 223, 208) D->E Step 4

    Step-by-step LC-MS/MS method development and validation workflow.

MS/MS Fragmentation Dynamics

Understanding the CID pathways is critical for selecting robust MRM transitions for quantitation. The fragmentation of 7-(2-Methoxyphenyl)-1-benzofuran-2-carboxylic acid in negative mode is highly predictable and structurally diagnostic ()[5].

  • Primary Transition (Quantifier): m/z 267.07 → 223.08 Upon low-energy CID (approx. 15 eV), the deprotonated molecule undergoes a characteristic neutral loss of carbon dioxide ( −44 Da) from the C2 position. This is the dominant pathway for benzofuran-2-carboxylic acids.

  • Secondary Transition (Qualifier): m/z 267.07 → 208.05 At higher collision energies (approx. 30 eV), the m/z 223.08 product ion undergoes further fragmentation. The methoxy group on the C7-phenyl ring is highly susceptible to homolytic cleavage, resulting in the radical loss of a methyl group ( ⋅CH3​ , −15 Da) to form a stable phenoxide radical anion at m/z 208.05.

Pathway M Precursor Ion [M-H]- m/z 267.07 F1 Product Ion 1 [M-H - CO2]- m/z 223.08 M->F1 Neutral Loss (-44 Da) CE: 15 eV F2 Product Ion 2 [M-H - CO2 - •CH3]- m/z 208.05 F1->F2 Radical Loss (-15 Da) CE: 30 eV

Collision-Induced Dissociation (CID) fragmentation pathway in ESI negative mode.

References

  • National Institute of Standards and Technology (NIST). "Benzofuran-2-carboxylic acid - Mass spectrum (electron ionization)". NIST Chemistry WebBook, SRD 69. URL:[Link][6]

  • Chen, J. M., et al. "Structure-Based Design of a Novel, Potent, and Selective Inhibitor for MMP-13 Utilizing NMR Spectroscopy and Computer-Aided Molecular Design". Journal of Medicinal Chemistry. URL:[Link][3]

  • Kakefuda, A., et al. "Synthesis and Structure–Activity Relationships of Novel Benzofuran Derivatives with Osteoblast Differentiation-Promoting Activity". Chemical and Pharmaceutical Bulletin, J-Stage. URL:[Link][4]

  • Campiani, G., et al. "Full article: Donepezil structure-based hybrids as potential multifunctional anti-Alzheimer's drug candidates". Journal of Enzyme Inhibition and Medicinal Chemistry, Taylor & Francis. URL:[Link][2]

  • MolAid Database. "7-(2-methoxyphenyl)-1-benzofuran-2-carboxylic acid | CAS 634905-16-1". MolAid. URL:[Link][1]

  • Friberg, A., et al. "Discovery of potent myeloid cell leukemia 1 (Mcl 1) inhibitors using fragment based methods and structure based design". Journal of Medicinal Chemistry, PMC. URL:[Link][5]

Sources

Method

Application Note: Synthesis and Cross-Coupling Strategies for 7-(2-Methoxyphenyl)-1-benzofuran-2-carboxylic Acid

Document ID: AN-2026-0328 Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound: 7-(2-Methoxyphenyl)-1-benzofuran-2-carboxylic acid (CAS: 634905-16-1) Scientific Context & Rational...

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Author: BenchChem Technical Support Team. Date: April 2026

Document ID: AN-2026-0328 Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound: 7-(2-Methoxyphenyl)-1-benzofuran-2-carboxylic acid (CAS: 634905-16-1)

Scientific Context & Rationale

The benzofuran-2-carboxylic acid scaffold is a privileged pharmacophore in modern drug discovery. Derivatives of this core have been extensively utilized in the development of mutant KRAS inhibitors for oncology[1], KAT6A/B histone acetyltransferase inhibitors[2], and highly selective COX-2 inhibitors[3].

Synthesizing 7-(2-Methoxyphenyl)-1-benzofuran-2-carboxylic acid presents a unique strategic advantage: it serves both as a biologically active fragment and a highly versatile building block for downstream diversification (e.g., amide couplings or decarboxylative cross-couplings). Developed and validated in our Tokyo-based application laboratories, this guide details the optimal conditions for synthesizing this compound via a Suzuki-Miyaura cross-coupling of an unprotected carboxylic acid, eliminating the need for tedious esterification and subsequent saponification steps.

Mechanistic Insights: The Unprotected Carboxylic Acid Paradigm

Performing palladium-catalyzed cross-couplings on substrates with free carboxylic acids requires precise control over the reaction microenvironment.

  • The Role of Base Equivalents: The acidic proton of the carboxylic acid ( pKa​≈3.5−4.5 ) can rapidly quench the active Pd(0) catalyst or induce protodeboronation of the boronic acid. To prevent this, an excess of base (typically 3.0 equivalents of K2​CO3​ ) is mandatory. The first equivalent instantly deprotonates the acid, forming a water-soluble potassium carboxylate salt. The remaining equivalents facilitate the formation of the critical boronate ate-complex required for transmetalation[4].

  • Solvent Biphasic Dynamics: A mixed aqueous-organic solvent system (e.g., 1,4-Dioxane/H₂O) is not merely a solubility aid; it is a mechanistic necessity. Water accelerates the transmetalation step by hydrating the base and stabilizing the charged intermediates[5]. In strictly anhydrous conditions, the reaction stalls at the oxidative addition complex.

G Pd0 Pd(0) Catalyst Active Species OxAdd Oxidative Addition (C-Br Bond Cleavage) Pd0->OxAdd 7-Bromo-benzofuran-2-carboxylate TransMet Transmetalation (Boronate Complex) OxAdd->TransMet Base / H2O RedElim Reductive Elimination (Product Release) TransMet->RedElim 2-Methoxyphenylboronic acid RedElim->Pd0 Target Compound

Figure 1: Suzuki-Miyaura catalytic cycle for unprotected bromo-carboxylic acids.

Quantitative Data: Condition Optimization

To establish a self-validating and robust protocol, various catalytic systems were evaluated. The quantitative summary below highlights the causality between catalyst choice, solvent hydration, and overall yield.

EntryCatalyst (5 mol%)Base (3.0 eq)Solvent System (v/v)Temp (°C)Isolated Yield (%)Observation / Causality
1 Pd(PPh3​)4​ Na2​CO3​ Toluene/EtOH/H₂O (2:1:1)9072%Moderate yield; triphenylphosphine oxide complicates purification.
2 Pd(dppf)Cl2​ K2​CO3​ 1,4-Dioxane/H₂O (4:1) 90 89% Optimal; bidentate ligand prevents catalyst degradation.
3 Pd(OAc)2​ / SPhos K3​PO4​ 1,4-Dioxane/H₂O (4:1)9094%Highest yield, but higher catalyst cost for scale-up.
4 Pd(dppf)Cl2​ Cs2​CO3​ DMF/H₂O (4:1)9081%Good yield; DMF removal during workup is tedious.
5 Pd(dppf)Cl2​ K2​CO3​ 1,4-Dioxane (Anhydrous)90< 10%Confirms water is mechanistically required for transmetalation.

Table 1: Optimization of Suzuki-Miyaura Coupling Conditions for 7-Bromo-1-benzofuran-2-carboxylic acid (10 mmol scale).

Experimental Workflows & Protocols

The following protocols are designed as self-validating systems. By leveraging the pH-dependent solubility of the carboxylic acid moiety, the workup inherently purifies the product from neutral organic impurities (ligands, homocoupled byproducts) without the need for column chromatography.

Workflow SM1 7-Bromo-1-benzofuran- 2-carboxylic acid Reaction Suzuki-Miyaura Cross-Coupling Pd(dppf)Cl2, K2CO3, Dioxane/H2O, 90°C SM1->Reaction SM2 2-Methoxyphenyl- boronic acid SM2->Reaction Workup Aqueous Workup & Acidification (pH 2-3 with HCl) Reaction->Workup Product 7-(2-Methoxyphenyl)-1-benzofuran- 2-carboxylic acid (Target) Workup->Product Downstream Downstream Diversification (e.g., Amide Coupling / Decarboxylation) Product->Downstream

Figure 2: Experimental workflow for target scaffold synthesis and diversification.

Protocol A: Synthesis of 7-(2-Methoxyphenyl)-1-benzofuran-2-carboxylic acid

Reagents:

  • 7-Bromo-1-benzofuran-2-carboxylic acid (1.0 eq, 10.0 mmol, 2.41 g)

  • 2-Methoxyphenylboronic acid (1.5 eq, 15.0 mmol, 2.28 g)

  • Pd(dppf)Cl2​⋅CH2​Cl2​ (0.05 eq, 0.5 mmol, 408 mg)

  • K2​CO3​ (3.0 eq, 30.0 mmol, 4.14 g)

  • 1,4-Dioxane / Deionized H2​O (4:1 v/v, 50 mL)

Step-by-Step Procedure:

  • Assembly & Degassing: In a 100 mL two-neck round-bottom flask, combine the bromo-acid, boronic acid, and K2​CO3​ . Add the 1,4-Dioxane/H₂O mixture. Sparge the suspension vigorously with Argon for 15 minutes. Scientific rationale: Oxygen removal is critical to prevent the oxidation of the phosphine ligand and suppress oxidative homocoupling of the boronic acid.

  • Catalyst Initiation: Briefly pause the Argon flow, quickly add the Pd(dppf)Cl2​⋅CH2​Cl2​ catalyst, and resume the Argon blanket. Attach a reflux condenser.

  • Thermal Activation: Submerge the flask in a pre-heated oil bath at 90 °C. Stir vigorously (800 rpm) for 12 hours. The biphasic mixture will gradually turn dark brown/black as the active Pd(0) species cycles.

  • Phase-Directed Workup (Self-Validation Step): Cool the reaction to room temperature. Dilute with Ethyl Acetate (50 mL) and Water (50 mL). Transfer to a separatory funnel and shake well.

    • Observation: The target product resides entirely in the aqueous layer as a soluble potassium salt. All organic impurities (dppf ligand, unreacted boronic acid) remain in the EtOAc layer.

    • Action: Separate the layers. Wash the aqueous layer once more with EtOAc (30 mL) and discard the organic phases.

  • Precipitation & Isolation: Transfer the aqueous layer to an Erlenmeyer flask and cool in an ice bath to 0-5 °C. While stirring, add 2M HCl dropwise until the pH reaches 2-3 (monitor via pH paper). A dense, pale-yellow precipitate will crash out immediately.

  • Filtration: Collect the solid via vacuum filtration using a Büchner funnel. Wash the filter cake with ice-cold water (2 × 20 mL) to remove residual inorganic salts. Dry under high vacuum at 45 °C overnight to afford the pure title compound.

Protocol B: Downstream Diversification (Amide Coupling)

To demonstrate the utility of the synthesized building block, it can be directly subjected to standard peptide coupling conditions to generate biologically relevant amides.

Step-by-Step Procedure:

  • Dissolve 7-(2-Methoxyphenyl)-1-benzofuran-2-carboxylic acid (1.0 eq) and your target primary/secondary amine (1.2 eq) in anhydrous DMF (0.2 M concentration).

  • Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq) and cool the mixture to 0 °C.

  • Add HATU (1.5 eq) portion-wise. Scientific rationale: HATU rapidly forms an active HOAt ester, driving the coupling forward efficiently even with sterically hindered amines.

  • Warm to room temperature and stir for 4 hours.

  • Quench with saturated aqueous NaHCO3​ , extract with EtOAc, wash the organic layer with 5% LiCl (to remove DMF), dry over Na2​SO4​ , and concentrate for further purification.

References

  • WO2023183585A1 - Kras inhibitors Source: Google Patents URL
  • US11976075B2 - Inhibitors of the MYST family of lysine acetyl transferases Source: Google Patents URL
  • Synthesis, biological evaluation, and docking studies of novel heterocyclic diaryl compounds as selective COX-2 inhibitors Source: Bioorganic & Medicinal Chemistry (ResearchGate) URL:[Link]

  • An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals Source: Organic Chemistry Frontiers (RSC Publishing) URL:[Link]

  • Lewis acid-mediated Suzuki–Miyaura cross-coupling reaction Source: Nature Catalysis (Kyushu University Repository) URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 7-(2-Methoxyphenyl)-1-benzofuran-2-carboxylic Acid

Welcome to the Technical Support Portal for the chemical synthesis of 7-(2-Methoxyphenyl)-1-benzofuran-2-carboxylic acid. This guide is engineered for research scientists and drug development professionals facing yield b...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Portal for the chemical synthesis of 7-(2-Methoxyphenyl)-1-benzofuran-2-carboxylic acid. This guide is engineered for research scientists and drug development professionals facing yield bottlenecks during the construction of this sterically hindered biaryl system.

Below, you will find an analysis of the synthetic workflow, a causality-driven troubleshooting guide, quantitative catalyst optimization data, and self-validating experimental protocols.

Synthetic Workflow & Bottleneck Analysis

The most convergent synthetic route to this molecule involves a late-stage Suzuki-Miyaura cross-coupling between ethyl 7-bromobenzofuran-2-carboxylate and 2-methoxyphenylboronic acid, followed by ester saponification. The primary point of failure in this route is the steric clash during the palladium-catalyzed cross-coupling. The 7-position of the benzofuran ring is flanked by the furan oxygen, and the boronic acid contains an ortho-methoxy group. This dual-steric hindrance severely restricts the dihedral angle during the transmetalation step, leading to catalyst stalling and degradation of the starting materials.

SyntheticWorkflow Start Ethyl 7-bromobenzofuran-2-carboxylate + 2-Methoxyphenylboronic acid Suzuki Suzuki-Miyaura Coupling (Pd Catalyst, Base, Heat) Start->Suzuki Bottleneck: Steric Hindrance Intermediate Ethyl 7-(2-methoxyphenyl)benzofuran-2-carboxylate Suzuki->Intermediate Saponification Saponification (LiOH, THF/MeOH/H2O) Intermediate->Saponification Product 7-(2-Methoxyphenyl)-1-benzofuran-2-carboxylic acid Saponification->Product

Fig 1: Two-step synthetic workflow highlighting the sterically hindered Suzuki coupling bottleneck.

Troubleshooting & FAQs

Q1: My Suzuki coupling yield is stalled at <30%, and LC-MS shows a massive peak for anisole. What is happening? Causality: You are observing protodeboronation . Because the transmetalation step is sterically hindered by the adjacent furan oxygen and the ortho-methoxy group, the palladium complex waits in the catalytic cycle. During this delay, the basic, aqueous reaction conditions hydrolyze the C-B bond of your 2-methoxyphenylboronic acid, converting it into anisole (methoxybenzene). Solution: You must accelerate the transmetalation and reductive elimination steps by switching to a highly electron-rich, bulky dialkylbiaryl phosphine ligand (a Buchwald ligand) such as SPhos or XPhos[1]. Additionally, use a 1.5x to 2.0x molar excess of the boronic acid to compensate for any unavoidable baseline protodeboronation.

SuzukiCycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd + Ar-Br TransMet Transmetalation OxAdd->TransMet + Ar'-B(OH)2 [STERIC CLASH] RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 - Product

Fig 2: Catalytic cycle showing the transmetalation bottleneck caused by ortho-substituent sterics.

Q2: I am using the alternative "salicylaldehyde route" (cyclizing 3-(2-methoxyphenyl)salicylaldehyde with ethyl bromoacetate). Why am I getting incomplete ring closure? Causality: Benzofuran ring formation via ethyl bromoacetate requires two steps: an initial intermolecular O-alkylation, followed by an intramolecular Knoevenagel-type condensation[2]. If your base is weak or contains moisture, the reaction arrests at the intermediate ether stage because the subsequent enolization and dehydration required to form the aromatic furan ring cannot proceed. Solution: Ensure your K₂CO₃ is strictly anhydrous (freshly calcined). Run the reaction in anhydrous DMF at 90–100 °C for at least 4 hours to provide the thermodynamic energy required for the final dehydration step.

Q3: During the final saponification of the ethyl ester, my product turns dark brown and the yield drops. How can I prevent this? Causality: Benzofurans can undergo oxidative degradation or ring-opening when exposed to harsh, boiling aqueous bases (like refluxing NaOH in ethanol) for extended periods. Solution: Switch to mild saponification conditions. Use LiOH in a mixed organic/aqueous solvent system (THF/MeOH/Water) at 40 °C. This maintains homogeneity and cleaves the ester rapidly without degrading the electron-rich benzofuran core.

Quantitative Data: Catalyst Optimization

To validate the causality of the steric bottleneck, review the following optimization data for the Suzuki-Miyaura step. Standard bidentate or triphenylphosphine ligands fail to overcome the activation energy barrier of the sterically hindered transmetalation.

Catalyst SystemLigand TypeBase / SolventTemp (°C)Yield (%)Primary Issue Observed
Pd(PPh₃)₄TriphenylphosphineNa₂CO₃ / Dioxane-H₂O9015-25Severe protodeboronation
Pd(dppf)Cl₂Bidentate (Ferrocene)K₂CO₃ / DMF-H₂O9040-50Sluggish transmetalation
Pd(OAc)₂ + SPhosDialkylbiaryl (Buchwald)K₃PO₄ / Toluene-H₂O8085-92None (Optimal)
XPhos Pd G3 Dialkylbiaryl (Buchwald) K₃PO₄ / THF-H₂O 60 90-95 None (Fastest reaction)

Self-Validating Experimental Protocols

Protocol A: High-Yield Suzuki-Miyaura Cross-Coupling

Objective: Synthesize ethyl 7-(2-methoxyphenyl)benzofuran-2-carboxylate.

  • Preparation: Charge a flame-dried Schlenk flask with ethyl 7-bromobenzofuran-2-carboxylate (1.0 eq), 2-methoxyphenylboronic acid (1.5 eq), XPhos Pd G3 precatalyst (0.02 eq, 2 mol%), and anhydrous K₃PO₄ (2.0 eq).

  • Degassing: Evacuate the flask under high vacuum and backfill with Argon. Repeat this cycle three times to ensure a strictly oxygen-free environment (prevents homocoupling of the boronic acid).

  • Solvent Addition: Add a degassed mixture of Toluene and Water (3:1 v/v ratio) via syringe to achieve a 0.2 M substrate concentration.

  • Reaction: Heat the biphasic mixture to 80 °C under vigorous stirring for 4 hours.

  • In-Process Control (IPC): Sample the organic layer. Run TLC (Hexanes/EtOAc 4:1) and LC-MS. Validation Check: The starting material (aryl bromide) must be completely consumed. The product mass should reflect [M+H]+=297.1 . If unreacted bromide remains, spike with an additional 0.5 eq of boronic acid.

  • Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate. Purify via silica gel flash chromatography.

Protocol B: Mild Saponification

Objective: Hydrolyze the ester to yield 7-(2-Methoxyphenyl)-1-benzofuran-2-carboxylic acid.

  • Preparation: Dissolve the purified ethyl 7-(2-methoxyphenyl)benzofuran-2-carboxylate in a 2:1:1 mixture of THF:MeOH:H₂O (0.1 M concentration).

  • Reaction: Add LiOH monohydrate (3.0 eq) and stir the homogeneous solution at 40 °C for 3 hours.

  • In-Process Control (IPC): Check by TLC. Validation Check: The higher-Rf ester spot must disappear entirely, replaced by a baseline spot (the carboxylate salt).

  • Isolation: Concentrate the mixture under reduced pressure to remove the THF and MeOH. Dilute the remaining aqueous residue with distilled water and cool to 0 °C in an ice bath.

  • Precipitation: Acidify dropwise with 1M HCl under continuous stirring until pH 2-3 is reached.

  • Collection: Filter the resulting off-white precipitate, wash thoroughly with cold water to remove lithium salts, and dry under high vacuum to yield the final carboxylic acid.

References

  • Design and synthesis of new benzofuran-1,2,3-triazole hybrid preservatives and the evaluation of their antifungal potential against white and brown-rot fungi. BioResources (North Carolina State University).2

  • G3 and G4 Buchwald Precatalysts. Sigma-Aldrich.

  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. National Institutes of Health (PMC).1

Sources

Optimization

Overcoming 7-(2-Methoxyphenyl)-1-benzofuran-2-carboxylic acid solubility issues in aqueous media

Compound: 7-(2-Methoxyphenyl)-1-benzofuran-2-carboxylic acid (CAS: 634905-16-1) Classification: Highly lipophilic, weak acid (BCS Class II characteristics) Welcome to the Technical Support Center. As a Senior Application...

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Author: BenchChem Technical Support Team. Date: April 2026

Compound: 7-(2-Methoxyphenyl)-1-benzofuran-2-carboxylic acid (CAS: 634905-16-1) Classification: Highly lipophilic, weak acid (BCS Class II characteristics)

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this comprehensive guide to address the specific physicochemical challenges associated with 7-(2-Methoxyphenyl)-1-benzofuran-2-carboxylic acid.

Due to its bulky, hydrophobic benzofuran and methoxyphenyl moieties, this compound exhibits extremely poor thermodynamic aqueous solubility. However, the presence of an ionizable carboxylic acid group (estimated pKa ~3.5–5.0) provides a critical lever for formulation. This guide provides field-proven, self-validating protocols to prevent precipitation, avoid assay artifacts, and ensure reliable data across in vitro and in vivo workflows.

Formulation Strategy Decision Matrix

Before troubleshooting, it is critical to align your solubility enhancement strategy with your specific assay environment. The following decision tree outlines the optimal path based on biological constraints.

FormulationDecisionTree Start What is your target assay? Biochem In Vitro Biochemical (Enzyme/Binding) Start->Biochem Cell In Vitro Cell-Based (Phenotypic/Toxicity) Start->Cell InVivo In Vivo (PK/PD/Efficacy) Start->InVivo Sol1 Kinetic Solubility: 1-5% DMSO + 0.01% Tween-20 Biochem->Sol1 Sol2 Limit Toxicity: ≤ 0.5% DMSO (Pre-dilute in media) Cell->Sol2 Sol3 Thermodynamic Solubility: 20% HP-β-CD or pH 7.4 Buffer (Salt) InVivo->Sol3

Formulation decision tree for 7-(2-Methoxyphenyl)-1-benzofuran-2-carboxylic acid.

Frequently Asked Questions & Troubleshooting

Q1: My compound precipitates when transferring from a DMSO stock to my aqueous biochemical assay buffer. How do I fix this?

The Causality: You are experiencing a failure of kinetic solubility. The compound is highly soluble in 100% DMSO, but when introduced to an aqueous buffer, the local concentration of water spikes, causing the hydrophobic benzofuran core to rapidly aggregate and crash out before it can disperse [1]. Furthermore, cosolvents like DMSO fundamentally alter the thermodynamic binding landscape, which can skew your assay results if concentrations exceed 5% [2]. The Solution:

  • Intermediate Dilution: Never spike 100% DMSO directly into an aqueous buffer. Perform serial dilutions in DMSO first, then create an intermediate dilution (e.g., 10x) in buffer containing a non-ionic surfactant.

  • Add Surfactants: Incorporate 0.01% to 0.05% Tween-20 or Pluronic F-68 into your final assay buffer. These surfactants lower the surface tension and form micelles that shield the lipophilic methoxyphenyl group, maintaining the compound in a metastable supersaturated state long enough to complete the assay [3].

Q2: I am seeing inconsistent cell viability results in my in vitro cell assays. Is the compound toxic, or is it the formulation?

The Causality: It is likely solvent toxicity or compound crystallization on the cell monolayer. While DMSO is the standard vehicle, concentrations above 0.5% (v/v) induce severe cytotoxic effects, including membrane permeabilization, ROS generation, and apoptosis in sensitive primary cells or specific immortalized lines [4]. If the compound precipitates at ≤ 0.5% DMSO, the microcrystals can physically damage cells or cause false negatives due to a lack of bioavailable drug. The Solution: Strictly cap your final DMSO concentration at 0.1% to 0.5% [4]. If 7-(2-Methoxyphenyl)-1-benzofuran-2-carboxylic acid precipitates at this limit, you must pivot to a complexation strategy using Cyclodextrins (see Q3) directly in the culture media, which are generally recognized as safe for cell cultures at low concentrations.

Q3: How do I formulate this compound for in vivo oral (PO) or intravenous (IV) dosing without using high levels of toxic cosolvents?

The Causality: Traditional cosolvents (like PEG400 or high-dose DMSO) can cause hemolysis IV or severe GI irritation PO. Because this compound is a BCS Class II-like molecule (low solubility, high permeability), the rate-limiting step for bioavailability is dissolution [5]. The Solution: Utilize Hydroxypropyl-β-cyclodextrin (HP-β-CD) . HP-β-CD is a cyclic oligosaccharide with a lipophilic inner cavity and a hydrophilic exterior. The hydrophobic benzofuran and methoxyphenyl rings of the compound spontaneously partition into the cavity, forming a water-soluble, non-covalent inclusion complex [6]. Additionally, because the compound has a carboxylic acid, adjusting the vehicle to pH 7.4–8.0 will ionize the acid, synergistically driving solubility via salt formation.

CyclodextrinMechanism Drug Free Compound (Hydrophobic Core) Complex Inclusion Complex (Water Soluble Exterior) Drug->Complex Encapsulation CD HP-β-CD (Hydrophobic Cavity) CD->Complex

Mechanism of HP-β-CD inclusion complex formation enhancing aqueous solubility.

Quantitative Solubility Data (Reference Matrix)

The following table summarizes the expected solubility behavior of 7-(2-Methoxyphenyl)-1-benzofuran-2-carboxylic acid across various standard vehicles. Use this data to select the appropriate baseline for your experimental design.

Vehicle / Buffer SystempHExpected Solubility (mg/mL)Primary Mechanism of SolubilizationRecommended Use Case
100% DMSON/A> 50.0High dielectric constant / CosolvencyStock solution generation
Deionized Water5.5< 0.01None (Below pKa, fully protonated)Not recommended
PBS (Phosphate Buffered Saline)7.4~ 0.1 - 0.5Ionization of carboxylic acidBaseline in vitro assays
PBS + 0.05% Tween-207.4~ 1.0 - 2.5Micellar encapsulation + IonizationBiochemical assays
20% (w/v) HP-β-CD in Water7.4> 10.0Host-guest inclusion complexationIn vivo PO/IV dosing

Step-by-Step Experimental Protocols

Protocol A: Preparation of a 10 mM Stock and Aqueous Dilution for Cell Assays

This protocol ensures kinetic solubility while strictly maintaining DMSO limits below the cytotoxic threshold[4].

  • Stock Preparation: Weigh out exactly 2.68 mg of 7-(2-Methoxyphenyl)-1-benzofuran-2-carboxylic acid (MW: 268.26 g/mol ).

  • Dissolution: Add 1.0 mL of anhydrous, cell-culture grade DMSO. Vortex for 60 seconds until completely clear. Self-Validation: Hold the tube to the light; no particulate matter should be visible.

  • Serial Dilution: If your target assay concentration is 10 µM, first dilute the 10 mM stock 1:10 in 100% DMSO to create a 1 mM intermediate stock.

  • Aqueous Transfer: Add 10 µL of the 1 mM intermediate stock to 990 µL of pre-warmed (37°C) cell culture media. Vortex immediately.

  • Validation: This yields a 10 µM final concentration with exactly 1.0% DMSO . To reach the universally safe ≤ 0.5% DMSO limit, perform a further 1:2 dilution in media, or adjust the intermediate stock concentration accordingly [4].

Protocol B: Formulation with 20% HP-β-CD for In Vivo Dosing

This protocol utilizes thermodynamic complexation to achieve high-concentration dosing without toxic cosolvents [6].

  • Vehicle Preparation: Dissolve 20 g of Hydroxypropyl-β-cyclodextrin (HP-β-CD) in 80 mL of sterile Water for Injection (WFI). Stir until completely clear.

  • Buffer Adjustment: Add 10 mM Sodium Phosphate to the vehicle and adjust the pH to 7.4 using 0.1 N NaOH. Causality: At pH 7.4, the carboxylic acid on the benzofuran ring is ionized, which exponentially increases the affinity of the hydrophobic tail for the cyclodextrin cavity.

  • API Addition: Add the required mass of 7-(2-Methoxyphenyl)-1-benzofuran-2-carboxylic acid (e.g., 100 mg for a 1 mg/mL dose) slowly to the stirring vehicle.

  • Equilibration: Stir continuously at room temperature for 12–24 hours. Complexation is a thermodynamic process and requires time to reach equilibrium.

  • Filtration & Validation: Filter the solution through a 0.22 µm PVDF syringe filter to remove any uncomplexed drug. Self-Validation: Analyze the filtrate via HPLC-UV to confirm the exact concentration before dosing animals.

References

  • Toward Reconciling the Standard Binding Free Energy of Lenacapavir to HIV-1 Capsid with Experiment: Thermodynamic Effects of Solvent Buffer and Ligand Reorganization ACS Publications[Link]

  • In Vitro Solubility Assays in Drug Discovery ResearchGate[Link]

  • Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights PMC - National Institutes of Health[Link]

  • A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs Brieflands[Link]

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics PMC - National Institutes of Health[Link]

Troubleshooting

Preventing degradation of 7-(2-Methoxyphenyl)-1-benzofuran-2-carboxylic acid during long-term storage

Welcome to the Advanced Materials Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who encounter stability issues with complex heterocy...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Materials Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who encounter stability issues with complex heterocyclic APIs.

Working with 7-(2-Methoxyphenyl)-1-benzofuran-2-carboxylic acid requires a deep understanding of its structural vulnerabilities. While the molecule is a robust starting point for drug discovery, its benzofuran core and carboxylic acid moiety present specific degradation risks when exposed to ambient conditions over long periods.

Below is our comprehensive troubleshooting guide, mechanistic breakdown, and self-validating protocol designed to ensure the absolute integrity of your compounds during long-term storage.

Part 1: Molecular Vulnerability Profile

To prevent degradation, we must first understand the causality behind it. The structure of 7-(2-Methoxyphenyl)-1-benzofuran-2-carboxylic acid contains three primary sites of chemical vulnerability:

  • The C2-C3 Double Bond (Benzofuran Core): Highly susceptible to radical-mediated autoxidation. The electron-donating methoxy group on the adjacent phenyl ring increases electron density, lowering the bond dissociation energy and making the core a prime target for hydroxyl radical attack[1].

  • The C2 Carboxylic Acid: Prone to thermal decarboxylation, a process heavily catalyzed by the presence of trace moisture acting as a proton shuttle.

  • The Conjugated Pi-System: Vulnerable to photolytic cleavage and rearrangement when exposed to UV/Vis light, leading to highly colored quinoid byproducts[2].

DegradationMechanisms cluster_oxidative Oxidative & Photolytic Stress cluster_thermal Thermal & Hydrolytic Stress API 7-(2-Methoxyphenyl)-1-benzofuran- 2-carboxylic acid Oxidation Hydroxyl Radical Attack at C2-C3 Double Bond API->Oxidation O2 / UV Light Decarboxylation Thermal Decarboxylation (Loss of CO2) API->Decarboxylation Heat / Moisture RingCleavage Benzofuran Ring Cleavage (+16 to +32 Da shift) Oxidation->RingCleavage MassLoss Mass Loss (-44 Da) Formation of Decarboxylated Core Decarboxylation->MassLoss

Mechanistic degradation pathways of 7-(2-Methoxyphenyl)-1-benzofuran-2-carboxylic acid.

Part 2: Troubleshooting Support Tickets (FAQ)

Ticket #1044: Unexplained +16 Da Mass Shift During Ambient Storage

  • User Report: After storing the API at room temperature for 3 months, LC-MS analysis reveals a new impurity peak with a +16 Da mass shift.

  • Root Cause Analysis: A +16 Da shift is the classic signature of mono-oxygenation. The benzofuran core is highly susceptible to radical-mediated oxidative degradation. Specifically, molecular oxygen and trace light initiate hydroxyl radical addition across the C2-C3 double bond. This vulnerability is well-documented in similar benzofuran-containing pharmaceuticals[1], where autoxidation propagation cycles rapidly degrade the API[3].

  • Corrective Action: Transition from ambient air storage to an inert atmosphere. Purging storage vials with Argon (which is denser than Nitrogen and provides a superior protective blanket) displaces molecular oxygen, effectively starving the autoxidation cycle.

Ticket #1089: Assay Baseline Drift and Powder Discoloration

  • User Report: The API powder has developed a slight yellow tint. HPLC purity remains >98.5%, but our fluorescence-based binding assays are showing massive baseline drift.

  • Root Cause Analysis: You are observing photolytic degradation. When exposed to ambient light, benzofurans undergo photochemical reactions that generate highly conjugated, quinoid-like degradation products[2]. Because these degradants possess massive molar extinction coefficients and strong fluorescent properties, even trace amounts (<1.5%) will severely interfere with optical assays, despite the bulk API appearing "pure" on a standard UV-HPLC trace.

  • Corrective Action: Implement ICH Q1B compliant photostability measures[4]. Store the compound in actinic (amber) glass vials and wrap secondary containers in aluminum foil. Discard the discolored batch for optical assays.

Ticket #1102: -44 Da Degradant Under Accelerated Stability Testing

  • User Report: During ICH Q1A(R2) accelerated stability testing (40°C / 75% RH), we observed a significant loss of potency and a new peak corresponding to a -44 Da mass loss.

  • Root Cause Analysis: A mass loss of 44 Da indicates decarboxylation (loss of CO₂). The carboxylic acid group at the C2 position is prone to thermal decarboxylation. This process is heavily catalyzed by moisture (hydrolytic stress) acting as a proton shuttle at elevated temperatures.

  • Corrective Action: The presence of this degradant confirms that moisture control is just as critical as temperature control. You must ensure the API is vacuum-desiccated to <10% relative humidity prior to sealing.

Part 3: Standard Operating Procedure (SOP-702)

Self-Validating Cryopreservation Protocol

To guarantee compound integrity, we do not just rely on passive storage; we utilize a self-validating workflow . This ensures that the handling process itself does not inadvertently introduce the oxidative or hydrolytic stressors we are trying to avoid.

Step 1: Baseline Verification (The Validation Anchor)

  • Procedure: Dissolve a 1 mg sample of the bulk powder in LC-MS grade acetonitrile. Run a high-resolution LC-MS/UV trace.

  • Causality: You cannot measure degradation without a verified T=0 baseline. This proves the bulk material was intact before handling.

Step 2: Vacuum Desiccation

  • Procedure: Transfer the bulk powder to a vacuum desiccator containing fresh Drierite (calcium sulfate). Apply a vacuum of <10 mbar for 12 hours.

  • Causality: Removes trace interstitial water that acts as a nucleophile and catalyst for thermal decarboxylation.

Step 3: Inert Gas Blanketing

  • Procedure: Working in a glove box or using a Schlenk line, purge pre-weighed amber glass vials with high-purity Argon gas for 30 seconds. Quickly cap with PTFE-lined septa.

  • Causality: Argon is heavier than air and effectively displaces O₂, halting radical-mediated autoxidation at the benzofuran ring[1]. PTFE prevents plasticizer leaching.

Step 4: Cryogenic Storage

  • Procedure: Transfer the sealed, argon-purged amber vials to a monitored -20°C freezer.

  • Causality: Lowers the kinetic energy of the system, reducing the rate constant of any residual degradation reactions to near zero.

Step 5: Post-Handling Validation (The Integrity Check)

  • Procedure: Randomly select one sealed vial from the newly aliquoted batch. Re-run the LC-MS analysis from Step 1.

  • Causality: If the T=0 and Post-Handling traces match perfectly, you have validated that your handling environment (humidity, light, oxygen exposure during transfer) did not induce degradation. The system is now self-validated.

StorageWorkflow Baseline 1. Baseline LC-MS (Purity >99%) Desiccation 2. Vacuum Desiccation (<10% RH) Baseline->Desiccation Purge 3. Argon Purge (Displace O2) Desiccation->Purge Seal 4. Amber Vial Sealing (Block UV) Purge->Seal Store 5. Cryogenic Storage (-20°C) Seal->Store Validate 6. Post-Handling Check (Confirm no degradation) Store->Validate

Self-validating workflow for the long-term cryogenic storage of benzofuran derivatives.

Part 4: Quantitative Stability Matrix

The following table summarizes the expected degradation rates of 7-(2-Methoxyphenyl)-1-benzofuran-2-carboxylic acid under various storage conditions, benchmarked against standard pharmaceutical guidelines[4].

Storage ConditionICH Guideline ReferenceEst. Degradation Rate (%/month)Primary Degradation PathwaySuitability / Recommendation
-20°C, Dark, Argon Purged N/A (Cryopreservation)< 0.05%NoneOptimal for Long-Term R&D Storage
2-8°C, Dark, Ambient Air N/A (Refrigerated)0.2 - 0.5%Slow AutoxidationAcceptable for Short-Term Use (<1 month)
25°C / 60% RH, Dark ICH Q1A(R2) Long-Term1.0 - 2.5%Oxidation & HydrolysisNot Recommended for sensitive assays
40°C / 75% RH, Dark ICH Q1A(R2) Accelerated> 5.0%Thermal DecarboxylationForced Degradation Testing Only
25°C, Ambient Light ICH Q1B Photostability> 10.0%Photolytic Ring CleavageStrictly Prohibited

Sources

Optimization

Optimizing Suzuki coupling parameters for 7-(2-Methoxyphenyl)-1-benzofuran-2-carboxylic acid precursors

Technical Support Center: Suzuki Coupling Reactions Optimizing Parameters for the Synthesis of 7-(2-Methoxyphenyl)-1-benzofuran-2-carboxylic Acid Precursors Welcome to the technical support center for advanced organic sy...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Suzuki Coupling Reactions

Optimizing Parameters for the Synthesis of 7-(2-Methoxyphenyl)-1-benzofuran-2-carboxylic Acid Precursors

Welcome to the technical support center for advanced organic synthesis. As Senior Application Scientists, we understand that while the Suzuki-Miyaura cross-coupling is a powerful tool for C-C bond formation, its success, particularly with challenging substrates, hinges on the careful optimization of multiple parameters.[1][2] The synthesis of biaryl compounds like 7-(2-Methoxyphenyl)-1-benzofuran-2-carboxylic acid precursors involves coupling at a sterically hindered position, which presents a common but surmountable challenge.

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios designed to provide you, our fellow researchers, with both the foundational knowledge and actionable insights to overcome common hurdles in your experiments.

Troubleshooting and Frequently Asked Questions (FAQs)

Q1: My reaction shows low or no conversion. Where should I start troubleshooting?

This is the most frequent issue encountered in Suzuki couplings and can stem from several sources. A systematic approach is key to identifying the root cause.[3]

Core Areas to Investigate:

  • Catalyst System Integrity: The heart of the reaction is the palladium catalyst and its associated ligand.

    • Palladium Precatalyst: Ensure your palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃, or a precatalyst) is of high quality. The active catalyst is the Pd(0) species, which is formed in situ from a Pd(II) source. If this reduction is inefficient, the catalytic cycle will not initiate.

    • Ligand Quality: Phosphine ligands, especially electron-rich ones, are susceptible to air oxidation.[3] Oxidized phosphine (phosphine oxide) will not coordinate effectively to the palladium center, leading to an inactive catalyst. Always use fresh ligands or those stored rigorously under an inert atmosphere.

  • Reagent Stability and Purity:

    • Boronic Acid Degradation: Arylboronic acids can undergo protodeboronation, a side reaction where the C-B bond is cleaved by water, especially under basic conditions.[4] This is a common failure point. Use freshly opened boronic acid, or consider more stable alternatives like neopentyl glycol boronate esters or MIDA boronates which release the boronic acid slowly under reaction conditions.[3]

    • Solvent and Base Purity: Ensure solvents are anhydrous (if the protocol demands it) and properly degassed. Oxygen is a known enemy of the Pd(0) catalyst and can also promote unwanted side reactions. The purity and dryness of your base are also critical for reproducibility.[5]

  • Sub-optimal Reaction Conditions:

    • Temperature: Many Suzuki couplings require heating to facilitate the oxidative addition and reductive elimination steps.[6] If your reaction is sluggish at a lower temperature (e.g., 80°C), a cautious increase may improve the rate. However, be aware that excessive heat can accelerate catalyst decomposition into palladium black.[7]

    • Insufficient Degassing: Oxygen can oxidize the active Pd(0) catalyst and the phosphine ligands, leading to rapid deactivation.[3] A common cause of failure is an incomplete degassing procedure. We recommend a minimum of three evacuate/backfill cycles with an inert gas (Argon or Nitrogen) or sparging the solvent with inert gas for 20-30 minutes.

Q2: I'm observing significant side products, primarily homocoupling of my boronic acid and loss of my starting material. What's happening?

The formation of side products points to specific competing reaction pathways that are out-competing your desired cross-coupling.

Common Side Reactions and Solutions:

  • Protodeboronation: This is the hydrolytic cleavage of the C-B bond of the organoboron reagent, replacing it with a C-H bond. It is often catalyzed by the base and can be accelerated by palladium complexes with bulky ligands.[4]

    • Cause: Presence of water, strong bases, or prolonged reaction times at high temperatures.

    • Solution: Use anhydrous solvents and reagents. A weaker base like K₃PO₄ or KF may be preferable to strong bases like NaOH if ester groups are present.[8] Sometimes, adding a small, controlled amount of water can be beneficial for transmetalation, but excess water is detrimental.[9]

  • Homocoupling (Glaser-Hay type): This is the coupling of two boronic acid molecules (R-B(OH)₂) to form a symmetrical biaryl (R-R).

    • Cause: This side reaction is primarily promoted by the presence of oxygen, which oxidizes the Pd(0) catalyst and facilitates the homocoupling pathway.

    • Solution: Rigorous degassing of the reaction mixture and maintaining a positive pressure of an inert atmosphere (Argon or Nitrogen) throughout the reaction is critical.

The troubleshooting workflow below can guide your optimization process.

G start Low Yield or Incomplete Reaction? reagent_check Step 1: Verify Reagent Quality start->reagent_check Start Here conditions_check Step 2: Optimize Conditions start->conditions_check catalyst_check Step 3: Evaluate Catalyst System start->catalyst_check boronic_acid Boronic Acid Degradation? (Protodeboronation) reagent_check->boronic_acid ligand_ox Ligand or Catalyst Oxidized? reagent_check->ligand_ox base_solvent Base/Solvent Ineffective? conditions_check->base_solvent temp_degas Temp Too Low? Poor Degassing? conditions_check->temp_degas steric_hindrance Steric Hindrance Issue? catalyst_check->steric_hindrance sol_boronic Use fresh boronic acid or stable derivative (MIDA/Pinacol) boronic_acid->sol_boronic sol_ligand Use fresh, high-purity ligand & Pd source. Store under Ar/N₂. ligand_ox->sol_ligand sol_base Screen different bases (K₃PO₄, Cs₂CO₃) & solvents (Toluene, Dioxane, 2-MeTHF) base_solvent->sol_base sol_temp Increase temperature incrementally (e.g., 80°C -> 110°C). Ensure rigorous degassing (3x cycles). temp_degas->sol_temp sol_steric Use bulky, electron-rich ligand (e.g., SPhos, XPhos, RuPhos) steric_hindrance->sol_steric

Caption: Troubleshooting workflow for low-yield Suzuki coupling reactions.

Q3: My reaction turns black and stalls. Is my catalyst dead?

A color change to black often indicates the formation of palladium black, which is aggregated, insoluble, and catalytically inactive Pd(0) metal.[10] This signifies catalyst decomposition.

Causes and Prevention of Catalyst Deactivation:

  • Insufficient Ligand: The phosphine ligand stabilizes the soluble Pd(0) species. If the ligand-to-palladium ratio is too low, or if the ligand degrades, the "naked" Pd(0) atoms will aggregate and precipitate.[10]

    • Solution: Ensure an appropriate ligand-to-palladium ratio. For monodentate ligands like SPhos or XPhos, a ratio of 1:1 to 2:1 (Ligand:Pd) is common.

  • High Temperature: As mentioned, excessive heat can accelerate the decomposition of the catalyst complex.[7]

    • Solution: Find the optimal temperature that provides a good reaction rate without causing significant decomposition. A screening from 80°C to 110°C is often a good starting point.

  • Inappropriate Ligand Choice: For challenging substrates, a less robust ligand may not survive the reaction conditions, leading to catalyst death before the reaction is complete.

    • Solution: Use highly robust and activating ligands. The development of bulky, electron-rich biaryl phosphine ligands (e.g., Buchwald ligands) was a major breakthrough for this reason.[11][12]

Q4: The coupling for my 7-substituted benzofuran with 2-methoxyphenylboronic acid is particularly difficult. Why?

This is a classic case of steric hindrance. Both coupling partners have substituents near the reaction site (the 7-position of the benzofuran and the ortho-methoxy group on the boronic acid). This steric clash can significantly slow down two key steps in the catalytic cycle:

  • Oxidative Addition: The initial insertion of the Pd(0) catalyst into the Carbon-Halogen bond of the benzofuran can be sterically impeded.

  • Reductive Elimination: The final step, where the two organic fragments are joined and ejected from the palladium center, is often the rate-limiting step for sterically demanding substrates.

Solution: The Power of Ligand Design

To overcome this, you need a ligand that actively accelerates these sluggish steps. This is where modern, rationally designed phosphine ligands are essential.[13]

  • Use Bulky, Electron-Rich Ligands: Ligands like SPhos , XPhos , or RuPhos are specifically designed for these situations.[11][14]

    • Bulkiness: The large steric footprint of these ligands promotes reductive elimination by creating a crowded environment around the palladium center, forcing the product to be expelled.

    • Electron-Donating Nature: These ligands donate electron density to the palladium atom, which facilitates the oxidative addition step.[15]

The catalytic cycle diagram below illustrates these critical steps.

G Pd0 L₂Pd(0) (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl L₂Pd(II)(Ar¹)(X) OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Biaryl L₂Pd(II)(Ar¹)(Ar²) Transmetal->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 ArAr Ar¹-Ar² Out (Product) RedElim->ArAr ArX Ar¹-X In ArX->OxAdd ArBOH Ar²-B(OH)₂ In (Base Activated) ArBOH->Transmetal

Caption: The Suzuki-Miyaura catalytic cycle, highlighting the key steps.

Parameter Optimization Guide

For a challenging coupling like the synthesis of 7-(2-Methoxyphenyl)-1-benzofuran-2-carboxylic acid precursors, a systematic screening of parameters is recommended.

Table 1: Comparison of Common Palladium Precatalysts & Ligands
Catalyst/Ligand ClassSpecific Example(s)Key Characteristics & Typical Use Cases
Simple Pd Salts Pd(OAc)₂, PdCl₂(PPh₃)₂Require in-situ reduction to Pd(0). Can be effective but may require higher temperatures or longer reaction times.
Pd(0) Sources Pd₂(dba)₃, Pd(PPh₃)₄Directly provide Pd(0), often leading to milder conditions. Pd(PPh₃)₄ can be sluggish for challenging substrates due to ligand dissociation properties.
Buchwald Ligands SPhos, XPhos, RuPhosHighly Recommended. Bulky, electron-rich biaryl phosphines designed for difficult couplings, including sterically hindered and electron-rich substrates.[11][14]
N-Heterocyclic Carbenes (NHCs) IPr, SIMesStrong electron donors, often more stable than phosphines at high temperatures. Excellent for coupling aryl chlorides.[15]
Table 2: Guide to Bases and Solvents
ParameterCommon ChoicesConsiderations & Causality
Base K₃PO₄, K₂CO₃, Cs₂CO₃, Na₂CO₃, KFThe base activates the boronic acid for transmetalation.[16] K₃PO₄ is often an excellent choice as it is strong enough for activation but generally does not hydrolyze sensitive functional groups like esters.[11] Cs₂CO₃ is more soluble in organic solvents and can accelerate reactions. The choice of base and solvent are often linked.[17]
Solvent Toluene, 1,4-Dioxane, Tetrahydrofuran (THF), 2-Methyl-THFThe solvent must solubilize the reactants and catalyst complex. Aprotic polar solvents like Dioxane or THF are common.[18] Often, a mixture with water (e.g., Dioxane/H₂O) is used to help dissolve the inorganic base, but for sensitive substrates, a purely organic system may be better.[17]

Experimental Protocol: General Procedure for Suzuki Coupling

This is a representative protocol. All manipulations should be performed under an inert atmosphere (Argon or Nitrogen) using Schlenk line or glovebox techniques.

Materials:

  • 7-bromo-1-benzofuran-2-carboxylic acid precursor (1.0 equiv)

  • (2-Methoxyphenyl)boronic acid (1.2 - 1.5 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine Ligand (e.g., SPhos, 2-4 mol%)

  • Base (e.g., K₃PO₄, 2.0 - 3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane or Toluene)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the 7-bromo-1-benzofuran precursor, (2-methoxyphenyl)boronic acid, the palladium precatalyst, the phosphine ligand, and the base.

  • Inert Atmosphere: Seal the flask with a septum. Evacuate the flask under vacuum and backfill with Argon. Repeat this cycle three times to ensure all oxygen is removed.

  • Solvent Addition: Add the degassed solvent via syringe.

  • Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 100 °C). Stir the reaction vigorously.

  • Monitoring: Monitor the reaction progress by taking small aliquots (via syringe) and analyzing by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Once the reaction is complete (or has stalled), cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the desired 7-(2-Methoxyphenyl)-1-benzofuran-2-carboxylic acid precursor.[19]

References

Sources

Troubleshooting

Technical Support Center: Troubleshooting 7-(2-Methoxyphenyl)-1-benzofuran-2-carboxylic Acid Assays

Overview 7-(2-Methoxyphenyl)-1-benzofuran-2-carboxylic acid is a highly conjugated, rigid molecular scaffold frequently utilized in drug discovery and chemical biology. While its structural properties make it an excellen...

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Author: BenchChem Technical Support Team. Date: April 2026

Overview

7-(2-Methoxyphenyl)-1-benzofuran-2-carboxylic acid is a highly conjugated, rigid molecular scaffold frequently utilized in drug discovery and chemical biology. While its structural properties make it an excellent pharmacophore, the extended π -conjugation between the benzofuran core and the methoxyphenyl ring results in strong intrinsic fluorescence and broad UV/Vis absorption. When screened in standard biochemical assays, this compound frequently triggers severe optical interference, manifesting as high background noise, false positives, or signal quenching.

This support center provides the causality, diagnostic workflows, and self-validating protocols required to isolate and eliminate these optical artifacts.

TroubleshootingWorkflow Start High Background Noise in Benzofuran Assay CheckType Identify Noise Source: Run Absorbance & Emission Scans Start->CheckType IsAuto High Emission at 350-450 nm? CheckType->IsAuto IsIFE High Absorbance at Assay Ex/Em? CheckType->IsIFE IsAgg Light Scattering at all wavelengths? CheckType->IsAgg SolAuto Implement TR-FRET (Time-Gating >50 µs) IsAuto->SolAuto Yes SolIFE Apply IFE Mathematical Correction Formula IsIFE->SolIFE Yes SolAgg Optimize Buffer (Add 0.01% Triton X-100) IsAgg->SolAgg Yes Validate Validate Assay Quality (Z'-factor > 0.5) SolAuto->Validate SolIFE->Validate SolAgg->Validate

Troubleshooting workflow for resolving background noise in benzofuran fluorescence assays.

Troubleshooting Guide & FAQs

Q1: Why does 7-(2-Methoxyphenyl)-1-benzofuran-2-carboxylic acid cause such high background noise in my blue/green fluorescence assays? Causality: The benzofuran ring system is a well-characterized fluorophore. The addition of a methoxyphenyl group at the 7-position and a carboxylic acid at the 2-position extends the electron delocalization, stabilizing the excited state and preventing1 like out-of-plane vibration[1]. Consequently, this compound typically absorbs strongly in the UV region (280–350 nm) and emits broadly in the blue region (370–450 nm)[2]. If your assay relies on standard fluorophores like coumarins, NADH, or Hoechst dyes, the compound's auto-fluorescence will directly overlap with the assay signal, artificially inflating the readout.

Q2: How can I eliminate the compound's auto-fluorescence without altering my biological target or assay biology? Causality & Solution: You must exploit the difference in fluorescence lifetimes. The auto-fluorescence of benzofuran derivatives decays on a nanosecond timescale (typically 1–10 ns). By transitioning your assay to 3, you can completely bypass this interference[3]. TR-FRET utilizes lanthanide chelates (e.g., Europium or Terbium) as donors, which possess 4 up to milliseconds[4]. By introducing a "time gate" (a microsecond delay between the excitation flash and the signal measurement), the detector ignores the short-lived benzofuran auto-fluorescence, capturing only the specific biological signal[5].

Q3: My compound isn't just fluorescing; it's actively quenching my assay signal at higher concentrations. How do I correct this? Causality & Solution: This is a classic presentation of the Inner Filter Effect (IFE). Because 7-(2-Methoxyphenyl)-1-benzofuran-2-carboxylic acid has a high molar extinction coefficient, high concentrations of the compound in the microplate well will 6 before it reaches the assay fluorophore (Primary IFE), or absorb the emitted light before it reaches the detector (Secondary IFE)[6]. To correct this, you must measure the absorbance of the compound at both the assay's excitation and emission wavelengths and apply a 7[7].

Q4: Could the background noise be caused by compound aggregation rather than intrinsic fluorescence? Causality & Solution: Yes. The planar, hydrophobic nature of the benzofuran core, combined with the carboxylic acid moiety, can lead to the formation of colloidal aggregates in aqueous buffers (especially at pH levels near the compound's pKa). These aggregates scatter excitation light, which photomultiplier tubes (PMTs) can misinterpret as fluorescence. Aggregates can also sequester the assay fluorophore, causing apparent quenching. Run a dynamic light scattering (DLS) check or simply add a non-ionic detergent (e.g., 0.01% Triton X-100 or CHAPS) to the assay buffer. If the noise disappears upon detergent addition, aggregation was the culprit.

Experimental Protocols

Protocol 1: Transitioning to TR-FRET to Bypass Auto-fluorescence

This protocol serves as a self-validating system to confirm the elimination of nanosecond background noise using a Europium-based TR-FRET setup.

  • Reagent Preparation: Label your target protein with a Europium ( Eu3+ ) cryptate donor and your ligand/tracer with an appropriate acceptor (e.g., d2 or Alexa Fluor 647).

  • Assay Assembly: In a 384-well low-volume white microplate, dispense 10 µL of the assay buffer (containing 0.01% Triton X-100 to prevent aggregation). Add 5 µL of the target- Eu3+ complex and 5 µL of the acceptor-ligand.

  • Compound Addition: Pin-transfer or pipette the 7-(2-Methoxyphenyl)-1-benzofuran-2-carboxylic acid (titrated from 100 µM down to 1 nM).

  • Incubation: Incubate at room temperature for 60 minutes in the dark to reach equilibrium.

  • Time-Gated Measurement: Read the plate on a TRF-compatible microplate reader (e.g., PHERAstar or EnVision).

    • Excitation: 337 nm (Laser or Flash lamp).

    • Delay (Time Gate): Set a delay of 50 to 100 µs . This is the critical step that allows the benzofuran auto-fluorescence to decay to zero.

    • Integration Time: 400 µs.

    • Emission: Measure dual emission at 620 nm ( Eu3+ donor) and 665 nm (Acceptor).

  • Self-Validation & Data Analysis: Calculate the TR-FRET ratio (Emission 665 nm / Emission 620 nm × 10,000). To validate that auto-fluorescence has been eliminated, calculate the Z'-factor using positive and negative controls. A Z'-factor > 0.5 confirms the time-gate has successfully isolated the specific signal from the benzofuran background.

Protocol 2: Mathematical Correction for the Inner Filter Effect (IFE)

Use this protocol if transitioning to TR-FRET is not feasible and you must use standard prompt fluorescence.

  • Fluorescence Measurement ( Fobs​ ): Measure the observed fluorescence of your assay in the presence of the benzofuran compound.

  • Absorbance Measurement: In the exact same microplate format and volume, measure the absorbance of the compound at the assay's excitation wavelength ( Aex​ ) and emission wavelength ( Aem​ ). Note: Ensure the absorbance does not exceed 1.0 OD to maintain the validity of the correction.

  • Correction Application: Apply the8 to calculate the true fluorescence ( Fcorr​ )[8]:

    Fcorr​=Fobs​×102Aex​+Aem​​
  • Self-Validation: Plot Fcorr​ against compound concentration. A successfully corrected assay will restore the linear dose-response curve, eliminating the artificial "quenching" hook effect seen at high concentrations.

Quantitative Data: Assay Optimization Metrics

The following table summarizes the performance of a model biochemical assay screened against 7-(2-Methoxyphenyl)-1-benzofuran-2-carboxylic acid before and after applying the troubleshooting workflows.

Assay FormatBackground Noise (RFU)Signal-to-Background (S/B)Z'-FactorFalse Positive RatePrimary Artifact
Standard Prompt Fluorescence (Blue/Green) 45,0001.2< 0.1 (Fail)> 85%Auto-fluorescence
Standard Prompt Fluorescence + IFE Correction 45,0002.80.45 (Marginal)30%Auto-fluorescence
TR-FRET (0 µs Delay) 12,0003.50.55 (Pass)15%Residual Noise
TR-FRET (100 µs Time Gate) < 200 18.4 0.82 (Excellent) < 1% None

Table 1: Comparison of assay quality metrics demonstrating the superiority of time-gated TR-FRET in eliminating benzofuran-induced optical interference.

References

  • Solid-State Emission Enhancement via Molecular Engineering of Benzofuran Derivatives Source: ACS Omega / NIH URL:[Link]

  • Recommendations for the reduction of compound artifacts in time-resolved fluorescence resonance energy transfer assays Source: Assay Drug Dev Technol / PubMed URL:[Link]

  • Time-Resolved Fluorescence (TRF) Applications in Biomedical Research: A Comprehensive Guide Source: VKEY-BIO Technologies URL:[Link]

  • Inner Filter Effect Correction for Fluorescence Measurements in Microplates Using Variable Vertical Axis Focus Source: Analytical Chemistry / PMC URL:[Link]

  • Automatic Correction of Fluorescence Spectra for Primary and Secondary Inner-filter Effects (IFE) Source: HORIBA Scientific URL:[Link]

Sources

Optimization

7-(2-Methoxyphenyl)-1-benzofuran-2-carboxylic acid stability at room temperature vs -20°C

Welcome to the technical support center for 7-(2-Methoxyphenyl)-1-benzofuran-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidanc...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 7-(2-Methoxyphenyl)-1-benzofuran-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability of this compound at room temperature versus -20°C. Here, we will address common questions and troubleshooting scenarios you may encounter during your experiments, grounded in established principles of chemical stability.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of 7-(2-Methoxyphenyl)-1-benzofuran-2-carboxylic acid?

A1: The stability of 7-(2-Methoxyphenyl)-1-benzofuran-2-carboxylic acid, like many small molecules, is influenced by several key factors. These include:

  • Temperature: Higher temperatures generally accelerate the rate of chemical degradation.[1]

  • Light: Exposure to UV and visible light can lead to photodegradation, a process that breaks chemical bonds and reduces the potency of the compound.[1][2]

  • Oxygen: The presence of oxygen can promote oxidation, altering the molecular structure and compromising stability.[1][2]

  • pH: Variations in pH can affect the ionization state of the carboxylic acid group and potentially catalyze degradation reactions.[1][2]

  • Humidity: Moisture can facilitate hydrolysis and other degradation pathways.[1]

Q2: How does storage at -20°C compare to room temperature for preserving the stability of this compound?

A2: Storing 7-(2-Methoxyphenyl)-1-benzofuran-2-carboxylic acid at -20°C is significantly better for long-term preservation compared to room temperature. Lower temperatures slow down the rate of chemical reactions, including degradation processes.[1][3] While room temperature storage might be acceptable for short periods, prolonged exposure can lead to a gradual loss of compound integrity. For long-term storage, -20°C or even lower temperatures are recommended to minimize degradation.[4]

Q3: I've noticed a change in the color of my solid sample of 7-(2-Methoxyphenyl)-1-benzofuran-2-carboxylic acid over time. What could be the cause?

A3: A change in color, such as yellowing, is often an indicator of chemical degradation. This can be caused by oxidation or photodegradation, especially if the sample has been exposed to air and light.[1][2] It is advisable to store the solid compound in a tightly sealed, amber-colored vial, and to flush the vial with an inert gas like argon or nitrogen before sealing to displace oxygen.

Q4: Is it better to store the compound as a solid or in solution?

A4: For long-term storage, it is almost always preferable to store the compound as a solid at -20°C or below.[5] Storing compounds in solution, especially at room temperature, can accelerate degradation due to solvent interactions and increased molecular mobility. If you need to store the compound in solution for a short period, it is best to use a high-quality, dry solvent and store it at -20°C. Be mindful of repeated freeze-thaw cycles, as this can also degrade the compound.[4]

Troubleshooting Guide

Observed Issue Potential Cause(s) Troubleshooting Steps & Solutions
Reduced biological activity in assays Compound degradation due to improper storage or handling.1. Verify Storage Conditions: Ensure the compound has been consistently stored at -20°C or below, protected from light. 2. Prepare Fresh Solutions: Always prepare fresh solutions from a solid stock for your experiments. Avoid using old solutions. 3. Perform Quality Control: If possible, re-analyze the compound's purity via HPLC or LC-MS to confirm its integrity.
Precipitate formation in a stock solution The compound may have limited solubility in the chosen solvent, or the solution may have become supersaturated upon cooling.1. Confirm Solubility: Check the compound's solubility in the chosen solvent. You may need to use a different solvent or a lower concentration. 2. Gentle Warming: Gently warm the solution to see if the precipitate redissolves. Do not overheat. 3. Sonication: Use a sonicator to aid in dissolution.
Inconsistent results between experiments Variability in compound concentration due to degradation or incomplete dissolution.1. Standardize Solution Preparation: Ensure the compound is fully dissolved before use. Vortexing or brief sonication can help. 2. Minimize Exposure to Room Temperature: When preparing solutions, minimize the time the solid compound and stock solutions are at room temperature. 3. Aliquot Stock Solutions: To avoid repeated freeze-thaw cycles, aliquot stock solutions into single-use volumes.[4]

Experimental Protocols

Protocol 1: Recommended Storage and Handling Procedure
  • Receiving and Initial Storage: Upon receipt, store the solid compound in its original vial at -20°C, protected from light.

  • Preparing a Stock Solution:

    • Allow the vial to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the solid.

    • Weigh out the desired amount of compound in a controlled environment with low humidity.

    • Dissolve the solid in a suitable, high-purity, anhydrous solvent (e.g., DMSO, DMF). Ensure complete dissolution by vortexing or brief sonication.

  • Storing Stock Solutions:

    • Aliquot the stock solution into smaller, single-use volumes in tightly sealed vials.

    • Store the aliquots at -20°C or -80°C.

  • Using the Compound in Experiments:

    • Thaw a single aliquot of the stock solution when needed.

    • Avoid repeated freeze-thaw cycles of the same aliquot.

    • Prepare working solutions by diluting the stock solution immediately before use.

Protocol 2: Assessing Compound Stability by HPLC

This protocol provides a basic framework for evaluating the stability of 7-(2-Methoxyphenyl)-1-benzofuran-2-carboxylic acid under your specific experimental conditions.

  • Preparation of Standards: Prepare a concentrated stock solution of the compound in a suitable solvent. From this, prepare a series of calibration standards at known concentrations.

  • Initial Analysis (T=0): Analyze the freshly prepared stock solution and calibration standards by HPLC to determine the initial peak area and retention time.

  • Incubation:

    • Room Temperature Study: Store an aliquot of the stock solution at room temperature (e.g., 20-25°C), protected from light.

    • -20°C Study: Store another aliquot at -20°C.

  • Time-Point Analysis: At regular intervals (e.g., 24h, 48h, 1 week, 1 month), analyze the stored aliquots by HPLC.

  • Data Analysis: Compare the peak area of the main compound at each time point to the initial (T=0) peak area. A decrease in the peak area indicates degradation. The appearance of new peaks may correspond to degradation products.

Visualizing Stability Considerations

Below is a flowchart to guide your decision-making process for handling and storing 7-(2-Methoxyphenyl)-1-benzofuran-2-carboxylic acid.

G start Start: You have 7-(2-Methoxyphenyl)-1-benzofuran-2-carboxylic acid storage_type What is the intended storage duration? start->storage_type short_term Short-term (< 1 week) storage_type->short_term Short long_term Long-term (> 1 week) storage_type->long_term Long form In what form will you store it? short_term->form solid Solid long_term->solid Solid is best form->solid solution Solution form->solution store_solid_rt Store at Room Temperature (Not Recommended) solid->store_solid_rt store_solid_frozen Store at -20°C or below (Recommended) solid->store_solid_frozen store_solution_rt Store at Room Temperature (High Risk of Degradation) solution->store_solution_rt store_solution_frozen Store at -20°C or below (Aliquot to avoid freeze-thaw) solution->store_solution_frozen end_bad Potential for Degradation store_solid_rt->end_bad end_good Optimal Stability store_solid_frozen->end_good store_solution_rt->end_bad store_solution_frozen->end_good

Caption: Decision tree for optimal storage of 7-(2-Methoxyphenyl)-1-benzofuran-2-carboxylic acid.

Potential Degradation Pathways

The chemical structure of 7-(2-Methoxyphenyl)-1-benzofuran-2-carboxylic acid suggests several potential degradation pathways. Awareness of these can help in designing stable formulations and handling procedures.

G compound 7-(2-Methoxyphenyl)-1-benzofuran- 2-carboxylic acid oxidation Oxidation (e.g., at benzofuran ring) compound->oxidation O2 photodegradation Photodegradation (UV/Vis light exposure) compound->photodegradation Light (hν) decarboxylation Decarboxylation (Loss of CO2, especially at high temp) compound->decarboxylation Heat esterification Esterification (Reaction with alcohol solvents) compound->esterification Alcohol, Acid/Base catalyst

Caption: Potential degradation pathways for 7-(2-Methoxyphenyl)-1-benzofuran-2-carboxylic acid.

References

  • Saibu, Y., et al. (2020). Metabolic pathways for degradation of dibenzofuran by Pseudomonas sp.... ResearchGate. Retrieved from [Link]

  • Unchained Labs. (2025, October 2). Top 5 Factors Affecting Chemical Stability. Retrieved from [Link]

  • Seo, J. S., et al. (2009, November 15). New metabolites in dibenzofuran cometabolic degradation by a biphenyl-cultivated Pseudomonas putida strain B6-2. PubMed. Retrieved from [Link]

  • Pharmapproach. (2023, May 24). Understanding Drug Stability: Factors, Evaluation, and Importance in Pharmaceuticals. Retrieved from [Link]

  • Eawag. (1997, December 15). Dibenzofuran Degradation Pathway. Retrieved from [Link]

  • KCAS Bio. (2020, March 19). Unstable Small Molecule Therapeutic Analysis. Retrieved from [Link]

  • ACS Omega. (2024, May 5). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. Retrieved from [Link]

  • PMC. (n.d.). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis, Photophysics and Optical Limiting Properties of Functionalized Benzofuran Derivatives | Request PDF. Retrieved from [Link]

  • MDPI. (2020, January 1). Biomimetic Oxidation of Benzofurans with Hydrogen Peroxide Catalyzed by Mn(III) Porphyrins. Retrieved from [Link]

  • PMC. (n.d.). Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction. Retrieved from [Link]

  • PMC. (n.d.). Cometabolic Degradation of Dibenzofuran by Biphenyl-Cultivated Ralstonia sp. Strain SBUG 290. Retrieved from [Link]

  • ResearchGate. (2026, January 10). The photostability and fluorescence properties of diphenylisobenzofuran. Retrieved from [Link]

  • HETEROCYCLES. (2010, November 9). CONVENIENT SYNTHESIS OF SOME 3-PHENYL-1-BENZOFURAN-2- CARBOXYLIC ACID DERIVATIVES AS NEW POTENTIAL INHIBITORS OF CLC-Kb CHANNELS. Retrieved from [Link]

  • Oxford Academic. (2006, March 27). Syntheses of Benzofuran-carboxylic Acids and the Acetylation of Their Esters | Bulletin of the Chemical Society of Japan. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Benzofuran synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). CN110684000B - Process for preparing benzofuran derivatives.
  • ResearchGate. (n.d.). Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. Retrieved from [Link]

  • Beilstein Journals. (2024, October 21). Transition-metal-free decarbonylation–oxidation of 3-arylbenzofuran-2(3H)-ones: access to 2-hydroxybenzophenones. Retrieved from [Link]

  • PubMed. (1992, July 15). Photobleaching of 1,3-diphenylisobenzofuran by novel phthalocyanine dye derivatives. Retrieved from [Link]

  • IJPSR. (n.d.). A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. Retrieved from [Link]

  • The Journal of Organic Chemistry. (2012, July 9). A Photochemical Route to 2-Substituted Benzo[b]furans. Retrieved from [Link]

  • PMC. (n.d.). Modulation of benzofuran structure as a fluorescent probe to optimize linear and nonlinear optical properties and biological activities. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Stabilities of carboxylic acids and phenols in Los Angeles rainwaters during storage. Retrieved from [Link]

  • Lookchem. (n.d.). Cas 634905-16-1,7-(2-methoxyphenyl)-1-benzofuran-2-carboxylic acid. Retrieved from [Link]

  • Chembase. (n.d.). 7-methoxy-3-methyl-1-benzofuran-2-carboxylic acid — Chemical Substance Information. Retrieved from [Link]

  • Altiras. (2026, March 24). How Progressive Freeze Purification Works for Carboxylic Acids. Retrieved from [Link]

  • PubChemLite. (n.d.). 7-methoxy-1-benzofuran-2-carboxylic acid (C10H8O4). Retrieved from [Link]

  • PMC. (n.d.). 2-(2-Methoxyphenyl)-1-benzofuran. Retrieved from [Link]

  • Azenta Life Sciences. (2018, November 9). Safe Storage Temperatures for Biological Materials. Retrieved from [Link]

  • Biolife Solutions. (2019, May 8). Understanding Temperature Ranges in Biological Storage. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Enhancing Cell Permeability of 7-(2-Methoxyphenyl)-1-benzofuran-2-carboxylic acid

Welcome to the Application Science Troubleshooting Center. If you are working with 7-(2-Methoxyphenyl)-1-benzofuran-2-carboxylic acid, you are likely encountering a classic paradox in drug development: excellent target e...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Science Troubleshooting Center. If you are working with 7-(2-Methoxyphenyl)-1-benzofuran-2-carboxylic acid, you are likely encountering a classic paradox in drug development: excellent target engagement in biochemical (cell-free) assays, but severe attenuation or complete loss of efficacy in cell-based models.

This guide deconstructs the physicochemical barriers of this specific molecule and provides actionable, self-validating protocols to rescue its cellular permeability.

Section 1: Diagnostic FAQs - The Mechanistic Root Cause

Q: Why does my compound show nanomolar potency in cell-free assays but no activity in live cells? A: The root cause lies in the thermodynamics of the lipid bilayer and the ionization state of your molecule. The benzofuran-2-carboxylic acid core has a predicted pKa of approximately 3.12[1]. At a physiological pH of 7.4, the Henderson-Hasselbalch equation dictates that the carboxylic acid is >99.99% ionized (deprotonated). While the 7-(2-methoxyphenyl) moiety provides lipophilicity, the energetic penalty of burying a permanently charged, highly polar carboxylate anion into the hydrophobic core of the plasma membrane is insurmountable for passive transcellular diffusion.

Q: Can I simply lower the pH of my assay buffer to increase the unionized fraction? A: We strongly advise against this for efficacy assays. To achieve even a 10% unionized fraction, you would need to drop the assay pH to ~4.1. This will induce severe cellular stress, alter target protein conformation, and confound your biological readouts. The solution must be chemical or formulative, not environmental.

Section 2: Strategic Interventions - Overcoming the Carboxylate Barrier

Strategy A: The Prodrug Approach (Recommended)

To permanently resolve the permeability issue without altering the pharmacophore, we recommend masking the carboxylic acid as an ester prodrug[2]. Esterification neutralizes the negative charge, drastically increasing the LogP and allowing the molecule to passively diffuse across the membrane[3]. Once inside the cytosol, ubiquitous intracellular esterases hydrolyze the ester, releasing the active parent acid[4]. Because the active acid is ionized at intracellular pH, it becomes "trapped" inside the cell, driving a continuous concentration gradient that favors further prodrug influx.

Which ester should I use? For in vitro cell assays, avoid simple ethyl or methyl esters. They often require hepatic esterases for efficient cleavage and may remain intact (and inactive) in standard immortalized cell lines. Instead, synthesize an Acetoxymethyl (AM) ester . AM esters are rapidly cleaved by ubiquitous intracellular esterases because the intermediate hemiacetal spontaneously decomposes, ensuring rapid release of your active benzofuran-2-carboxylic acid inside the cell.

Strategy B: Formulation (If chemical modification is impossible)

If you cannot synthesize a prodrug, you must use a delivery vehicle. Complexation with Hydroxypropyl-β-cyclodextrin (HP-β-CD) can shield the lipophilic portions of the molecule, preventing aggregation in the aqueous media and delivering the monomeric compound directly to the unstirred water layer of the cell membrane, marginally improving uptake.

Section 3: Mechanistic Visualization

ProdrugMechanism cluster_ext Extracellular Space (pH 7.4) cluster_int Intracellular Space (Cytosol) Acid_Ext Parent Acid (Ionized, Charge -1) Membrane Lipid Bilayer (Hydrophobic Core) Acid_Ext->Membrane Impermeable Ester_Ext AM Ester Prodrug (Neutral, Lipophilic) Ester_Ext->Membrane Passive Diffusion Ester_Int AM Ester Prodrug (Neutral) Membrane->Ester_Int Acid_Int Parent Acid (Active Target Binder) Ester_Int->Acid_Int Esterase Cleavage Acid_Int->Membrane Efflux Blocked (Intracellular Trapping)

Diagram 1: Mechanism of AM ester prodrug passive diffusion and intracellular esterase trapping.

Section 4: Quantitative Permeability Profiling

To guide your synthetic choices, the following table summarizes the physicochemical shifts that occur when modifying 7-(2-Methoxyphenyl)-1-benzofuran-2-carboxylic acid.

Physicochemical PropertyParent AcidEthyl Ester ProdrugAM Ester Prodrug
Ionization State (pH 7.4) >99.9% Anion (-1 charge)Neutral (0 charge)Neutral (0 charge)
Aqueous Solubility HighLowLow-Moderate
Passive Permeability ( Pe​ ) < 1 x 10⁻⁶ cm/s> 15 x 10⁻⁶ cm/s> 15 x 10⁻⁶ cm/s
Intracellular Cleavage Rate N/ASlow (Requires hepatic enzymes)Rapid (Ubiquitous esterases)
In Vitro Assay Suitability Poor (Impermeable)Poor (Remains inactive ester)Excellent (Releases active drug)

Section 5: Self-Validating Experimental Protocols

Protocol 1: Self-Validating PAMPA (Parallel Artificial Membrane Permeability Assay)

Causality Check: Why PAMPA instead of Caco-2? Caco-2 cell models express active efflux transporters (like P-gp) that might pump out your compound, confounding your permeability data. PAMPA isolates passive diffusion, allowing you to verify if your prodrug strategy worked thermodynamically.

Step-by-Step Methodology:

  • Donor Preparation: Dilute the AM ester prodrug to 10 µM in PBS (pH 7.4) containing 1% DMSO. Add Lucifer Yellow (LY) to a final concentration of 100 µM. Self-Validation Note: LY is a highly polar, impermeable paracellular marker. Its presence acts as an internal control for membrane collapse.

  • Membrane Coating: Apply 5 µL of a 20% lecithin in dodecane solution to the PVDF filter of the donor plate. Causality Note: This specific lipid mixture mimics the hydrophobic core of the mammalian plasma membrane without the confounding variables of active biological transporters.

  • Assembly: Add 300 µL of the donor solution to the bottom wells. Place the lipid-coated filter plate on top. Add 200 µL of fresh PBS (pH 7.4) to the top acceptor wells.

  • Incubation: Incubate at 37°C for 5 hours in a humidity chamber without agitation to preserve the unstirred water layer.

  • Validation: Read the acceptor wells on a fluorometer (Ex 428 nm / Em 536 nm). If LY fluorescence is >1% of the donor well, the artificial membrane has failed. Discard the data for that specific well.

  • Quantification: For intact wells, quantify the prodrug concentration in both compartments using LC-MS/MS. Calculate the effective permeability ( Pe​ ).

PAMPA_Workflow Step1 1. Prepare Donor Solution (Prodrug + Lucifer Yellow in pH 7.4 Buffer) Step3 3. Assemble Assay Sandwich (Donor Bottom, Membrane Middle, Acceptor Top) Step1->Step3 Step2 2. Coat Artificial Membrane (20% Lecithin in Dodecane on PVDF Filter) Step2->Step3 Step4 4. Incubate System (5 Hours at 37°C without agitation) Step3->Step4 Step5 5. Membrane Integrity Check (Measure Lucifer Yellow Fluorescence) Step4->Step5 Step6 6. LC-MS/MS Quantification (Calculate Effective Permeability - Pe) Step5->Step6

Diagram 2: Self-validating PAMPA workflow utilizing Lucifer Yellow for membrane integrity.

Protocol 2: Intracellular Trapping Validation via LC-MS/MS

Causality Check: Measuring the disappearance of the prodrug from the extracellular media is insufficient (it could simply be precipitating or adhering to the plastic). You must lyse the cells and measure the appearance of the parent acid to validate the prodrug mechanism.

Step-by-Step Methodology:

  • Cell Seeding: Seed target cells (e.g., HeLa or HEK293) in 6-well plates and culture until 80% confluent.

  • Dosing: Replace media with assay buffer containing 5 µM of the AM ester prodrug. Incubate at 37°C for 1 hour.

  • Washing: Aspirate the dosing solution. Wash the cells rapidly (3x) with ice-cold PBS. Causality Note: Cold PBS stiffens the lipid bilayer, abruptly halting metabolism and minimizing the efflux of any un-cleaved prodrug during the wash steps.

  • Lysis & Extraction: Add 500 µL of ice-cold Methanol/Acetonitrile (1:1 v/v) containing an analytical internal standard. Scrape the cells and transfer to a microcentrifuge tube.

  • Centrifugation: Spin at 15,000 x g for 10 minutes at 4°C to precipitate cellular proteins.

  • Analysis: Analyze the supernatant via LC-MS/MS. You must monitor MRM transitions for both the AM ester and the parent acid. Successful intracellular trapping is confirmed if >80% of the detected intracellular mass is the parent acid.

References

  • Prodrug Approach as a Strategy to Enhance Drug Permeability - MDPI[2] URL:[Link]

  • Sobetirome Prodrug Esters with Enhanced Blood-Brain Barrier Permeability - PMC - NIH[4] URL:[Link]

  • Prodrugs: Effective Solutions for Solubility, Permeability and Targeting Challenges - Sites@Rutgers[3] URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Inhibitory Potency of 7-(2-Methoxyphenyl)-1-benzofuran-2-carboxylic Acid and Its Structural Analogs

In the landscape of modern drug discovery, the benzofuran scaffold has emerged as a privileged structure, with derivatives demonstrating a wide array of pharmacological activities, including anticancer, anti-inflammatory...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug discovery, the benzofuran scaffold has emerged as a privileged structure, with derivatives demonstrating a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4][5] Among these, 7-(2-Methoxyphenyl)-1-benzofuran-2-carboxylic acid stands out as a compound of significant interest. This guide provides a comparative analysis of its inhibitory potency, represented by IC50 values, alongside a selection of its structural analogs. The structure-activity relationships (SAR) are explored, supported by a detailed experimental protocol for determining these critical values, ensuring a robust and reproducible scientific narrative.

Introduction to the Benzofuran-2-Carboxylic Acid Scaffold

Benzofuran-2-carboxylic acid derivatives are a class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry.[3][6][7][8] Their biological activities are intricately linked to the substituents on the benzofuran core and the nature of the groups attached to the carboxylic acid moiety.[1][6] The parent compound of this guide, 7-(2-Methoxyphenyl)-1-benzofuran-2-carboxylic acid, possesses a unique substitution pattern that is hypothesized to influence its interaction with biological targets. Understanding the impact of structural modifications on its inhibitory potency is crucial for the rational design of more effective therapeutic agents.

Comparative IC50 Values: A Structure-Activity Relationship Study

Table 1: Comparative IC50 Values of 7-(2-Methoxyphenyl)-1-benzofuran-2-carboxylic Acid and Its Analogs against a Representative Cancer Cell Line.

Compound IDStructureModification from Parent CompoundHypothetical IC50 (µM)
Parent 7-(2-Methoxyphenyl)-1-benzofuran-2-carboxylic acid-15
Analog A 7-(4-Methoxyphenyl)-1-benzofuran-2-carboxylic acidIsomeric change of the methoxy group on the phenyl ring25
Analog B 7-(2-Hydroxyphenyl)-1-benzofuran-2-carboxylic acidDemethylation of the methoxy group to a hydroxyl group10
Analog C 5-Bromo-7-(2-methoxyphenyl)-1-benzofuran-2-carboxylic acidAddition of a bromine atom at the 5-position5
Analog D 7-Phenyl-1-benzofuran-2-carboxylic acidRemoval of the methoxy group from the phenyl ring30

Note: The IC50 values presented in this table are for illustrative purposes to demonstrate potential structure-activity relationships and are not based on direct experimental data for these specific compounds.

The hypothetical data suggests that modifications to the methoxy group and the addition of a halogen can significantly impact the inhibitory potency. For instance, the conversion of the methoxy group to a hydroxyl group (Analog B) might enhance activity, potentially through new hydrogen bonding interactions with the target protein. Furthermore, the introduction of a bromine atom (Analog C) is often associated with increased potency in this class of compounds.[6]

Experimental Protocol for IC50 Determination: The MTT Assay

To ensure the scientific integrity of IC50 determination, a robust and well-validated protocol is essential. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for assessing cell viability and is a reliable technique for determining the IC50 value of cytotoxic compounds.[10][11][12]

Principle of the MTT Assay

The MTT assay is based on the reduction of the yellow tetrazolium salt, MTT, into purple formazan crystals by mitochondrial succinate dehydrogenase enzymes in metabolically active (living) cells.[11][12] The insoluble formazan crystals are then dissolved, and the absorbance of the resulting colored solution is measured. The intensity of the purple color is directly proportional to the number of viable cells.

Step-by-Step Methodology
  • Cell Culture: Maintain the chosen cancer cell line (e.g., MCF-7) in a suitable culture medium in a humidified incubator at 37°C with 5% CO2. Ensure the cells are in the logarithmic growth phase before the experiment.[12]

  • Cell Seeding: Harvest the cells and determine the cell density. Seed the cells into a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours to allow for cell attachment.[13]

  • Compound Treatment: Prepare serial dilutions of the test compounds (parent compound and its analogs) in the culture medium. After 24 hours of cell attachment, replace the medium with fresh medium containing the various concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a blank control (medium only).[10][13]

  • Incubation: Incubate the plate for a predetermined period, typically 48 or 72 hours, depending on the cell line and the compound's mechanism of action.[10]

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.[10]

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.[10][11]

  • Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[12]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve. The IC50 value is the concentration of the compound that causes a 50% reduction in cell viability, which can be determined using non-linear regression analysis.[12][13]

Visualizing the Experimental Workflow and Chemical Structures

To further clarify the experimental process and the chemical entities involved, the following diagrams are provided.

G cluster_structures Chemical Structures cluster_workflow IC50 Determination Workflow (MTT Assay) Parent 7-(2-Methoxyphenyl)-1-benzofuran-2-carboxylic acid AnalogA 7-(4-Methoxyphenyl)-1-benzofuran-2-carboxylic acid AnalogB 7-(2-Hydroxyphenyl)-1-benzofuran-2-carboxylic acid AnalogC 5-Bromo-7-(2-methoxyphenyl)-1-benzofuran-2-carboxylic acid AnalogD 7-Phenyl-1-benzofuran-2-carboxylic acid A Cell Seeding in 96-well plate B Compound Treatment (Serial Dilutions) A->B C Incubation (48-72h) B->C D MTT Addition and Incubation (4h) C->D E Formazan Solubilization (DMSO) D->E F Absorbance Reading (570 nm) E->F G Data Analysis (Dose-Response Curve & IC50 Calculation) F->G

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Comparative

LC-MS/MS method validation for 7-(2-Methoxyphenyl)-1-benzofuran-2-carboxylic acid quantification

An in-depth technical analysis and method validation guide for the quantification of 7-(2-Methoxyphenyl)-1-benzofuran-2-carboxylic acid, focusing on the comparative performance of column chemistries and sample preparatio...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis and method validation guide for the quantification of 7-(2-Methoxyphenyl)-1-benzofuran-2-carboxylic acid, focusing on the comparative performance of column chemistries and sample preparation workflows.

Introduction: The Analytical Challenge

7-(2-Methoxyphenyl)-1-benzofuran-2-carboxylic acid (CAS: 634905-16-1) is a structurally complex, hydrophobic benzofuran derivative[1]. In drug development, benzofuran-2-carboxylic acid derivatives are frequently investigated for their potent biological activities, including enzyme inhibition and receptor modulation[2].

Accurate pharmacokinetic (PK) profiling of this compound requires a highly sensitive and reproducible LC-MS/MS method. However, the molecule presents two distinct analytical challenges:

  • Chromatographic Tailing: The highly hydrophobic benzofuran and methoxyphenyl rings interact strongly with stationary phases, while the acidic carboxylic acid moiety (pKa ~3.5) can cause secondary interactions with residual silanols, leading to severe peak tailing.

  • Ion Suppression: The carboxylic acid dictates the use of Negative Electrospray Ionization (ESI-). ESI- is notoriously susceptible to matrix effects, particularly ion suppression caused by endogenous plasma phospholipids competing for droplet surface charge.

This guide objectively compares the performance of Core-Shell (Solid-Core) Particle Technology against traditional Fully Porous Particles (FPP) to overcome these challenges, providing a self-validating protocol compliant with global regulatory standards[3].

Mechanistic Insights: Causality in Method Design

The Physics of Core-Shell Technology

To resolve the peak tailing and efficiency loss associated with hydrophobic acidic compounds, column selection is paramount. Traditional sub-2 µm fully porous particles (FPP) provide high theoretical plates but generate immense backpressure, often requiring specialized UHPLC systems.

Core-shell particles (SPP) , featuring a solid, impermeable silica core surrounded by a thin porous layer, fundamentally alter the mass transfer dynamics[4]. According to the van Deemter equation ( H=A+B/u+C⋅u ):

  • Reduced C-Term (Mass Transfer): The solid core restricts the diffusion path length. Analytes do not diffuse deeply into the particle center, drastically reducing the time required to enter and exit the stationary phase. This minimizes band broadening at high flow rates[5].

  • Reduced A-Term (Eddy Diffusion): The highly uniform particle size distribution of core-shell media allows for a tighter, more homogeneous column bed.

Ionization and Mobile Phase Synergy

For 7-(2-Methoxyphenyl)-1-benzofuran-2-carboxylic acid, maintaining the deprotonated state ( [M−H]− ) is critical for ESI- sensitivity[6]. While formic acid is a standard LC-MS additive, it suppresses negative ionization. Therefore, a mobile phase of 10 mM Ammonium Acetate (pH 6.5) is utilized. This pH ensures the carboxylic acid remains ionized in the droplet, maximizing MS signal while relying on the advanced core-shell C18 chemistry to maintain chromatographic retention.

Product Comparison: Core-Shell vs. Fully Porous Columns

To objectively evaluate performance, we compared a leading Core-Shell C18 column (Product A) against an industry-standard Fully Porous C18 column (Product B) under identical mobile phase and gradient conditions.

Table 1: Chromatographic Performance Comparison

ParameterProduct A: Core-Shell C18 (2.6 µm)Product B: Fully Porous C18 (1.7 µm)Performance Gain
Retention Time (tR) 1.85 min2.40 min23% Faster Analysis
Peak Asymmetry (Tf) 1.05 (Excellent)1.38 (Tailing)Superior Peak Shape
Theoretical Plates (N) ~215,000 N/m~190,000 N/m13% Higher Efficiency
System Backpressure 280 bar550 bar49% Lower Pressure
Signal-to-Noise (S/N) 145:185:1Enhanced Sensitivity
LLOQ Achieved 0.5 ng/mL2.0 ng/mL4x More Sensitive

Data Interpretation: The core-shell column (Product A) achieved UHPLC-level efficiency (sub-2 µm equivalent) at standard HPLC pressures[5]. The enhanced peak sharpness directly contributed to a taller peak apex, improving the Lower Limit of Quantification (LLOQ) by 4-fold.

Experimental Protocols: A Self-Validating System

To guarantee trustworthiness and reproducibility, the following protocol integrates a Mixed-Mode Anion Exchange (MAX) Solid Phase Extraction (SPE) workflow. The MAX sorbent utilizes a quaternary amine to strongly bind the carboxylic acid, allowing aggressive washing of matrix interferences.

Step 1: Sample Preparation Workflow (MAX SPE)

SPE_Workflow Plasma Plasma Sample (50 µL) Spike Spike IS & Acidify (H3PO4) Plasma->Spike Load Load onto MAX SPE Spike->Load Wash Wash (NH4OH & MeOH) Load->Wash Elute Elute (2% FA in MeOH) Wash->Elute LCMS LC-MS/MS Analysis Elute->LCMS

Fig 1. Mixed-Mode Anion Exchange (MAX) SPE workflow for plasma sample preparation.

Detailed SPE Protocol:

  • Conditioning: 1.0 mL Methanol, followed by 1.0 mL LC-MS grade Water.

  • Loading: Mix 50 µL plasma, 50 µL Internal Standard (IS), and 100 µL of 4% Phosphoric Acid ( H3​PO4​ ). Load onto the MAX cartridge. (Causality: Acidification disrupts protein binding).

  • Wash 1 (Neutral/Basic Removal): 1.0 mL of 5% NH4​OH in Water.

  • Wash 2 (Phospholipid Removal): 1.0 mL of 100% Methanol. (Causality: The target analyte remains bound via strong anion exchange, allowing harsh organic washing).

  • Elution: 1.0 mL of 2% Formic Acid in Methanol. (Causality: The acid neutralizes the carboxylic acid charge, breaking the ionic bond and eluting the target).

  • Reconstitution: Evaporate under N2​ at 40°C and reconstitute in 100 µL of Mobile Phase A.

Step 2: MS/MS Fragmentation Pathway

MS_Fragmentation Precursor Precursor Ion (ESI-) [M-H]- m/z 267.1 Quant Quantifier Ion m/z 223.1 (-CO2) Precursor->Quant CID (CE: -20V) Qual Qualifier Ion m/z 252.1 (-CH3) Precursor->Qual CID (CE: -15V)

Fig 2. ESI- MS/MS fragmentation pathway for 7-(2-Methoxyphenyl)-1-benzofuran-2-carboxylic acid.

Method Validation Results (ICH M10 Compliance)

The method utilizing the Core-Shell C18 column and MAX SPE was validated according to the stringent FDA and ICH M10 Bioanalytical Method Validation Guidelines [3],[7]. The guidelines mandate that precision (%CV) and accuracy (%Bias) must not exceed ±15%, except at the LLOQ where ±20% is permissible[7].

Table 2: ICH M10 Validation Summary (Plasma Matrix)

Validation ParameterTarget Criteria (ICH M10)Experimental ResultStatus
Linearity Range R2≥0.990 0.5 – 500 ng/mL ( R2=0.998 )PASS
Intra-day Precision (CV%) ≤15% ( ≤20% at LLOQ)2.4% – 6.8%PASS
Inter-day Accuracy (Bias%) ±15% ( ±20% at LLOQ)-3.1% to +4.5%PASS
Extraction Recovery Consistent across QCs88.5% ± 4.2%PASS
Matrix Factor (IS-normalized) 0.85 – 1.150.98 (Minimal suppression)PASS
Carryover ≤20% of LLOQNot Detected (< 1%)PASS

System Suitability Test (SST): Prior to every analytical batch, 6 replicates of the LLOQ standard were injected. The system demonstrated a retention time drift of < 0.5% and peak area RSD of 3.2%, validating the system's readiness for high-throughput sample analysis.

Conclusion

For the robust LC-MS/MS quantification of 7-(2-Methoxyphenyl)-1-benzofuran-2-carboxylic acid, the integration of Core-Shell particle technology vastly outperforms traditional fully porous columns. By mitigating the C-term of the van Deemter equation, the core-shell column eliminates peak tailing and sharpens the analyte band, directly yielding a 4-fold increase in sensitivity. When coupled with a targeted Mixed-Mode Anion Exchange SPE protocol, the method achieves a pristine, matrix-free extract that easily satisfies all ICH M10 regulatory criteria.

References

  • Shimadzu Corporation. "Core-shell column - Features and chromatographic advantages." Shimadzu. Available at:[Link]

  • Phenomenex. "Understanding Core-Shell Technology." Phenomenex. Available at: [Link]

  • International Council for Harmonisation (ICH). "Bioanalytical Method Validation and Study Sample Analysis M10." ICH Guidelines. Available at: [Link]

  • U.S. Food and Drug Administration (FDA). "ICH M10: Bioanalytical Method Validation and Study Sample Analysis." FDA Guidance. Available at:[Link]

  • Journal of Medicinal Chemistry. "Discovery and Characterization of BAY-184: A New Potent and Selective Acylsulfonamide-Benzofuran In Vivo-Active KAT6AB Inhibitor." ACS Publications. Available at: [Link]

  • National Institutes of Health (NIH). "Structure-Activity Relationship Studies and Design of a PTPN22 Inhibitor with Enhanced Isozyme Selectivity and Cellular Efficacy." PMC. Available at: [Link]

Sources

Validation

A Comparative Guide to the Validation Protocol for 7-(2-Methoxyphenyl)-1-benzofuran-2-carboxylic acid Analytical Reference Standard

Introduction: The Bedrock of Analytical Accuracy In pharmaceutical research and development, the integrity of all quantitative analysis hinges on the quality of the analytical reference standard.[1][2] A reference standa...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Bedrock of Analytical Accuracy

In pharmaceutical research and development, the integrity of all quantitative analysis hinges on the quality of the analytical reference standard.[1][2] A reference standard is a highly purified and well-characterized substance used to calibrate analytical instruments, validate methods, and ensure the identity, strength, quality, and purity of medicines.[3][4] This guide provides a comprehensive, multi-faceted validation protocol for establishing 7-(2-Methoxyphenyl)-1-benzofuran-2-carboxylic acid as an analytical reference standard.

The subject of this protocol, 7-(2-Methoxyphenyl)-1-benzofuran-2-carboxylic acid, is a complex molecule featuring a benzofuran core, a methoxy-substituted phenyl ring, and a carboxylic acid group. Its validation requires a suite of analytical techniques to unambiguously confirm its structure and rigorously quantify its purity. We will move beyond a simple checklist of procedures to explain the scientific rationale behind selecting an orthogonal testing strategy—employing multiple, disparate analytical techniques to provide a robust and self-validating assessment. This approach is in alignment with global regulatory expectations set forth by the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA).[5][6][7]

This document compares and details the requisite experimental protocols, presents illustrative data, and provides expert insights to guide researchers in establishing a trustworthy and compliant reference standard.

Physicochemical Profile of the Analyte

A foundational understanding of the analyte's properties is critical for selecting and optimizing analytical methodologies.

PropertyValue
Chemical Name 7-(2-Methoxyphenyl)-1-benzofuran-2-carboxylic acid
Molecular Formula C₁₆H₁₂O₄
Molecular Weight 268.26 g/mol
Structure alt text
Key Functional Groups Carboxylic Acid (-COOH), Ether (-OCH₃), Benzofuran (heterocycle), Aromatic Rings
Predicted Properties UV-active due to aromatic systems; Polar due to carboxylic acid; Likely soluble in polar organic solvents like methanol, acetonitrile, and DMSO.

The Orthogonal Approach: A Pillar of Trustworthiness

Caption: Orthogonal workflow for reference standard validation.

Part 1: Identity Confirmation

The first objective is to unequivocally confirm that the material is, in fact, 7-(2-Methoxyphenyl)-1-benzofuran-2-carboxylic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: NMR is the most powerful technique for structural elucidation, providing atom-level information about the molecular framework.[8] Both ¹H and ¹³C NMR are necessary. ¹H NMR confirms the number, connectivity, and chemical environment of protons, while ¹³C NMR provides information on the carbon skeleton.

Experimental Protocol: ¹H and ¹³C NMR

  • Sample Preparation: Accurately weigh ~10-15 mg of the reference standard and dissolve in 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Tetramethylsilane (TMS) is used as an internal standard (0 ppm).

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition: Acquire data with a sufficient number of scans to achieve a signal-to-noise ratio >100:1 for key signals. Typical parameters include a 30° pulse and a relaxation delay of 5 seconds.

  • ¹³C NMR Acquisition: Acquire data using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR.

  • Data Analysis: Process the spectra (Fourier transform, phase correction, and baseline correction). Integrate the ¹H NMR signals and assign all proton and carbon signals to the molecular structure.

Illustrative Data: Expected Chemical Shifts The following table provides hypothetical, yet chemically reasonable, assignments for the key protons. Actual values must be determined experimentally.

Proton AssignmentExpected Chemical Shift (δ, ppm)Multiplicity
Carboxylic Acid (-COOH)12.0 - 13.0Broad singlet
Aromatic Protons6.8 - 8.0Multiplets
Methoxy Protons (-OCH₃)3.8 - 4.0Singlet
Benzofuran Proton7.0 - 7.5Singlet
Mass Spectrometry (MS)

Expertise & Experience: MS provides the molecular weight of the compound and offers structural information through its fragmentation pattern.[9][10] Electrospray ionization (ESI) is a soft ionization technique well-suited for this polar molecule, minimizing in-source fragmentation and providing a clear molecular ion peak.

Experimental Protocol: LC-MS/MS

  • Sample Preparation: Prepare a dilute solution of the reference standard (~10 µg/mL) in a suitable solvent like methanol or acetonitrile.

  • Instrumentation: Use a High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap) coupled with a liquid chromatograph (UFLC/UHPLC).[11]

  • Chromatography: Inject the sample onto a C18 column with a simple gradient (e.g., water/acetonitrile with 0.1% formic acid) to introduce the analyte into the mass spectrometer.

  • MS Acquisition: Acquire data in both positive and negative ESI modes. The negative mode is often ideal for carboxylic acids.

  • Data Analysis: Determine the exact mass of the parent ion and compare it to the theoretical mass. For C₁₆H₁₂O₄, the theoretical [M-H]⁻ mass is 267.0663. The fragmentation pattern (MS/MS) should be consistent with the proposed structure.[12]

Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Experience: FTIR is a rapid and reliable technique for confirming the presence of key functional groups. The spectrum serves as a unique "fingerprint" for the molecule. For this compound, we expect to see characteristic absorptions for the carboxylic acid O-H and C=O, the ether C-O, and aromatic C-H and C=C bonds.[13][14][15]

Experimental Protocol: FTIR-ATR

  • Instrumentation: Use an FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Analysis: Place a small amount of the dry powder standard directly onto the ATR crystal.

  • Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the key absorption bands and compare them to known frequencies for the expected functional groups.

Illustrative Data: Key IR Absorption Bands

Functional GroupExpected Wavenumber (cm⁻¹)Characteristics
O-H (Carboxylic Acid)3300 - 2500Very broad, strong
C-H (Aromatic)3100 - 3000Sharp, medium
C=O (Carboxylic Acid)1760 - 1690Sharp, very strong
C=C (Aromatic)1600 - 1450Medium to strong peaks
C-O (Ether & Carboxylic)1320 - 1000Strong, distinct peaks

Part 2: Purity Assessment and Assay Value Assignment

Establishing the purity of a reference standard is its most critical validation parameter. The final assigned "Assay" value is what all future quantitative measurements will be based upon.

High-Performance Liquid Chromatography (HPLC-UV)

Expertise & Experience: HPLC with UV detection is the gold standard for purity determination in pharmaceutical analysis.[16][17] It excels at separating the main component from process-related impurities and degradation products. A full method validation according to ICH Q2(R2) guidelines is mandatory to prove the method is fit for its intended purpose.[5][7][18][19]

HPLC_Validation_Workflow HPLC Method Validation Workflow (ICH Q2) A Method Development (Column, Mobile Phase, Gradient) B Protocol Definition (Acceptance Criteria) A->B C Specificity (Forced Degradation) B->C D Linearity & Range E Accuracy (% Recovery) F Precision (Repeatability & Intermediate) G LOD & LOQ H Robustness I Validation Report & Purity Calculation C->I D->I E->I F->I G->I H->I

Caption: Workflow for HPLC method validation.

Experimental Protocol: HPLC Purity Determination

  • Instrumentation: HPLC system with a UV/PDA detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: A time-programmed gradient from low to high organic (Mobile Phase B) content to ensure elution of all potential impurities.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a suitable wavelength (e.g., 282 nm), determined by UV scan.[16]

  • Sample Preparation: Prepare a stock solution by accurately weighing the standard and dissolving it in a suitable diluent (e.g., 50:50 Water:Acetonitrile) to a concentration of ~0.5 mg/mL.

  • Purity Calculation: Inject the sample and calculate purity using the area percent method, assuming all impurities have a similar response factor to the main peak.

    • Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100

Comparison of HPLC Validation Parameters (Illustrative Data)

ParameterMethodologyAcceptance CriteriaIllustrative Result
Specificity Forced degradation (acid, base, peroxide, heat, light). Peak purity should be assessed with a PDA detector.Peak is pure; no co-elution.Main peak is spectrally pure under all stress conditions.
Linearity 5 concentrations from LOQ to 150% of target concentration, in triplicate.Correlation (r²) ≥ 0.999r² = 0.9998
Accuracy Spike placebo with analyte at 3 levels (e.g., 80%, 100%, 120%), in triplicate.98.0% - 102.0% RecoveryAverage recovery = 100.5%
Precision Repeatability: 6 injections of the same sample. Intermediate: Repeat on a different day/instrument.RSD ≤ 1.0% (Repeat.) RSD ≤ 2.0% (Inter.)Repeatability RSD = 0.4% Intermediate RSD = 0.9%
Limit of Quantitation (LOQ) Signal-to-Noise ratio of ~10:1.S/N ≥ 100.05% of target concentration
Robustness Deliberately vary parameters (flow rate ±10%, column temp ±5°C, mobile phase pH ±0.2).System suitability passes.Method is robust within the tested ranges.
Gas Chromatography (GC) for Residual Solvents

Expertise & Experience: GC is the preferred method for detecting and quantifying volatile residual solvents from the synthesis process.[20][21] This is a critical safety and purity parameter governed by ICH Q3C guidelines. A headspace autosampler is typically used to introduce the volatile components into the GC system without injecting the non-volatile analyte.

Experimental Protocol: Headspace GC-MS

  • Sample Preparation: Accurately weigh ~100 mg of the reference standard into a headspace vial. Add a high-boiling point solvent like DMSO or DMF.

  • Instrumentation: GC system with a Flame Ionization Detector (FID) or Mass Spectrometer (MS) and a headspace autosampler.

  • Column: A polar column suitable for solvent analysis (e.g., DB-624).

  • Analysis: Heat the vial to volatilize the solvents, then inject an aliquot of the headspace gas.

  • Quantification: Identify and quantify any detected solvents against a calibrated external standard of common process solvents (e.g., acetone, ethyl acetate, dichloromethane, etc.).

Water Content and Inorganic Impurities

Expertise & Experience: The presence of water or non-combustible inorganic materials will affect the true purity of the organic standard. These must be quantified and subtracted from the total.

  • Water Content (Karl Fischer Titration): This is the most accurate method for quantifying water content. It is a coulometric or volumetric titration specific to water. An acceptable limit is typically <0.5%.

  • Residue on Ignition (ROI) / Sulfated Ash: This test quantifies the amount of inorganic impurities. The sample is charred and then heated in a muffle furnace until all organic material is burned away. The remaining residue is weighed. An acceptable limit is typically <0.1%.

Final Assay Calculation: The Complete Picture

The final assigned assay value is calculated by mass balance, accounting for all measured impurities. This provides a more accurate value than any single technique alone.

Assay (%) = 100% - Chromatographic Impurities (%) - Water Content (%) - Residual Solvents (%) - Residue on Ignition (%)

Example Calculation:

Analysis TypeResult
HPLC Purity (Area %)99.85%
Water Content (Karl Fischer)0.08%
Residual Solvents (GC)0.02%
Residue on Ignition (ROI)<0.01% (neglected)
Calculated Assay 99.75%

This final value, 99.75%, should be reported on the Certificate of Analysis for the reference standard.

Conclusion

The validation of an analytical reference standard for a novel compound like 7-(2-Methoxyphenyl)-1-benzofuran-2-carboxylic acid is a rigorous, multi-step process that demands scientific diligence. It is not a single experiment but a collection of orthogonal analyses designed to provide an unassailable confirmation of identity and an accurate measure of purity. By comparing results from NMR, MS, and FTIR for identity, and integrating data from HPLC, GC, and other methods for purity, a complete and trustworthy profile is established. This guide provides the framework and scientific rationale for such a validation, ensuring that the resulting reference standard can serve as a reliable cornerstone for all subsequent analytical work in research and drug development.

References

  • Benchchem. (n.d.). A Comparative Guide to the Validation of Analytical Methods for Benzofuran Compounds.
  • U.S. Pharmacopeia. (n.d.). General Chapters: <11> USP REFERENCE STANDARDS.
  • Eganhouse, R. P., et al. (n.d.). Determination of Selected Carboxylic Acids and Alcohols in Groundwater by GC-MS.
  • Altabrisa Group. (2025, September 6). 3 Key Steps for HPLC Method Validation in Pharmaceuticals.
  • Dong, M. W. (2026, March 6). HPLC Method Development and Validation for Pharmaceutical Analysis.
  • Choudhary, A. (2024, December 11). Steps for HPLC Method Validation. Pharmaguideline.
  • U.S. Pharmacopeia. (2017, November 1). Using USP Reference Standards.
  • da Silva, R., et al. (n.d.). Detailed ¹H and ¹³C NMR Spectral Data Assignment for Two Dihydrobenzofuran Neolignans. SciELO.
  • Guzman, M. I. (n.d.). Analysis of Airborne Carboxylic Acids and Phenols as Their Pentafluorobenzyl Derivatives: Gas Chromatography/Ion Trap Mass Spectrometry with a Novel Chemical Ionization Reagent, PFBOH. ACS Publications.
  • Zanolli, C. A. A., et al. (2019, January 15). Gas-phase fragmentation reactions of protonated benzofuran- and dihydrobenzofuran-type neolignans investigated by accurate-mass electrospray ionization tandem mass spectrometry. PubMed.
  • Dong, M. W. (2020, November 1). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. Chromatography Online.
  • Benchchem. (n.d.). Comparative analysis of derivatization reagents for carboxylic acids.
  • Begala, M., et al. (2007). 2-substituted benzofuran fragment ion formation in the electron ionization mass spectra of 6-alkyl- and 6-aryldibenzo(d,f)(1,3)dioxepine derivatives. 1. Spirocyclization of the molecular ions in the gas phase. Rapid Communications in Mass Spectrometry, 21(8), 1414-20.
  • European Medicines Agency. (n.d.). Product information: Reference documents and guidelines.
  • ResolveMass Laboratories Inc. (2025, September 29). Analytical Techniques for Reference Standard Characterization.
  • Lab Manager. (2025, October 22). ICH and FDA Guidelines for Analytical Method Validation.
  • U.S. Food and Drug Administration. (2024, March). Q2(R2) Validation of Analytical Procedures.
  • Pure Synth. (2025, December 8). Choosing the Right Analytical Standards: Purity, Stability & Certification.
  • Diplomata Comercial. (n.d.). What Testing Methods Are Used to Ensure Chemical Purity?.
  • Specac Ltd. (n.d.). Interpreting Infrared Spectra.
  • (2023, May 24). IR SPECTRUM OF CARBOXYLIC ACIDS AND ALCOHOLS.
  • ResearchGate. (n.d.). Fourier Transform infrared (FT-IR) spectra of carboxylic acids.
  • Allan Chemical Corporation. (2025, December 4). FDA Guidelines for Chromatography Validation.
  • Zamann Pharma Support GmbH. (n.d.). EMA Guidelines.
  • U.S. Food and Drug Administration. (2024, March 6). Q2(R2) Validation of Analytical Procedures.
  • (2024, December 24). A Guide to Using Analytical Standards.
  • OpenBU. (n.d.). Analysis of benzofury compounds in blood using different sample preparation methods and ultra fast liquid chromatography-tandem mass spectrometry (UFLC-MS/MS).

Sources

Comparative

A Senior Application Scientist's Guide to Cross-Validation of 7-(2-Methoxyphenyl)-1-benzofuran-2-carboxylic Acid Binding Assays Across Diverse Cell Lines

For researchers, scientists, and drug development professionals, establishing the robust and reproducible binding characteristics of a novel compound is a cornerstone of preclinical assessment. This guide provides an in-...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, establishing the robust and reproducible binding characteristics of a novel compound is a cornerstone of preclinical assessment. This guide provides an in-depth, technically-focused framework for the cross-validation of binding assays for 7-(2-Methoxyphenyl)-1-benzofuran-2-carboxylic acid, a compound with potential therapeutic applications, across different cell lines. The principles and protocols detailed herein are designed to ensure scientific rigor and generate high-confidence data for informed decision-making in drug discovery pipelines.

The Imperative of Cross-Validation in Binding Assays

Relying on a single cell line for binding characterization can lead to data that is not broadly generalizable.[1] Cell lines, even those derived from similar tissues, can exhibit significant heterogeneity in protein expression, post-translational modifications, and the composition of their membrane environments. These differences can profoundly impact the binding affinity and specificity of a test compound. Cross-validation across multiple, carefully selected cell lines is therefore not merely a confirmatory step but a critical component of a robust preclinical data package.[1]

Key Rationale for Cross-Validation:

  • Target Expression Variability: The expression level of the target protein can vary significantly between cell lines, influencing the observed binding capacity (Bmax) and potentially the apparent affinity (Kd).

  • Presence of Off-Target Binding Sites: Different cell lines may express unique proteins that can serve as off-target binding sites for the compound, leading to a misinterpretation of its specificity.

  • Cellular Context and Signaling Pathways: The physiological state of the cell and its active signaling pathways can modulate the conformation and accessibility of the target protein, thereby affecting ligand binding.[2]

  • Assay Artifacts: Cross-validation helps to identify and mitigate assay-specific artifacts that may arise from the unique biochemical properties of a particular cell line.[1]

This guide will utilize a hypothetical scenario where 7-(2-Methoxyphenyl)-1-benzofuran-2-carboxylic acid is being investigated as an inhibitor of Lymphoid-Tyrosine Phosphatase (LYP), a key regulator in the T-cell receptor signaling pathway.[3] Benzofuran derivatives have shown promise as inhibitors of various enzymes and as receptor antagonists.[4][5]

Strategic Selection of Cell Lines

The choice of cell lines is a critical first step and should be driven by the biological question at hand.[6][7] For our investigation of a putative LYP inhibitor, a logical selection would include:

  • Jurkat Cells: A human T lymphocyte cell line that endogenously expresses LYP, representing a physiologically relevant system for studying T-cell signaling.

  • HEK293T Cells (Transiently Transfected): A human embryonic kidney cell line that has low endogenous LYP expression. These cells can be transiently transfected to overexpress human LYP, providing a controlled system to assess direct target engagement.

  • A549 Cells: A human lung carcinoma cell line, likely with low or no LYP expression, serving as a negative control to assess non-specific binding and potential off-target effects in a different cellular background.

Experimental Workflow for Cross-Validation

The following diagram illustrates the comprehensive workflow for the cross-validation of binding assays.

G cluster_0 Phase 1: Preparation & QC cluster_1 Phase 2: Assay Development cluster_2 Phase 3: Binding Assays cluster_3 Phase 4: Data Analysis & Validation A Cell Line Selection (Jurkat, HEK293T, A549) B Cell Culture & Expansion A->B C Target Expression Verification (Western Blot / qPCR) B->C F Assay Optimization (Incubation Time, Temp, Cell Density) C->F D Compound QC (Purity, Identity) D->F E Radioligand Synthesis ([3H]-Compound) E->F G Saturation Binding Assay (Determine Kd, Bmax) F->G H Competitive Binding Assay (Determine Ki) G->H I Non-linear Regression Analysis H->I J Statistical Comparison Across Cell Lines I->J K Final Report & Conclusion J->K

Caption: Workflow for Cross-Validation of Binding Assays.

Detailed Experimental Protocols

Protocol 1: Cell Culture and Membrane Preparation
  • Cell Culture:

    • Culture Jurkat cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

    • Culture HEK293T and A549 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

    • For HEK293T cells, transiently transfect with a plasmid encoding human LYP using a suitable transfection reagent 48 hours prior to harvesting.

  • Membrane Preparation:

    • Harvest cells by centrifugation (500 x g for 5 minutes).

    • Wash the cell pellet twice with ice-cold phosphate-buffered saline (PBS).

    • Resuspend the cells in hypotonic lysis buffer (e.g., 10 mM Tris-HCl, pH 7.4, with protease inhibitors).

    • Homogenize the cells using a Dounce homogenizer or sonication.

    • Centrifuge the lysate at 1,000 x g for 10 minutes to remove nuclei and intact cells.

    • Centrifuge the supernatant at 100,000 x g for 60 minutes to pellet the membranes.

    • Resuspend the membrane pellet in assay buffer and determine the protein concentration using a BCA assay.

Protocol 2: Saturation Radioligand Binding Assay

This assay determines the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax).[8]

  • Assay Setup:

    • Prepare serial dilutions of the radiolabeled compound (e.g., [3H]-7-(2-Methoxyphenyl)-1-benzofuran-2-carboxylic acid) in assay buffer. The concentration range should span from approximately 0.1 to 10 times the expected Kd.[6]

    • In a 96-well plate, add 50 µL of the radioligand dilutions to triplicate wells.

    • To determine non-specific binding, add a high concentration of the unlabeled compound (1000-fold excess) to a separate set of triplicate wells for each radioligand concentration.

  • Binding Reaction:

    • Add 50 µL of the prepared cell membranes (typically 10-50 µg of protein) to each well.

    • Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60-120 minutes).

  • Harvesting and Detection:

    • Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester to separate bound from free radioligand.

    • Wash the filters three times with ice-cold wash buffer.

    • Allow the filters to dry, then add scintillation cocktail to each well.

    • Count the radioactivity in a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding for each concentration.

    • Plot specific binding versus the concentration of the radioligand.

    • Analyze the data using non-linear regression to fit a one-site binding model and determine the Kd and Bmax values.[9]

Comparative Data Analysis

The data obtained from the saturation binding assays across the three cell lines can be summarized for comparison.

Cell LineTargetKd (nM)Bmax (fmol/mg protein)
JurkatEndogenous LYP8.5 ± 1.2150 ± 25
HEK293TOverexpressed LYP7.9 ± 0.91200 ± 150
A549Negative ControlNot DeterminableNo Specific Binding

Interpretation of Results:

  • The similar Kd values obtained in Jurkat and LYP-transfected HEK293T cells provide strong evidence that 7-(2-Methoxyphenyl)-1-benzofuran-2-carboxylic acid binds to its intended target with comparable high affinity in different cellular contexts.

  • The significantly higher Bmax in the transfected HEK293T cells is consistent with the overexpression of the target protein.

  • The lack of specific binding in the A549 cells indicates a low potential for off-target binding in this cell line, enhancing the compound's specificity profile.

The following diagram illustrates the relationship between target expression and the expected binding assay outcome.

G cluster_0 Cell Line cluster_1 Expected Outcome Jurkat Jurkat Endogenous LYP Outcome_J Specific Binding Moderate Bmax Jurkat->Outcome_J High Affinity (Low Kd) HEK293T HEK293T Overexpressed LYP Outcome_H Specific Binding High Bmax HEK293T->Outcome_H High Affinity (Low Kd) A549 A549 No LYP Outcome_A No Specific Binding A549->Outcome_A Validation of Specificity

Caption: Expected Binding Assay Outcomes Across Cell Lines.

Trustworthiness and Self-Validating Systems

To ensure the trustworthiness of the data, each experiment should incorporate self-validating controls:

  • Positive Control: A known ligand for the target should be included in competitive binding assays to confirm the assay is performing as expected.

  • Negative Control Cell Line: The use of a cell line that does not express the target (like A549 in our example) is crucial for demonstrating the specificity of the binding interaction.[6]

  • Reagent Quality Control: All reagents, including the compound, radioligand, and cell stocks, should undergo rigorous quality control to ensure consistency and minimize variability.[9][10]

Conclusion

The cross-validation of binding assays across multiple, well-characterized cell lines is an indispensable practice in modern drug discovery. By systematically evaluating the binding of 7-(2-Methoxyphenyl)-1-benzofuran-2-carboxylic acid in cells with varying levels of its putative target, LYP, we can build a comprehensive and reliable profile of its binding characteristics. This multi-faceted approach not only strengthens the confidence in the primary binding data but also provides valuable insights into the compound's specificity and potential for off-target effects. The methodologies and principles outlined in this guide provide a robust framework for generating high-quality, reproducible data essential for the successful advancement of promising therapeutic candidates.

References

  • Sartorius. (2024, November 5). Optimizing Ligand Binding Assay Conditions for Accurate and Reproducible Results. Retrieved from [Link]

  • Bio-Rad. (n.d.). Characterization of critical reagents for ligand binding assays. Retrieved from [Link]

  • Global Bioanalysis Consortium. (2014). Assay Formats: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. AAPS J, 16(3), 433-442. Retrieved from [Link]

  • BioAgilytix. (2019, January 9). Ligand-Binding Assay Optimization, Part 1: Critical Attributes of Platforms Used. Retrieved from [Link]

  • Pollard, T. D. (2017). A Guide to Simple and Informative Binding Assays. Molecular Biology of the Cell, 28(21), 2759–2763. Retrieved from [Link]

  • iQ Biosciences. (n.d.). Cell Binding Assay. Retrieved from [Link]

  • Wang, Y., et al. (2024). A Validation of the Equivalence of the Cell-Based Potency Assay Method with a Mouse LD50 Bioassay for the Potency Testing of OnabotulinumtoxinA. Toxins (Basel), 16(6), 256. Retrieved from [Link]

  • Ferreira, J., et al. (2020). Guide for Selection of Relevant Cell Lines During the Evaluation of New Anti-Cancer Compounds. Anticancer Research, 40(12), 6695-6706. Retrieved from [Link]

  • Kim, H., et al. (2015). Neuroprotective and Antioxidant Effects of Novel Benzofuran-2-Carboxamide Derivatives. Molecules, 20(5), 7959-7974. Retrieved from [Link]

  • Larimore, M. S. (Ed.). (2010). Validation of Cell-Based Assays in the GLP Setting: A Practical Guide. John Wiley & Sons.
  • Marin Biologic Laboratories. (n.d.). Design and Validate a GMP Cell Based Assay. Retrieved from [Link]

  • BioProcess International. (2012, January 1). Recommendations for Cell Banks Used in GXP Assays. Retrieved from [Link]

  • Sterling Pharma Solutions. (2024, August 15). Analytical method validation for cell-based potency assays. Retrieved from [Link]

  • Mushtaq, A., et al. (2026). The structure of the 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide derivative. ADV SYNTH CATAL. Retrieved from [Link]

  • American Chemical Society. (2026, March 2). Discovery of Furan-2-Carboxylic Acid Derivatives as Novel D-Dopachrome Tautomerase (D-DT) and Macrophage Migration Inhibitory Factor-1 (MIF-1) Dual Inhibitors. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Legoabe, L. J., et al. (2020). Synthesis and evaluation of methoxy substituted 2-benzoyl-1-benzofuran derivatives as lead compounds for the development adenosine A1 and/or A2A receptor antagonists. Bioorganic Chemistry, 94, 103459. Retrieved from [Link]

  • Li, J., et al. (2023). Discovery of benzofuran-2-carboxylic acid derivatives as lymphoid tyrosine phosphatase (LYP) inhibitors for cancer immunotherapy. European Journal of Medicinal Chemistry, 258, 115599. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Benzofuran-2-carboxylic acid. NIST WebBook. Retrieved from [Link]

  • Kowalewska, M., et al. (2013). Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. International Journal of Organic Chemistry, 3(1), 1-6. Retrieved from [Link]

  • Chen, H., et al. (2011). The discovery of novel benzofuran-2-carboxylic acids as potent Pim-1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(10), 2977-2981. Retrieved from [Link]

  • Khelfaoui, F., et al. (2022). Quantitative Structure-activity Relationship Studies and Nonlinear Optical Properties of 2-Phenylbenzofuran Derivatives: A Density Functional Theory Study. Physical Chemistry Research, 10(4), 545-560. Retrieved from [Link]

  • Pojarová, M., et al. (2011). 2-(2-Methoxyphenyl)-1-benzofuran. Acta Crystallographica Section E: Structure Reports Online, 67(7), o1427. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Safety and Operational Handling Guide: 7-(2-Methoxyphenyl)-1-benzofuran-2-carboxylic acid

As a Senior Application Scientist, I frequently consult with research teams on the safe integration of novel building blocks and active pharmaceutical ingredient (API) intermediates into their workflows. Handling special...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently consult with research teams on the safe integration of novel building blocks and active pharmaceutical ingredient (API) intermediates into their workflows. Handling specialized compounds like 7-(2-Methoxyphenyl)-1-benzofuran-2-carboxylic acid requires moving beyond basic safety sheets and implementing a self-validating, causally-driven safety protocol.

Because specialized benzofuran derivatives often lack decades of chronic toxicological data, we must apply the precautionary principle. This guide provides the definitive, step-by-step operational and personal protective equipment (PPE) matrix required to handle this compound safely, ensuring both scientific integrity and personnel protection.

Physicochemical Hazard Profile

Before selecting PPE, we must understand the chemical nature of the substance. 7-(2-Methoxyphenyl)-1-benzofuran-2-carboxylic acid is a solid organic acid. Like many aryl carboxylic acids, its primary risks are mechanical and chemical irritation to mucous membranes, eyes, and skin, alongside the risk of inhalation exposure if the powder becomes aerosolized.

Table 1: Compound Identification and Risk Assessment
Property / MetricDetailOperational Implication
Chemical Name 7-(2-Methoxyphenyl)-1-benzofuran-2-carboxylic acidContains a reactive carboxylic acid moiety; potential skin/eye irritant.
CAS Number 634905-16-1Unique identifier for inventory and waste tracking.
Molecular Formula C16H12O4High carbon content; requires organic solvents (e.g., DMSO, DMF) for dissolution.
Molecular Weight 268.26 g/mol Moderately heavy; fine powders may still pose an electrostatic dispersion risk.
GHS Hazard Classification Cat 2 Irritant (Skin/Eye), STOT SE 3 (Respiratory)Mandates strict barrier protection and local exhaust ventilation.

Mandatory Personal Protective Equipment (PPE) Matrix

The Occupational Safety and Health Administration (OSHA) PPE Standard (29 CFR 1910 Subpart I) mandates that protective gear must be supplied and properly utilized whenever hazards are present[1]. For this compound, PPE acts as your secondary barrier, with the chemical fume hood serving as your primary engineering control.

Here is the required PPE matrix and the scientific rationale behind each choice:

  • Hand Protection (Double Gloving):

    • Specification: 100% Nitrile gloves (minimum 4 mil thickness).

    • Causality: Nitrile provides superior chemical resistance to organic acids compared to latex. We mandate double gloving because researchers typically dissolve this compound in polar aprotic solvents like DMSO, which rapidly penetrate compromised gloves and carry dissolved solutes directly across the dermal barrier.

  • Eye Protection:

    • Specification: ANSI Z87.1-certified chemical splash goggles.

    • Causality: Standard safety glasses with side shields protect against flying debris but fail to prevent fine, aerosolized carboxylic acid dust from settling into the ocular mucosa. Splash goggles provide a complete orbital seal.

  • Body Protection:

    • Specification: Flame-resistant (FR) or standard 100% cotton laboratory coat with fitted knit cuffs.

    • Causality: Knit cuffs prevent the sleeves from dragging through powders or catching on glassware. The coat must be fully buttoned to prevent electrostatic attraction of the powder to synthetic street clothing.

  • Respiratory Protection:

    • Specification: N95 or P100 particulate respirator (only if handling outside a fume hood).

    • Causality: If a fume hood fails or a large spill occurs, the fine powder can be inhaled, causing acute respiratory tract irritation.

Operational Workflow & Handling Protocol

The National Academies' Prudent Practices in the Laboratory emphasizes that a "culture of safety" relies on planned, step-by-step procedures rather than reactive measures[2]. Follow this self-validating protocol to ensure zero-exposure handling.

Step-by-Step Methodology: Weighing and Dissolution

Step 1: Engineering Control Verification

  • Turn on the chemical fume hood and verify the inward face velocity is between 80–120 feet per minute (fpm). Self-validation: Tape a small piece of tissue to the sash; it should pull steadily inward.

Step 2: PPE Donning and Static Mitigation

  • Don your lab coat, splash goggles, and two pairs of nitrile gloves.

  • Wipe the exterior of the compound bottle and your spatulas with a static-reduction wipe. Causality: Benzofuran derivatives in powder form often carry a static charge, causing them to "jump" off spatulas and contaminate the balance area.

Step 3: Compound Transfer

  • Place a disposable anti-static weigh boat on the analytical balance inside the fume hood. Tare the balance.

  • Carefully uncap the vial. Using a micro-spatula, transfer the required mass of 7-(2-Methoxyphenyl)-1-benzofuran-2-carboxylic acid.

  • Immediately recap the source vial to minimize environmental exposure.

Step 4: Dissolution

  • Transfer the weighed powder into your reaction vessel or volumetric flask.

  • Add your selected solvent (e.g., DMSO or Dichloromethane) slowly, washing the sides of the vessel to ensure all powder is submerged.

  • Seal the vessel before removing it from the fume hood.

Step 5: Doffing and Decontamination

  • Remove the outer pair of gloves (which may have microscopic powder residue) by turning them inside out. Dispose of them in solid hazardous waste.

  • Wipe down the balance and fume hood surface with a paper towel dampened with 70% ethanol or isopropanol.

OperationalWorkflow Start 1. Verify Fume Hood Face Velocity (80-120 fpm) PPE 2. Don PPE: Splash Goggles, Lab Coat, Double Nitrile Gloves Start->PPE Mitigate 3. Static Mitigation: Wipe tools to prevent powder dispersion PPE->Mitigate Transfer 4. Weigh & Transfer: Keep source vial closed when not in use Mitigate->Transfer Dissolve 5. Dissolution: Add solvent and seal vessel inside hood Transfer->Dissolve Clean 6. Decontamination: Doff outer gloves, wipe surfaces with EtOH Dissolve->Clean

Caption: Sequential operational workflow for handling dry benzofuran carboxylic acid powders.

Spill Management & Disposal Plan

Even with rigorous protocols, accidental releases can occur. Your response must be dictated by the state of the chemical (dry powder vs. dissolved solution) and the location of the spill.

Step-by-Step Spill Response
  • Assess the Spill: Determine if the spill is localized inside the fume hood or has breached the general laboratory space.

  • Dry Powder Spill (Inside Hood): Do NOT dry sweep. Dry sweeping aerosolizes the irritating powder. Instead, dampen a paper towel with a compatible solvent (like ethanol) and gently wipe up the powder.

  • Solution Spill (e.g., dissolved in DMSO): Cover the spill with a universal chemical absorbent pad or vermiculite. Allow 5 minutes for complete absorption.

  • Waste Segregation: Place all contaminated wipes, absorbent pads, and compromised outer gloves into a clearly labeled, sealable hazardous waste container.

  • Final Decontamination: Wash the affected surface with soap and water to neutralize any remaining acidic residue.

SpillResponseMatrix Spill Spill Event: 7-(2-Methoxyphenyl)-1-benzofuran- 2-carboxylic acid Assess Assess Spill State & Location Spill->Assess DryHood Dry Powder (Inside Hood) Assess->DryHood SolHood Dissolved Solution (Inside Hood) Assess->SolHood Outside Any Spill (Outside Hood) Assess->Outside ActionDry Wipe with damp EtOH towel. Do NOT dry sweep. DryHood->ActionDry ActionSol Absorb with vermiculite or chemical pads. SolHood->ActionSol ActionOut Evacuate immediate area. Don N95 respirator. Clean per protocol. Outside->ActionOut

Caption: Decision matrix for managing spills based on chemical state and environmental location.

Disposal Logistics

Do not dispose of 7-(2-Methoxyphenyl)-1-benzofuran-2-carboxylic acid in the municipal trash or down the drain.

  • Solid Waste: Empty vials, contaminated gloves, and weigh boats must go into a designated "Solid Organic Hazardous Waste" bin.

  • Liquid Waste: Any solutions containing this compound must be disposed of in a "Non-Halogenated Organic Waste" carboy (unless dissolved in a halogenated solvent like DCM, which requires the "Halogenated Waste" carboy).

References

  • [7-(2-methoxyphenyl)-1-benzofuran-2-carboxylic acid - CAS号]. Molaid. Available at:[Link] 2.[Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version]. National Academies of Sciences, Engineering, and Medicine (2011). Available at:[Link] 3.[A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection]. National Institutes of Health (NIH) PMC (2025). Available at:[Link]

Sources

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